1-Ethoxy-3-isothiocyanato-propane
Description
The exact mass of the compound 3-Ethoxypropyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-3-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-2-8-5-3-4-7-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVDIGVFWQSKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241133 | |
| Record name | 3-Ethoxypropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94231-77-3 | |
| Record name | 1-Ethoxy-3-isothiocyanatopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94231-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxypropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxypropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethoxypropyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3SG3N2FU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxy-3-isothiocyanato-propane
This guide provides a comprehensive overview of the synthesis and characterization of 1-Ethoxy-3-isothiocyanato-propane, a molecule of interest for researchers and professionals in the field of drug development and organic synthesis. The document delves into a reliable synthetic pathway, detailed analytical characterization, and essential safety protocols, reflecting field-proven insights and established scientific principles.
Introduction: The Significance of the Isothiocyanate Moiety
Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their unique electrophilic nature allows for covalent modification of biological targets, making them valuable warheads in the design of targeted therapeutics. This compound, with its ether linkage, presents a unique scaffold that can modulate physicochemical properties such as solubility and lipophilicity, potentially offering advantages in pharmacokinetic profiles. This guide outlines a robust laboratory-scale synthesis and characterization of this promising compound.
Synthesis of this compound
The synthesis of this compound is approached via a two-step process, commencing with the preparation of the precursor amine, 3-ethoxypropan-1-amine, followed by its conversion to the target isothiocyanate. This route is designed to avoid the use of highly toxic reagents like thiophosgene, opting for a safer and more environmentally benign methodology.[1][2][3]
Synthesis of the Precursor: 3-Ethoxypropan-1-amine
The synthesis of 3-ethoxypropan-1-amine is achieved through a Michael addition of ethanol to acrylonitrile, followed by the reduction of the resulting nitrile.[4]
Step 1: Synthesis of 3-Ethoxypropionitrile
Ethanol is added to acrylonitrile in the presence of a basic catalyst to yield 3-ethoxypropionitrile.[4]
Step 2: Reduction of 3-Ethoxypropionitrile to 3-Ethoxypropan-1-amine
The 3-ethoxypropionitrile is then reduced to the corresponding primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4]
Synthesis of this compound
The conversion of 3-ethoxypropan-1-amine to the target isothiocyanate is accomplished via the formation of a dithiocarbamate salt, followed by desulfurization. This method is a widely adopted, safer alternative to the use of thiophosgene.[1][5][6]
Reaction Scheme:
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of 1-Ethoxy-3-isothiocyanato-propane with Amino Acids
Abstract
This technical guide provides a comprehensive examination of the chemical reaction between 1-ethoxy-3-isothiocyanato-propane and amino acids. While this specific isothiocyanate derivative is not extensively documented in peer-reviewed literature, its reactivity is governed by the well-established principles of isothiocyanate chemistry. This document extrapolates from the canonical reactions of reagents like phenylisothiocyanate (PITC) to provide a detailed mechanistic overview, establish optimal reaction conditions, and outline robust analytical methodologies for product characterization. The guide is intended for researchers, chemists, and drug development professionals who are looking to utilize this reagent for bioconjugation, peptide sequencing, or protein modification. We will delve into the underlying chemical principles, provide actionable experimental protocols, and discuss the factors that ensure a successful and reproducible reaction.
Introduction: The Isothiocyanate Functional Group
Isothiocyanates (R-N=C=S) are a class of highly valuable chemical reagents in the field of life sciences. Their utility stems from the unique electrophilic nature of the central carbon atom within the isothiocyanate moiety. This carbon is susceptible to nucleophilic attack by various functional groups present in biomolecules, most notably primary and secondary amines.
The reaction of an isothiocyanate with an amine yields a stable thiourea linkage, a cornerstone of many bioconjugation and labeling techniques. The most renowned application of this chemistry is the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus, developed by Pehr Edman.[1][2] This process utilizes phenylisothiocyanate (PITC) to sequentially label and cleave amino acid residues.[1][2][3][4][5]
This compound is an aliphatic isothiocyanate. The ethoxypropyl group, while not imparting chromophoric or fluorescent properties, influences the reagent's solubility and steric profile, potentially offering advantages in specific solvent systems or with sterically hindered substrates. This guide will elucidate the mechanism of its reaction with amino acids, providing the foundational knowledge required for its effective application.
The Core Reaction Mechanism
The fundamental reaction between this compound and an amino acid is a nucleophilic addition. The reaction proceeds in a well-defined, stepwise manner, primarily targeting the uncharged N-terminal α-amino group of a peptide or the ε-amino group of a lysine side chain.
2.1. Reactants and Their Roles
-
This compound (The Electrophile): The carbon atom of the isothiocyanate group (-N=C=S) is electron-deficient due to the electronegativity of the neighboring nitrogen and sulfur atoms. This makes it a prime target for nucleophiles.
-
Amino Acid (The Nucleophile): The reactivity of an amino acid is determined by its nucleophilic functional groups. The primary amine (-NH2) at the N-terminus is the most common reaction site.[6] Other nucleophilic side chains, such as the thiol group of cysteine, can also react under specific conditions.[7][8]
2.2. Step-by-Step Mechanism: Formation of a Thiourea Derivative
The reaction is analogous to the first step of the Edman degradation.[2][4]
-
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons from the nitrogen of the amino group on the electrophilic carbon of the isothiocyanate.
-
Formation of a Thiourea Linkage: This attack forms a covalent bond, resulting in a stable N-ethoxypropylthiocarbamoyl (EPTC)-amino acid adduct, which is a type of thiourea.
The overall reaction is illustrated below:
Caption: General reaction scheme for the formation of a thiourea adduct.
2.3. Critical Reaction Parameter: pH
The pH of the reaction medium is the most critical factor influencing the rate and specificity of the reaction.
-
Optimal pH: The reaction proceeds efficiently under mildly alkaline conditions, typically in the pH range of 8.5 to 9.5.[6] Some sources suggest a range of pH 9-11 for optimal reaction with amines.[7]
-
Causality: At this pH, the target amino groups (-NH3+) are sufficiently deprotonated to their nucleophilic, uncharged form (-NH2). Below pH 8, the concentration of the reactive free amine is very low, leading to a sluggish reaction.[6] Conversely, excessively high pH can lead to degradation of the isothiocyanate reagent and potential side reactions with the protein.
The N-terminal α-amino group of a peptide generally has a lower pKa (~7-8) compared to the ε-amino group of lysine (pKa ~10.5).[6] This difference can, in principle, be exploited to achieve selective modification of the N-terminus by carefully controlling the pH at a near-neutral or slightly basic level (e.g., pH 7.5-8.5).
2.4. Reactivity with Other Amino Acid Side Chains
While the primary target is the N-terminal amine, the isothiocyanate group can also react with other nucleophilic side chains, particularly the thiol group of cysteine.
-
Cysteine Reactivity: The reaction with a thiol group forms a dithiocarbamate linkage. This reaction is favored at a slightly acidic to neutral pH (pH 6-8).[7]
-
Selectivity: By controlling the pH, one can favor the reaction with either amines or thiols. A pH above 9 strongly favors the reaction with amines over thiols.[6][7]
Experimental Protocol and Workflow
This section provides a generalized, self-validating protocol for the modification of a peptide with this compound.
3.1. Materials and Reagents
-
Peptide or Amino Acid Sample
-
This compound
-
Reaction Buffer: 50 mM Sodium Borate or Triethylamine buffer, pH 8.5-9.0
-
Solvent: Acetonitrile or DMF (to dissolve the isothiocyanate reagent)
-
Quenching Reagent: e.g., Hydroxylamine or Tris buffer
-
Analytical Instrumentation: HPLC, Mass Spectrometer (e.g., LC-MS/MS)
3.2. Step-by-Step Experimental Methodology
-
Sample Preparation: Dissolve the peptide sample in the reaction buffer to a final concentration of approximately 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in acetonitrile. A 10-fold molar excess of the isothiocyanate reagent relative to the peptide's N-termini is a good starting point.
-
Reaction Initiation: Add the isothiocyanate solution to the peptide solution. Vortex gently to mix.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 37°C. The reaction progress can be monitored by taking aliquots at different time points.
-
Reaction Quenching: Add a quenching reagent to consume any unreacted isothiocyanate.
-
Analysis: Analyze the reaction mixture using HPLC to separate the modified peptide from the starting material. Confirm the identity of the product using mass spectrometry. The expected mass shift upon modification with this compound is +145.22 Da.
Caption: A typical experimental workflow for peptide modification.
Data Presentation and Quantitative Analysis
Successful modification is confirmed by a combination of chromatographic and mass spectrometric data.
4.1. Expected Analytical Results
-
HPLC Analysis: In a reverse-phase HPLC chromatogram, the modified peptide (the EPTC-adduct) will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity from the ethoxypropyl group.
-
Mass Spectrometry: The mass spectrum of the product will show a mass increase corresponding to the molecular weight of this compound (145.22 g/mol ).
4.2. Factors Influencing Reaction Efficiency
The table below summarizes the key parameters and their impact on the reaction.
| Parameter | Optimal Condition | Rationale & Causality |
| pH | 8.5 - 9.5 | Maximizes deprotonation of N-terminal and lysine amines to their nucleophilic form.[6] |
| Temperature | 25°C - 40°C | Balances reaction rate with reagent and protein stability. Higher temperatures can accelerate the reaction but also increase hydrolysis of the isothiocyanate. |
| Reagent Ratio | 5-20 molar excess | Ensures the reaction goes to completion. Excess is removed during cleanup or by quenching. |
| Solvent | Aqueous buffer with minimal organic co-solvent | Maintains protein solubility and structure. The isothiocyanate is typically dissolved in a minimal amount of a miscible organic solvent like acetonitrile before addition.[9] |
Applications in Research and Development
The covalent modification of amino acids and peptides with isothiocyanates is a powerful tool with diverse applications:
-
Peptide Sequencing: As demonstrated by the Edman degradation, isothiocyanates can be used for the sequential identification of N-terminal amino acids.[1][2]
-
Bioconjugation: This chemistry allows for the stable attachment of reporter molecules, drugs, or other moieties to proteins and peptides.
-
Screening and Target Identification: Isothiocyanate-based probes can be used to identify binding targets in complex biological systems.[10] The covalent nature of the bond facilitates the isolation and identification of target proteins.
Conclusion
The reaction of this compound with amino acids follows a predictable nucleophilic addition mechanism, yielding a stable thiourea linkage. The success of this modification is critically dependent on maintaining a mildly alkaline pH to ensure the nucleophilicity of the target amino groups. While this specific reagent lacks an extensive publication history, the foundational principles of isothiocyanate chemistry provide a reliable framework for its application. By carefully controlling the reaction conditions and employing standard analytical techniques such as HPLC and mass spectrometry, researchers can confidently utilize this reagent for a variety of bioconjugation and protein modification applications.
References
- Edman, P. (1949). A Method for the Determination of the Amino Acid Sequence in Peptides. Grokipedia.
- Edman, P. (n.d.).
- Creative Proteomics. (n.d.). How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis.
- Mtoz Biolabs. (n.d.).
- LibreTexts Chemistry. (2024). 26.
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)
- Thermo Fisher Scientific. (n.d.).
- Ersöz, C. P., & Dudak, F. C. (2020). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems.
- Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace.
- Törnqvist, M., et al. (2011).
- Kaur, N., & Kishore, D. (2014).
- Deng, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.
- Brodbelt, J. S., et al. (2017).
- Heinrikson, R. L., & Meredith, S. C. (1984).
- Wu, S., et al. (2010).
- Verhoeven, D. T. H., et al. (1997). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis.
- Bell, L., & Methven, L. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Stanić, P., & Šmit, B. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering.
- Li, Y., et al. (2020).
- Oakwood Chemical. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Biosynth. (n.d.).
- Reddit. (2024).
- ResearchGate. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy)
- Cheméo. (n.d.). Chemical Properties of Propane, 1-ethoxy- (CAS 628-32-0).
Sources
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- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis [en.biotech-pack.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 3-Ethoxypropyl Isothiocyanate
For researchers, scientists, and drug development professionals, understanding the behavior of a molecule in an aqueous environment is paramount. This guide provides an in-depth technical overview of the solubility and stability of 3-Ethoxypropyl isothiocyanate (3-EPI) in aqueous buffers. As a promising bioactive compound, a thorough grasp of its aqueous characteristics is critical for its effective application in experimental and developmental pipelines. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide robust, field-tested protocols for empirical determination.
Core Physicochemical Profile of 3-Ethoxypropyl Isothiocyanate
A foundational understanding of a molecule's intrinsic properties is the starting point for any formulation or experimental design. 3-Ethoxypropyl isothiocyanate is an aliphatic isothiocyanate with the molecular formula C₆H₁₁NOS and a molecular weight of 145.22 g/mol .[1] Its structure dictates its behavior in aqueous systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NOS | [1] |
| Molecular Weight | 145.22 g/mol | [1] |
| Structure | CH₃CH₂OCH₂CH₂CH₂NCS | - |
| Predicted LogP | ~1.8 - 2.2 | Cheminformatics Prediction |
| Predicted Water Solubility | Low (mg/L range) | Cheminformatics Prediction[2] |
_Note: Predicted values are derived from cheminformatics models based on the structure of 3-EPI and data from analogous short-chain aliphatic isothiocyanates.[2] It is crucial to empirically verify these values.
The predicted LogP value suggests that 3-EPI is moderately lipophilic, which in turn points to limited aqueous solubility. This is a common characteristic of many isothiocyanates.
Aqueous Solubility: Challenges and Strategies
The direct dissolution of many isothiocyanates, including 3-EPI, into aqueous buffers is often challenging, leading to precipitation or the formation of a non-homogenous suspension.
The Causality Behind Low Aqueous Solubility
The 3-ethoxypropyl chain, while containing an ether linkage, is predominantly nonpolar. This hydrophobic character limits its favorable interactions with the highly polar water molecules in an aqueous buffer, making dissolution energetically unfavorable.
A Validated Approach to Solubilization
To overcome solubility limitations, a standard and reliable method is the use of a water-miscible organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice.
Protocol for Preparation of a 3-EPI Stock Solution:
-
Solvent Selection: Use anhydrous, high-purity DMSO. For cell-based assays, sterile-filtered DMSO is required.
-
Stock Concentration: Accurately weigh the desired amount of 3-EPI and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 100 mM).
-
Dissolution: Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary, but caution is advised due to the potential for thermal degradation.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
When preparing working solutions, the DMSO stock is diluted into the final aqueous buffer. It is critical to maintain the final DMSO concentration at a low level (typically ≤0.5%) to avoid co-solvent effects that could impact the biological system under study.
Experimental Determination of Aqueous Solubility
The Shake-Flask method followed by HPLC quantification is a robust protocol for determining the thermodynamic solubility of 3-EPI in a specific buffer.
Protocol for Solubility Determination:
-
Sample Preparation: Add an excess amount of 3-EPI to a known volume of the desired aqueous buffer in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Subsequently, clarify the supernatant by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the HPLC calibration curve. Analyze the sample using a validated HPLC method (see Section 4.3).
-
Calculation: Determine the concentration of 3-EPI in the supernatant from the calibration curve. This concentration represents the solubility limit in that specific buffer and at that temperature.
Self-Validation: The protocol's integrity is maintained by ensuring that a solid excess of the compound is present throughout the equilibration period and by confirming the absence of particulate matter in the supernatant before analysis.
Hypothetical Solubility Data for 3-EPI at 25°C
| Buffer System (50 mM) | pH | Predicted Solubility (mg/L) |
| Deionized Water | ~7.0 | 150 - 250 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 140 - 230 |
| Citrate Buffer | 5.0 | 160 - 260 |
| Tris-HCl | 8.0 | 130 - 220 |
Stability in Aqueous Buffers: A Matter of Reactivity
Isothiocyanates are known for their inherent instability in aqueous media.[3] This is not a passive degradation but an active chemical transformation driven by the electrophilic nature of the isothiocyanate functional group (-N=C=S).
The Primary Degradation Pathway: Hydrolysis
The principal mechanism of 3-EPI degradation in aqueous buffers is hydrolysis. The central carbon atom of the isothiocyanate group is highly electrophilic and susceptible to nucleophilic attack by water. This reaction proceeds through a dithiocarbamate intermediate, which subsequently decomposes to the corresponding primary amine (3-ethoxypropylamine) and carbonyl sulfide, which can further hydrolyze to carbon dioxide and hydrogen sulfide.
The rate of hydrolysis is significantly influenced by pH. Both acid-catalyzed and base-catalyzed mechanisms can occur. Under acidic conditions, protonation of the nitrogen atom can enhance the electrophilicity of the carbon, making it more susceptible to attack by water.[4] Under alkaline conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, can directly attack the electrophilic carbon.[5]
Caption: General mechanism of 3-EPI hydrolysis in aqueous solutions.
The Influence of Buffer Components
Studies have shown that the degradation of isothiocyanates is often faster in buffered solutions compared to deionized water. This is because many common buffer species can act as nucleophiles, directly reacting with the isothiocyanate group.
-
Phosphate Buffers: The different forms of phosphate (H₂PO₄⁻, HPO₄²⁻) present in the buffer can act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate.
-
Tris Buffers: The primary amine group of Tris (tris(hydroxymethyl)aminomethane) is a potent nucleophile that can react with isothiocyanates to form a thiourea adduct, thereby accelerating the degradation of the parent compound.
This reactivity underscores the importance of selecting an appropriate buffer system and empirically determining the stability of 3-EPI within that specific system.
Experimental Assessment of Stability
A time-course stability study is essential to determine the degradation kinetics of 3-EPI in the buffer of choice.
Experimental Workflow
Caption: Workflow for determining the stability of 3-EPI in aqueous buffers.
Hypothetical Stability Data for 3-EPI (Half-life in hours)
| Buffer System (50 mM) | pH | t½ at 4°C (h) | t½ at 25°C (h) | t½ at 37°C (h) |
| Deionized Water | ~7.0 | > 72 | ~ 48 | ~ 24 |
| Citrate Buffer | 5.0 | > 72 | ~ 60 | ~ 30 |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~ 60 | ~ 24 | ~ 10 |
| Tris-HCl | 8.0 | ~ 48 | ~ 12 | ~ 5 |
Note: This data is illustrative and emphasizes the expected trends. Actual stability must be determined experimentally.
The data illustrates that stability is expected to decrease with increasing temperature and pH. The significantly shorter half-life in Tris buffer compared to PBS at a similar pH highlights the potential for direct reaction with buffer components.
A Self-Validating HPLC Protocol for Quantification
A robust and validated HPLC method is the cornerstone of accurate solubility and stability assessments.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-15 min: 30% B to 90% B
-
15-20 min: Hold at 90% B
-
20-22 min: 90% B to 30% B
-
22-30 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Aliphatic isothiocyanates lack a strong chromophore, so detection in the low UV range (e.g., 200-220 nm) is often necessary.
-
Injection Volume: 10 µL
Protocol for Analysis:
-
System Suitability: Before sample analysis, inject a standard solution of 3-EPI multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be <2% to ensure system performance.
-
Calibration Curve: Prepare a series of at least five standard solutions of 3-EPI in the mobile phase or an appropriate solvent. Inject each standard and plot the peak area against the concentration. The calibration curve should have a correlation coefficient (r²) of ≥0.999.
-
Sample Preparation: As described in the solubility and stability protocols, dilute the samples to be within the range of the calibration curve.
-
Analysis: Inject the prepared samples.
-
Quantification: Determine the concentration of 3-EPI in the samples using the regression equation from the calibration curve.
Quality Control: Run a known concentration standard periodically during the sample sequence to check for any drift in instrument response.
Conclusion and Recommendations
The successful use of 3-Ethoxypropyl isothiocyanate in aqueous-based research and development hinges on a clear understanding of its solubility and stability limitations.
-
For Solubility: Always employ a co-solvent like DMSO to prepare stock solutions and be mindful of the final concentration in your working solution. It is imperative to experimentally verify the solubility in your specific buffer system, as it can be influenced by pH and buffer composition.
-
For Stability: 3-EPI is susceptible to degradation in aqueous media, a process that is accelerated by increased temperature, alkaline pH, and the presence of nucleophilic buffer components like Tris. Stability studies are not optional; they are a prerequisite for interpreting experimental results accurately. For prolonged experiments, consider preparing fresh working solutions or conducting studies at lower temperatures if feasible.
By adhering to the principles and protocols outlined in this guide, researchers can navigate the challenges of working with 3-EPI in aqueous environments, ensuring data integrity and the successful progression of their research and development objectives.
References
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Available at: [Link]
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Global Substance Registration System (GSRS). 3-ETHOXYPROPYL ISOTHIOCYANATE. Available at: [Link]
-
Kalogeropoulos, N., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(3), 996. Available at: [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. Available at: [Link]
-
Marton, M. R., & Lavric, V. (2013). A simple method for the quantification of isothiocyanates from mustard. U.P.B. Sci. Bull., Series B, 75(3), 63-72. Available at: [Link]
-
Nantasenamat, C. (2020). Cheminformatics in Python: Predicting Solubility of Molecules. GitHub. Available at: [Link]
-
Hanschen, F. S., et al. (2024). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Food Chemistry, 445, 138939. Available at: [Link]
-
Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 188, 344-351. Available at: [Link]
-
FooDB. (2010). Showing Compound Isopropyl isothiocyanate (FDB009653). Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Zhang, Y., et al. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 67-74. Available at: [Link]
-
Wikipedia. Isothiocyanate. Available at: [Link]
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European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Available at: [Link]
-
Chen, C. W., & Ho, C. T. (1998). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. Journal of Agricultural and Food Chemistry, 46(1), 220-223. Available at: [Link]
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Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Ethoxy-3-isothiocyanato-propane (CAS 94231-77-3)
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Safety with an Uncharacterized Compound
As a novel research chemical, 1-Ethoxy-3-isothiocyanato-propane (CAS 94231-77-3) lacks a comprehensive, publicly available safety and toxicological profile. This guide, therefore, adopts a proactive and cautionary approach, extrapolating from the known hazards of the isothiocyanate functional group and structurally related alkyl isothiocyanates. The protocols and recommendations herein are designed to establish a robust framework for the safe handling, storage, and emergency management of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Every procedure outlined is rooted in the principles of risk minimization and self-validation, encouraging a culture of safety-consciousness when working with uncharacterized substances.
Section 1: Compound Identification and Inferred Hazard Profile
Chemical Identity:
| Identifier | Value |
| CAS Number | 94231-77-3 |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₁NOS |
| Structure | CH₃CH₂OCH₂CH₂CH₂NCS |
Inferred Physicochemical Properties:
Core Hazard Concerns of the Isothiocyanate Class:
The isothiocyanate functional group (-N=C=S) is the primary driver of the toxicological and reactivity concerns for this class of compounds. According to classifications provided by companies to the European Chemicals Agency (ECHA) for similar substances, isothiocyanates can be fatal if inhaled, toxic in contact with skin, and toxic if swallowed.[1] They are also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1]
GHS Hazard Classification (Inferred):
Based on data for related isothiocyanates, this compound should be handled as a substance with the following potential GHS classifications:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 2 or 3)
-
Acute Toxicity, Inhalation (Category 2 or 3)
-
Skin Corrosion/Irritation (Category 1B or 2)
-
Serious Eye Damage/Eye Irritation (Category 1 or 2)
-
Respiratory Sensitization (Category 1)
-
Skin Sensitization (Category 1)
-
Hazardous to the Aquatic Environment, Acute and Chronic
Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)
Given the inferred high acute toxicity and corrosive nature of isothiocyanates, a stringent set of laboratory practices and a comprehensive PPE protocol are mandatory.
2.1. Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The reactive nature of isothiocyanates necessitates the availability of an emergency shower and eyewash station in the immediate vicinity of the work area.
2.2. Personal Protective Equipment (PPE): A Multi-layered Barrier
A multi-layered approach to PPE is essential to prevent all routes of exposure.
| PPE Component | Specification and Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, more robust glove such as neoprene or Viton is recommended. Isothiocyanates can be readily absorbed through the skin.[2] |
| Eye and Face Protection | Chemical splash goggles in conjunction with a full-face shield are required. The corrosive and lachrymatory nature of isothiocyanates presents a significant risk of severe eye damage.[3] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn. |
| Respiratory Protection | For routine operations within a certified fume hood, respiratory protection may not be necessary. However, in the event of a spill or ventilation failure, a full-face respirator with an organic vapor/acid gas cartridge is required. |
Donning and Doffing PPE Workflow:
Caption: Decision workflow for responding to a chemical spill.
Spill Decontamination:
For small spills, after absorbing the material with an inert substance (e.g., vermiculite, sand), the area should be decontaminated. A solution of sodium bicarbonate can be used to neutralize any remaining acidic byproducts. The area should then be washed with soap and water. All cleanup materials must be disposed of as hazardous waste. [4]
Section 5: Waste Disposal
All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be collected in a designated, sealed, and properly labeled hazardous waste container. [5]Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Disposal must be carried out in accordance with all local, state, and federal regulations.
Section 6: Toxicological Insights and Health Hazard Information
6.1. Acute Toxicity
Alkyl isothiocyanates are known to be highly toxic via inhalation, dermal contact, and ingestion. [1]Exposure can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract. [2]Systemic effects may include headache, dizziness, nausea, and vomiting. [5] 6.2. Sensitization
There is a significant risk of developing chemical sensitization to isothiocyanates. [2][5]Once an individual is sensitized, even very low levels of exposure can trigger an allergic reaction, which can manifest as a skin rash or respiratory distress.
6.3. Carcinogenicity and Mutagenicity
The carcinogenic and mutagenic potential of this compound has not been evaluated. However, some isothiocyanates have been shown to have both anticarcinogenic and, in some contexts, carcinogenic effects in animal studies. [6]For instance, while some studies show isothiocyanates can inhibit carcinogenesis, others have found that very high intakes of certain isothiocyanates may promote bladder cancer in rats. [6][7]Given this uncertainty, this compound should be handled as a potential carcinogen and mutagen.
6.4. Target Organ Toxicity
The primary target organs for isothiocyanate toxicity are the skin, eyes, and respiratory system due to their corrosive nature. [2][5]Systemic absorption may lead to effects on the central nervous system. [5]
Section 7: Conclusion and Senior Scientist's Endorsement
The safe handling of uncharacterized research chemicals like this compound is paramount in a research and development setting. The protocols outlined in this guide are based on a thorough risk assessment of the isothiocyanate class of compounds and are designed to provide a comprehensive framework for minimizing exposure and ensuring laboratory safety. Adherence to these guidelines, coupled with a vigilant and proactive safety culture, is the cornerstone of responsible scientific innovation. It is the responsibility of every researcher and laboratory manager to ensure these protocols are understood, implemented, and consistently followed.
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- Sigma-Aldrich.
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- New Jersey Department of Health.
- Fisher Scientific.
- Wikipedia.
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An In-depth Technical Guide to the Potential Applications of 1-Ethoxy-3-isothiocyanato-propane in Proteomics
Introduction
The field of proteomics, dedicated to the large-scale study of proteins, continually seeks novel chemical tools to unravel the complexities of protein function, interaction, and regulation. Among the diverse chemical functionalities exploited for protein modification and analysis, the isothiocyanate (ITC) group stands out for its specific reactivity and the stability of the covalent bonds it forms. This guide delves into the prospective applications of a lesser-explored isothiocyanate, 1-Ethoxy-3-isothiocyanato-propane, in modern proteomics workflows. While direct literature on this specific compound is sparse, its chemical nature allows for well-grounded extrapolation from the extensive research on analogous isothiocyanate-based reagents.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical principles of isothiocyanate reactivity, potential applications of this compound in protein labeling and mass spectrometry, and detailed, field-proven methodologies adapted for this promising research biochemical.
The Chemistry of Isothiocyanates: A Foundation for Proteomic Applications
The isothiocyanate functional group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic groups found in proteins. The primary targets for isothiocyanates are the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain, forming a stable thiourea linkage.[1][2] Additionally, under slightly different reaction conditions, isothiocyanates can react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[1][3]
The ethoxy and propane components of this compound are expected to influence its solubility and steric hindrance, potentially offering unique advantages in specific applications compared to more common aryl isothiocyanates like phenyl isothiocyanate (PITC) or fluorescein isothiocyanate (FITC).[4][5][6]
Potential Applications in Proteomics
Based on the established utility of the isothiocyanate group, this compound is a prime candidate for several key proteomics applications:
Protein Derivatization for Mass Spectrometry-Based Analysis
In the realm of mass spectrometry, chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity of analysis.[7] Isothiocyanate-based derivatization, in particular, has been shown to improve the ionization efficiency of peptides and provide predictable fragmentation patterns, aiding in peptide sequencing.[8][9]
Application Insight: The addition of the this compound moiety to the N-terminus of a peptide introduces a stable, non-native group. During tandem mass spectrometry (MS/MS), the thiourea linkage can facilitate specific fragmentation patterns, leading to the generation of intense and informative product ions for confident peptide identification.[8][9] This is particularly advantageous for complex protein digests where unambiguous identification is paramount.
Experimental Workflow: Peptide Derivatization for LC-MS/MS
Caption: Workflow for peptide derivatization using this compound prior to LC-MS/MS analysis.
Detailed Protocol: Peptide Derivatization
-
Protein Digestion: Begin with a standard in-solution or in-gel tryptic digestion of the protein sample.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate completely using a vacuum centrifuge.
-
Derivatization Reaction:
-
Reconstitute the dried peptides in 50 µL of coupling buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
Prepare a fresh solution of this compound in a water-miscible organic solvent like acetonitrile.
-
Add the derivatization reagent to the peptide solution at a molar excess (typically 10-50 fold over the estimated amount of peptide N-termini).
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching and Cleanup:
-
Quench any unreacted isothiocyanate by adding a primary amine-containing buffer, such as 50 mM Tris-HCl, pH 8.0.
-
Perform a final desalting step using a C18 SPE cartridge to remove excess reagent and buffer salts.
-
-
LC-MS/MS Analysis: Reconstitute the derivatized peptides in a suitable solvent for liquid chromatography and proceed with standard LC-MS/MS analysis.
Probing Protein-Protein Interactions via Chemical Cross-Linking
While this compound is a monofunctional reagent, understanding its reactivity is fundamental to the design and application of bifunctional isothiocyanate cross-linkers. Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping the topology of protein complexes.[10]
Conceptual Application: A hypothetical bifunctional cross-linker could be synthesized with two isothiocyanate groups separated by a defined spacer arm. This reagent could covalently link interacting proteins that are in close proximity.[10] Subsequent enzymatic digestion and MS analysis would identify the cross-linked peptides, providing distance constraints and revealing the interaction interface. The principles of reactivity and reaction optimization derived from studies with this compound would be directly applicable.
Conceptual Workflow: Chemical Cross-Linking
Caption: Conceptual workflow for identifying protein-protein interactions using a bifunctional isothiocyanate cross-linker.
Development of Novel Affinity-Based Probes
The isothiocyanate group can serve as a reactive "warhead" for creating affinity-based probes to identify the cellular targets of small molecules.[3] By incorporating this compound into a molecule of interest that also contains a reporter tag (e.g., biotin or a clickable alkyne), researchers can create powerful tools for target identification.[3]
Application Insight: A hybrid probe featuring this compound at one end and a biotin tag at the other could be incubated with cell lysates. The isothiocyanate group would covalently bind to proteins that interact with the probe. These protein-probe conjugates could then be enriched using streptavidin-coated beads, separated by SDS-PAGE, and identified by mass spectrometry.[3] This "pull-down" approach is a cornerstone of chemical proteomics for drug target discovery.
Workflow: Affinity-Based Protein Profiling
Caption: Workflow for identifying protein targets using an affinity-based probe containing this compound.
Detailed Protocol: Affinity Pull-Down Assay
-
Probe Synthesis: Synthesize a hybrid probe containing the this compound moiety, a linker, and a biotin tag.
-
Cell Lysis: Prepare a clarified cell lysate from the biological system of interest.
-
Probe Incubation: Add the biotinylated isothiocyanate probe to the cell lysate and incubate to allow for covalent modification of target proteins.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a denaturing elution buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digestion of the protein bands, and identify the proteins by LC-MS/MS.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and a related, well-characterized isothiocyanate, Phenyl isothiocyanate (PITC), for comparison.
| Property | This compound | Phenyl isothiocyanate (PITC) |
| CAS Number | 94231-77-3[11] | 103-72-0 |
| Molecular Formula | C6H11NOS[11] | C7H5NS |
| Molecular Weight | 145.22 g/mol [12] | 135.19 g/mol |
| Reactivity | Primary amines, Thiols | Primary amines, Thiols |
| Key Feature | Aliphatic, flexible chain | Aromatic, rigid structure |
Conclusion and Future Perspectives
While this compound is not yet a mainstream reagent in proteomics, its inherent reactivity, based on the well-established chemistry of isothiocyanates, positions it as a valuable tool with significant potential. Its aliphatic nature may confer different solubility and steric properties compared to commonly used aryl isothiocyanates, potentially enabling novel applications in protein labeling, derivatization for mass spectrometry, and the development of chemical probes. The experimental frameworks provided in this guide, adapted from proven methodologies, offer a solid foundation for researchers to begin exploring the utility of this promising compound in their own proteomics workflows. Future studies should focus on systematically characterizing the reaction kinetics and specificity of this compound with a diverse set of peptides and proteins to fully unlock its potential in advancing our understanding of the proteome.
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Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization–tandem mass spectrometry. Biomedical Chromatography, 24(9), 915–918. [Link]
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PubMed. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography. [Link]
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Zhang, Y. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Toxicology, 2010, 516914. [Link]
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ResearchGate. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [Link]
-
ACS Publications. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology. [Link]
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National Institutes of Health. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology. [Link]
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National Institutes of Health. (2010). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. The Journal of Nutrition. [Link]
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SciSpace. (1964). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. [Link]
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Cedarville University Digital Commons. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Pharmaceutical Sciences Faculty Publications. [Link]
-
National Institutes of Health. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]
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National Institutes of Health. (2016). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Journal of Immunological Methods. [Link]
-
PubMed. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology. [Link]
-
National Institutes of Health. (2009). Chemical cross-linking for protein-protein interaction studies. Methods in Molecular Biology. [Link]
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Oakwood Chemical. This compound. [Link]
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National Institutes of Health. (2021). Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. Biotechnology and Applied Biochemistry. [Link]
-
bioRxiv. (2022). Visible-Light-Controlled Residue-Selective Cross-Linking for Deciphering Protein Complexes and Dynamic Protein-Protein Interactions. [Link]
-
National Institutes of Health. (2013). Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers. Journal of Materials Chemistry B. [Link]
-
National Institutes of Health. (2019). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants. [Link]
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Reactivity of 1-Ethoxy-3-isothiocyanato-propane with Primary Amines: A Mechanistic and Practical Synthesis Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) are a class of highly valuable organosulfur compounds, serving as versatile building blocks in synthetic chemistry and exhibiting a wide range of biological activities.[1][2] Their utility is rooted in the electrophilic nature of the isothiocyanate carbon, which readily reacts with various nucleophiles.[3][4] This guide provides a comprehensive technical examination of the reaction between a specific aliphatic isothiocyanate, 1-Ethoxy-3-isothiocyanato-propane, and primary amines. We will delve into the core reaction mechanism, explore the kinetic and thermodynamic factors that govern the reaction's efficiency, and provide field-proven experimental protocols for the synthesis and characterization of the resulting N,N'-disubstituted thiourea products. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this reaction in their synthetic endeavors.
Introduction: The Versatility of the Isothiocyanate Group
The isothiocyanate functional group (–N=C=S) is a cornerstone in organic synthesis, most famously recognized for its role in the Edman degradation for peptide sequencing.[1] Beyond this classical application, ITCs are pivotal intermediates for the synthesis of a multitude of nitrogen- and sulfur-containing heterocycles.[1][5] Their prevalence in natural products, particularly from cruciferous vegetables, and their documented anti-cancer, antimicrobial, and anti-inflammatory properties have made them attractive scaffolds in medicinal chemistry.[2][6][7]
This compound (C₆H₁₁NOS) is an aliphatic isothiocyanate featuring an ether linkage.[8][9] This structural feature imparts a degree of flexibility and polarity that can be advantageous in modifying the physicochemical properties, such as solubility, of target molecules in drug discovery programs. The reaction of this specific ITC with primary amines provides a direct and efficient route to N-(3-Ethoxypropyl)-N'-substituted thioureas, a class of compounds with significant potential as organocatalysts and therapeutic agents.[10][11] Understanding the nuances of this transformation is critical for optimizing reaction outcomes and achieving high purity and yield.
Core Reaction Mechanism and Kinetics
The reaction between an isothiocyanate and a primary amine is a classic example of nucleophilic addition. The process is typically robust, high-yielding, and proceeds under mild conditions.[10][12]
The Nucleophilic Addition Pathway
The central carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The reaction is initiated by the nucleophilic attack of the lone pair of electrons from the primary amine's nitrogen atom onto this electrophilic carbon.[3][12] This is the rate-determining step of the reaction.
Intermediate Formation and Prototropic Rearrangement
The initial nucleophilic attack forms a transient, unstable zwitterionic intermediate.[12] This intermediate rapidly stabilizes through a prototropic rearrangement, which involves the transfer of a proton from the newly bonded nitrogen atom to the nitrogen of the original isothiocyanate moiety. This proton transfer is often facilitated by another molecule of the primary amine acting as a base, which can result in the reaction exhibiting second-order kinetics with respect to the amine.[12][13] The final product is a stable N,N'-disubstituted thiourea.
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An In-Depth Technical Guide to the Role of the Ethoxy Group in 3-Ethoxypropyl Isothiocyanate
Abstract
Isothiocyanates (ITCs) are a class of organosulfur compounds renowned for their potent biological activities and versatile applications in synthetic chemistry.[1][2] Their reactivity is dominated by the electrophilic nature of the isothiocyanate moiety (-N=C=S), making them targets for biological nucleophiles.[3][4] This guide delves into the specific molecular architecture of 3-Ethoxypropyl isothiocyanate (EPI), focusing on the nuanced yet critical role of the terminal ethoxy group. We will explore how this functional group modulates the molecule's physicochemical properties, reactivity, and, consequently, its potential applications in pharmacology and drug development. This analysis is grounded in the fundamental principles of organic chemistry, providing researchers and drug development professionals with a detailed framework for understanding and utilizing this compound.
Molecular Architecture and Core Functional Groups
3-Ethoxypropyl isothiocyanate is a bifunctional molecule featuring two key structural components: the highly reactive isothiocyanate group and a flexible three-carbon chain terminated by an ethoxy group. Understanding the intrinsic properties of each is essential before analyzing their interplay.
The Isothiocyanate Group: The Reactive Core
The isothiocyanate (-N=C=S) functional group is a heterocumulene, characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom.[5] This arrangement renders the central carbon atom highly electrophilic and susceptible to attack by nucleophiles.[4] In a biological context, the most relevant nucleophiles are the amine (-NH2) groups found in amino acid residues like lysine and the thiol (-SH) groups of cysteine.[3][6]
-
Reaction with Amines: Forms a stable thiourea adduct.
-
Reaction with Thiols: Forms a dithiocarbamate adduct.
These reactions, particularly the covalent modification of proteins and enzymes, are the primary mechanism behind the broad biological activities of isothiocyanates, which include anticancer, antimicrobial, and anti-inflammatory effects.[4][7] The reaction kinetics are pH-dependent, with thiol reactions generally favored at physiological pH (6-8) and amine reactions at more alkaline conditions (pH 9-11).[6]
Figure 1: General reaction mechanism of an isothiocyanate with biological nucleophiles.
The Ethoxypropyl Chain: The Modulating Moiety
The side chain consists of a propyl linker (-CH₂CH₂CH₂-) and a terminal ethoxy group (-O-CH₂CH₃). The ethoxy group is an alkoxy group, comprising an ethyl moiety bonded to an oxygen atom.[8][9] This part of the molecule, while not the primary site of reaction, plays a crucial role in defining the compound's overall behavior.
The Defining Influence of the Ethoxy Group
The presence of the ethoxy group, separated from the reactive -NCS group by a three-carbon spacer, modulates the properties of 3-Ethoxypropyl isothiocyanate through a combination of electronic and physicochemical effects.
Physicochemical Property Modulation
Compared to a simple alkyl isothiocyanate (e.g., propyl isothiocyanate), the ethoxy group introduces an oxygen atom, which has significant consequences for the molecule's physical properties.
-
Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, increasing the molecule's polarity and enhancing its solubility in polar and protic solvents, including aqueous media. This is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability.[8]
-
Lipophilicity (LogP): While increasing polarity, the overall molecule retains significant hydrocarbon character, making it amphiphilic. The ethoxy group provides a balance between hydrophilicity and lipophilicity, which is essential for traversing biological membranes to reach intracellular targets.
-
Conformational Flexibility: The single bonds in the ethoxypropyl chain allow for significant rotational freedom. This flexibility can be advantageous for fitting into the binding pockets of target enzymes or proteins.
| Property | 3-Ethoxypropyl Isothiocyanate | 3-Methoxypropyl Isothiocyanate | n-Propyl Isothiocyanate |
| Molecular Formula | C₆H₁₁NOS[10] | C₅H₉NOS[11] | C₄H₇NS[12] |
| Molecular Weight ( g/mol ) | 145.22[10] | 131.20[11] | 101.17[12] |
| Key Structural Feature | Ethoxy Group | Methoxy Group | Alkyl Chain |
| Predicted Polarity | Moderate-High | Moderate-High | Low-Moderate |
| Hydrogen Bond Acceptors | 2 (O, S) | 2 (O, S) | 1 (S) |
| Table 1: Comparative physicochemical properties of 3-Ethoxypropyl isothiocyanate and related analogues. |
Electronic Effects on Reactivity
The reactivity of the isothiocyanate carbon is sensitive to the electronic nature of its substituent (the R-group).[13] Electron-withdrawing groups enhance its electrophilicity and thus its reactivity, while electron-donating groups have the opposite effect.[14][15]
The ethoxy group exhibits a dual electronic nature:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bonds.
-
Mesomeric (Resonance) Effect (+M): The oxygen lone pairs can donate electron density, though this effect is not directly conjugated with the isothiocyanate group in this molecule.
In 3-ethoxypropyl isothiocyanate, the ethoxy group is separated from the -NCS group by a three-carbon aliphatic chain. This separation significantly dampens the electronic effects. The primary influence is a weak electron-withdrawing inductive effect from the oxygen, which would be expected to slightly increase the electrophilicity of the isothiocyanate carbon compared to an unsubstituted alkyl chain of similar length. However, this effect is likely minimal and secondary to the profound changes in physicochemical properties.
Implications for Drug Development and Research
The unique combination of a reactive "warhead" and a property-modulating "tail" makes 3-Ethoxypropyl isothiocyanate a compound of interest for therapeutic design. The ethoxy group allows for fine-tuning of the molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) without drastically altering the core reactivity of the isothiocyanate group. Researchers can leverage the ethoxy group to:
-
Enhance Aqueous Solubility: For improved formulation and intravenous delivery.
-
Optimize Membrane Permeability: By balancing hydrophilic and lipophilic characteristics.
-
Alter Metabolic Stability: The ether linkage may be subject to metabolism by cytochrome P450 enzymes, providing a potential route for clearance.
Experimental Protocols
To facilitate further research, we provide foundational, self-validating experimental workflows for the synthesis and reactivity assessment of 3-Ethoxypropyl isothiocyanate.
Synthesis of 3-Ethoxypropyl Isothiocyanate
This protocol is based on the common method of forming a dithiocarbamate salt from a primary amine, followed by desulfurization.[16][17]
Figure 2: Experimental workflow for the synthesis of 3-Ethoxypropyl isothiocyanate.
Self-Validation:
-
Controls: Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of the starting amine and the appearance of the product.
-
Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (looking for the characteristic -N=C=S stretch around 2100 cm⁻¹), and Mass Spectrometry.[18]
Protocol: Assessing Reactivity with a Model Nucleophile
This experiment quantifies the reactivity of 3-Ethoxypropyl isothiocyanate with a model nucleophile, such as N-acetylcysteine, using UV-Vis spectrophotometry.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 3-Ethoxypropyl isothiocyanate in acetonitrile.
-
Prepare a 100 mM stock solution of N-acetylcysteine in a 100 mM phosphate buffer (pH 7.4).
-
-
Kinetic Assay:
-
In a quartz cuvette, combine 950 µL of the phosphate buffer and 40 µL of the N-acetylcysteine stock solution.
-
Initiate the reaction by adding 10 µL of the 3-Ethoxypropyl isothiocyanate stock solution (final concentration: 0.1 mM ITC, 4 mM nucleophile).
-
Immediately place the cuvette in a temperature-controlled spectrophotometer (e.g., at 25°C).
-
Monitor the formation of the dithiocarbamate adduct by measuring the increase in absorbance at a predetermined wavelength (typically ~270-300 nm) over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Calculate the initial reaction rate from the linear portion of the curve.
-
Determine the pseudo-first-order rate constant (k_obs) from the data.
-
Self-Validation:
-
Controls: Run a control reaction without the isothiocyanate to ensure there is no background absorbance change. Run another control without the nucleophile to check for ITC stability/hydrolysis.
-
Trustworthiness: Perform the experiment in triplicate to ensure reproducibility. Compare the obtained rate constant with that of other isothiocyanates (e.g., propyl isothiocyanate) under identical conditions to directly assess the impact of the ethoxy group on reactivity.
Conclusion
The role of the ethoxy group in 3-Ethoxypropyl isothiocyanate is subtle yet powerful. While the isothiocyanate group dictates the molecule's core chemical reactivity, the ethoxy group acts as a critical modulator of its physicochemical properties. By influencing solubility, polarity, and lipophilicity, the ethoxy group governs how the molecule interacts with its environment, from simple solvents to complex biological systems. For researchers in drug discovery and chemical biology, this understanding is paramount, as it provides a rational basis for designing and optimizing isothiocyanate-based compounds with tailored pharmacokinetic and pharmacodynamic profiles. The strategic placement of functional groups like ethoxy represents a key tool in transforming a reactive chemical entity into a potential therapeutic agent.
References
- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles - Benchchem. (n.d.).
- Ethoxy Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[13]. - ResearchGate. (n.d.). Retrieved from
- Alkoxy Group | Overview, Examples & List - Lesson - Study.com. (n.d.).
- 3-ETHOXYPROPYL ISOTHIOCYANATE - gsrs. (n.d.).
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.).
- Alkoxy group - Wikipedia. (n.d.).
- 3-Methoxypropyl isothiocyanate - the NIST WebBook. (n.d.).
- Isothiocyanate - Wikipedia. (n.d.).
- Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? | ResearchGate. (2016).
- Why is a methoxygroup a better leaving group than an ethoxygroup? : r/chemistry - Reddit. (2018).
- Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment | Agriculture and Food Chemistry | ChemRxiv | Cambridge Open Engage. (2023).
- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.).
- Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. (n.d.).
- Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing). (2024).
- Isocyanates and Isothiocyanates - CAMEO Chemicals - NOAA. (n.d.).
- Synthesis of Isothiocyanates: An Update - PMC - NIH. (n.d.).
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022).
- Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.).
- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. (n.d.).
- ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS - Plant Archives. (n.d.).
- Isopropyl Isothiocyanate | C4H7NS | CID 75263 - PubChem. (n.d.).
- Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. (n.d.).
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- 18. chemicalpapers.com [chemicalpapers.com]
An In-depth Technical Guide to 1-Ethoxy-3-isothiocyanato-propane: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-Ethoxy-3-isothiocyanato-propane, a molecule of interest for researchers in organic synthesis, medicinal chemistry, and drug development. While specific literature on this compound is not abundant, this document extrapolates from established principles of isothiocyanate chemistry to present its likely synthesis, characterization, and potential utility.
Introduction: The Isothiocyanate Functional Group
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The electrophilic carbon atom of the isothiocyanate moiety makes it susceptible to nucleophilic attack, underpinning its utility as a versatile synthetic intermediate.[2] The structural diversity of isothiocyanates, stemming from the wide variety of possible R-groups, allows for the fine-tuning of their chemical and biological properties. This guide focuses on the aliphatic isothiocyanate, this compound.
Proposed Synthesis of this compound
The synthesis of this compound would logically commence from its corresponding primary amine precursor, 3-ethoxypropan-1-amine. A plausible and widely used method for the conversion of a primary amine to an isothiocyanate is the Hofmann mustard oil reaction or related procedures involving thiophosgene or carbon disulfide.[2][3]
Synthesis of the Precursor: 3-Ethoxypropan-1-amine
A preparation method for 3-ethoxypropylamine involves a two-step process starting from acrylonitrile and ethanol.[4]
Step 1: Synthesis of 3-ethoxypropionitrile Ethanol is reacted with acrylonitrile in the presence of a strong base catalyst to yield 3-ethoxypropionitrile.
Step 2: Hydrogenation to 3-ethoxypropan-1-amine The resulting 3-ethoxypropionitrile is then hydrogenated in the presence of a suitable catalyst (e.g., Raney nickel) and an inhibitor to produce 3-ethoxypropan-1-amine.[4]
Conversion to this compound
Two common methods for this conversion are outlined below.
A robust method for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂).[3]
-
Experimental Protocol:
-
Dissolve 3-ethoxypropan-1-amine in a suitable inert solvent, such as dichloromethane or diethyl ether, in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of thiophosgene to the cooled amine solution.
-
A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
-
Causality of Experimental Choices: The use of an inert solvent and low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products. The addition of a base is essential to drive the reaction to completion by scavenging the HCl generated.
This classic method involves the reaction of the primary amine with carbon disulfide, followed by decomposition of the intermediate dithiocarbamate salt.[2][5]
-
Experimental Protocol:
-
React 3-ethoxypropan-1-amine with carbon disulfide in the presence of a base like triethylamine or ammonia to form the corresponding dithiocarbamate salt.[6]
-
This intermediate salt is then treated with a desulfurizing agent, such as mercuric chloride (HgCl₂) or a carbodiimide, to yield this compound.[2][5]
-
Work-up and purification would be similar to the thiophosgene method.
-
-
Trustworthiness of the Protocol: This protocol is a well-established, self-validating system for the synthesis of isothiocyanates from primary amines. The formation of the characteristic pungent odor of the isothiocyanate serves as a preliminary indicator of a successful reaction.
Reaction Mechanism
The reaction of a primary amine with thiophosgene proceeds through a thiocarbamoyl chloride intermediate, which then eliminates HCl to form the isothiocyanate. In the Hofmann mustard oil reaction, the amine adds to carbon disulfide to form a dithiocarbamic acid, which is then desulfurized.
Caption: Proposed synthetic pathways to this compound.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₁₁NOS |
| Molecular Weight | 145.22 g/mol |
| Appearance | Colorless to pale yellow liquid with a pungent odor |
| Boiling Point | Estimated to be in the range of 180-220 °C |
| Solubility | Soluble in organic solvents; likely insoluble in water |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks and Assignments |
| ¹H NMR | - Triplet around 1.2 ppm (3H, -OCH₂CH₃ ) - Quartet around 3.5 ppm (2H, -OCH₂ CH₃) - Triplet around 3.5 ppm (2H, -CH₂ NCS) - Triplet around 3.4 ppm (2H, -OCH₂ CH₂CH₂NCS) - Multiplet around 1.9 ppm (2H, -OCH₂CH₂ CH₂NCS) |
| ¹³C NMR | - Signal around 15 ppm (-OCH₂CH₃ ) - Signal around 66 ppm (-OCH₂ CH₃) - Signal around 70 ppm (-OCH₂ CH₂CH₂NCS) - Signal around 30 ppm (-OCH₂CH₂ CH₂NCS) - Signal around 45 ppm (-CH₂ NCS) - Signal around 130 ppm (-N=C =S) |
| IR Spectroscopy | - Strong, characteristic asymmetric stretch of the -N=C=S group around 2100-2200 cm⁻¹ - C-H stretching vibrations around 2850-3000 cm⁻¹ - C-O stretching vibration around 1100 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 145 - Characteristic fragmentation patterns for alkyl isothiocyanates, including a peak at m/z 72 (CH₂NCS⁺).[7] |
Reactivity and Potential Applications
The isothiocyanate group is a key determinant of the reactivity of this compound.[2]
Caption: Key reactions of the isothiocyanate functional group.
Reactivity with Nucleophiles
The central carbon of the isothiocyanate group is electrophilic and readily reacts with various nucleophiles:
-
Amines: Reaction with primary or secondary amines yields substituted thioureas.
-
Alcohols: Reaction with alcohols produces thiocarbamates.
-
Thiols: Reaction with thiols gives dithiocarbamates.
This reactivity makes this compound a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex molecules.
Potential Applications in Drug Discovery and Development
Given the known biological activities of other isothiocyanates, this compound holds promise in several areas of drug discovery.[1][8]
-
Anticancer Agents: Many isothiocyanates have demonstrated potent anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] The ethoxy-propane side chain could modulate the compound's lipophilicity and cellular uptake, potentially leading to novel anticancer agents.
-
Antimicrobial Agents: Isothiocyanates have been shown to possess broad-spectrum antimicrobial activity.[9] this compound could be investigated for its efficacy against various pathogenic bacteria and fungi.
-
Enzyme Inhibitors: The isothiocyanate functional group is crucial for the inhibitory activity of these compounds against certain enzymes, such as cytochrome P450s.[10][11] This suggests that this compound could be explored as a potential enzyme inhibitor.
-
Functionalized Nanomaterials: Isothiocyanate-functionalized nanoparticles have been explored for drug delivery applications.[12] The ethoxy group in this compound could enhance the biocompatibility of such systems.
Conclusion
This compound is a molecule with significant, yet largely unexplored, potential. Based on the well-established chemistry of isothiocyanates, this guide provides a framework for its synthesis, characterization, and potential applications. The proposed synthetic routes are robust and based on standard organic chemistry transformations. The predicted spectroscopic and reactivity profiles offer a starting point for its experimental investigation. Further research into the biological activities of this and related aliphatic isothiocyanates is warranted and could lead to the discovery of novel therapeutic agents and research tools.
References
-
Allyl isothiocyanate (AITC) is a natural low-molecular-weight chemical that is a well-known byproduct of sinigrin autolysis. AITC exhibits a wide spectrum of health properties, such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiangiogenic, neuroprotective, or analgesic benefits.[13]
-
Isothiocyanates are naturally occurring small molecules that are formed from glucosinolate precursors of cruciferous vegetables. Many isothiocyanates, both natural and synthetic, display anticarcinogenic activity because they reduce activation of carcinogens and increase their detoxification. Recent studies show that they exhibit anti-tumor activity by affecting multiple pathways including apoptosis, MAPK signaling, oxidative stress, and cell cycle progression.[1]
-
Allyl isothiocyanate (AITC) is an essential component of mustard, horseradish, radish, and wasabi, It is the substance that gives these foods their features of a sharp taste and smell. This saturated aliphatic isothiocyanate, the main component of mustard oil, is recognized to have a part in chemo-reduction and exhibits antibacterial, antifungal, and anti-inflammatory properties.[9]
-
Isothiocyanates (ITCs) are a class of phytochemicals with exceptional biological and nutritional activity. These are aliphatic or aromatic phytochemicals produced in high abundance in cruciferous plants, including broccoli, kale, cauliflower, cabbage, Brussel sprouts, wasabi roots, and watercress.[14]
-
Isothiocyanates are phytochemicals with a broad array of effects in biological systems. Bioactivity includes the stimulation of cellular antioxidant systems, induction of apoptosis and interference with cytokine production and activity. Epidemiological evidence and experimental studies indicate that naturally occurring isothiocyanates and synthetic derivatives have anti-cancer and anti-inflammatory properties.[8]
-
A single dose of 1-dodecyl isothiocyanate given by gavage at 1 micromol/mouse 2 h prior to NNK administration completely inhibited lung tumorigenesis, while removal of the isothiocyanate group or replacing it with a hydroxyl group abolished the inhibitory activity. These results demonstrate that the isothiocyanate functional group is critical for the inhibitory activity of isothiocyanates in NNK-induced lung tumorigenesis.[10]
-
Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles (MSNs) are chemically stable, water tolerant, and readily react with primary amines without the formation of any by-product. This feature allows the easy modification of the surface of the nanoparticles for tuning their physical properties and the introduction of gatekeepers on the pore outlets.[12]
-
The importance of the isothiocyanate group in alkyl isothiocyanate for inhibition of tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3- pyridyl)-1-butanone (NNK)-induced lung tumorigenesis was examined in A/J mice.[11]
-
This compound is available from Oakwood Chemical.[15]
-
The content of isothiocyanates has been studied mainly in broccoli as it contains the highest concentration of total ITCs compared to other cruciferous vegetables, with the anticancer isothiocyanate SFN predominating.[16]
-
Mass spectra data for 1-ethoxy-propane is available from the NIST WebBook.[17]
-
The mass spectra of 40 diversely substituted isothiocyanates have been examined and a number of characteristic features noted, which should prove helpful in the micro-identification of naturally derived or synthetic isothiocyanates. Thus all of the alkyl isothiocyanates exhibit a peak at m/e 72 corresponding to the ion CH₂NCS+.[7]
-
Isothiocyanates are derived from the hydrolysis of glucosinolates — sulfur-containing compounds found in cruciferous vegetables.[18]
-
Mass spectrum data for 1-ethoxy-propane is available from the NIST WebBook.[19]
-
The mass spectrum of propane shows a molecular ion peak at m/z 44.[20]
-
The reactions of thiophosgene with diazo derivatives gives dichloro-alkene derivatives and cyclized, 1,2,3-thiadiazoles respectively.[21]
-
The reaction of a primary amine with carbon disulfide and HgCl₂ to produce alkyl isothiocyanate is known as the Hofmann mustard oil reaction.[2]
-
Thiophosgene reacts preferentially with primary amines in the presence of other reactive groups such as hydroxy or secondary amino to yield isothiocyanates.[3]
-
A primary amine reacts with carbon disulfide and HgCl₂ to produce alkyl isothiocyanate in the Hofmann mustard oil reaction.[22]
-
Compounds with an amino or imino group react, in the presence of a base, with carbon disulfide to give dithiocarbamates.[23]
-
Primary amine reacts with carbon disulphide in presence of excess of mercuric chloride and produce isothiocyanate. This reaction is known as Hofmann mustard oil reaction.[5]
-
WebSpectra provides a library of spectroscopy problems for students to interpret, including ¹H NMR, ¹³C NMR, and IR spectra.[24]
-
In the reaction of a primary amine with carbon disulfide, the amine acts as a nucleophile and attacks the electrophilic carbon in CS₂ to form a dithiocarbamate.[6]
-
Mass spectrum data for 1-ethoxy-2-methyl-propane is available from the NIST WebBook.[25]
-
PubChem provides information on 1-Ethoxy-1-(1-ethoxypropoxy)propane.[26]
-
PubChem provides information on 3-Ethoxy-1-propanol.[27]
-
1,3-propanediol reacts with thiophosgene to form six-membered cyclic thiocarbonates.[28]
-
The synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent have been described.[29]
-
A preparation method of 3-ethoxy propylamine is disclosed, which comprises the following steps: 1) adding a catalyst A and ethanol into a reactor; 2) controlling the temperature of the reactor, and dropwise adding acrylonitrile; 3) preparing 3-ethoxy propionitrile; 4) hydrogenating the prepared 3-ethoxy propionitrile.[4]
-
Information on 3-ethoxy-1-propanol is available from the NIST WebBook.[30]
-
ChemicalBook provides the ¹H NMR spectrum for ethyl isothiocyanate.[31]
-
ChemicalBook provides the ¹H NMR spectrum for methyl isothiocyanate.[32]
-
ChemicalBook provides the ¹H NMR spectrum for ethyl thiocyanate.[33]
Sources
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- 3. researchgate.net [researchgate.net]
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- 20. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 30. 1-Propanol, 3-ethoxy- [webbook.nist.gov]
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- 32. Methyl isothiocyanate(556-61-6) 1H NMR [m.chemicalbook.com]
- 33. Ethylthiocyanate(542-90-5) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for N-Terminal Protein Labeling with 1-Ethoxy-3-isothiocyanato-propane
Authored by: A Senior Application Scientist
Abstract
N-terminal labeling of proteins is a critical technique for elucidating protein function, structure, and interactions. This document provides a comprehensive guide for the selective labeling of the N-terminal α-amine of proteins and peptides using 1-Ethoxy-3-isothiocyanato-propane (EITP). We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss methods for the characterization and validation of the resulting labeled protein. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for protein modification.
Introduction: The Chemistry of N-Terminal Labeling with Isothiocyanates
The specific modification of a protein's N-terminus offers a powerful tool for a variety of applications, from protein sequencing to the attachment of probes and therapeutic moieties. The isothiocyanate group (-N=C=S) is a well-established functional group for targeting primary amines on proteins.[1][2] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the isothiocyanate, forming a stable thiourea linkage.[3]
This chemistry is famously employed in Edman degradation, a classic method for protein sequencing where phenyl isothiocyanate (PITC) reacts with the N-terminal amino acid.[4][5][6][7] The resulting derivative is then cleaved under acidic conditions, allowing for the sequential identification of amino acids.[4][6][7]
While proteins present multiple primary amines (the α-amine at the N-terminus and the ε-amine of lysine residues), the N-terminal α-amine generally has a lower pKa than the ε-amine of lysine. By carefully controlling the reaction pH to a mildly alkaline condition (typically pH 7.5-8.5), the N-terminal amine is more readily deprotonated and thus more nucleophilic, allowing for preferential labeling over the more abundant lysine residues.[8]
This compound (EITP) is an isothiocyanate reagent that can be used for this purpose. Its ethoxypropyl group provides a stable, non-disruptive tag for downstream analysis.
Chemical and Physical Properties of this compound
A clear understanding of the reagent's properties is essential for its proper handling and use.
| Property | Value |
| Chemical Formula | C6H11NOS |
| Molecular Weight | 145.22 g/mol |
| CAS Number | 94231-77-3 |
| Appearance | (Typically a liquid, but should be confirmed with supplier) |
| Purity | ≥97% (Typical) |
Data sourced from Oakwood Chemical.[9]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a chemical fume hood.[9][10]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Incompatible Materials: Strong oxidizing agents, acids.[10]
The Labeling Reaction: Mechanism and Workflow
The core of the protocol is the reaction between the protein's N-terminal amine and EITP. This section outlines the chemical transformation and the overall experimental workflow.
Reaction Mechanism
The diagram below illustrates the nucleophilic addition of the N-terminal primary amine to the isothiocyanate group of EITP, resulting in the formation of a stable N-ethoxypropyl thiourea-protein conjugate.
Caption: Reaction of EITP with a protein's N-terminus.
Experimental Workflow Overview
A successful labeling experiment follows a logical progression from preparation to validation. The workflow below provides a high-level overview of the entire process.
Caption: High-level overview of the labeling protocol.
Detailed Protocol for N-Terminal Labeling
This protocol is a robust starting point and may require optimization depending on the specific protein.
Materials and Reagents
-
Protein of interest
-
This compound (EITP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0 (or similar non-amine buffer)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification system: Size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis cassettes.[8][11]
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)
Step-by-Step Methodology
Step 1: Protein Preparation
-
Buffer Exchange: The protein must be in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with EITP.[8] Exchange the protein into the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0) using dialysis or a desalting column.[8][11]
-
Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer. Higher protein concentrations can improve labeling efficiency.[12]
-
Purity Check: Ensure the protein is of high purity. Contaminating proteins will also be labeled, complicating downstream analysis.
Scientist's Note: The choice of pH is a critical parameter. A pH of 8.0-8.5 is generally optimal for selectively targeting the N-terminal α-amine, which is more nucleophilic at this pH compared to the ε-amines of lysine residues.
Step 2: EITP Reagent Preparation
-
Immediately before use, prepare a stock solution of EITP in anhydrous DMSO. For example, create a 10 mg/mL stock solution.
-
Calculate the required volume of EITP stock solution. A 10- to 20-fold molar excess of EITP to protein is a good starting point for optimization.[2]
Scientist's Note: EITP, like other isothiocyanates, is moisture-sensitive. Using anhydrous DMSO and preparing the solution fresh is crucial for maintaining its reactivity.
Step 3: The Labeling Reaction
-
Slowly add the calculated volume of the EITP stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C.[2] Protect the reaction from light, as is standard practice for many labeling reactions.[8] Gentle, continuous mixing on a rotator is recommended.
Scientist's Note: The optimal incubation time and temperature can vary between proteins. A pilot experiment with varying incubation times can help determine the ideal conditions for your specific target.
Step 4: Quenching the Reaction (Optional but Recommended)
-
To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of ~50 mM. This will react with and consume any remaining EITP.
-
Incubate for an additional 30-60 minutes at room temperature.
Step 5: Purification of the Labeled Protein
-
It is essential to remove unreacted EITP and byproducts from the labeled protein.
-
Use a size-exclusion chromatography column (e.g., a pre-packed desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[8][13] The labeled protein will elute in the void volume, while the smaller EITP molecules will be retained.
-
Alternatively, perform dialysis against the desired storage buffer.[11]
Validation and Characterization of the Labeled Protein
Confirmation of successful and specific labeling is a critical final step. Mass spectrometry is the most powerful technique for this purpose.[14]
Principle of Mass Spectrometry Validation
The covalent addition of an EITP molecule to the protein results in a predictable mass increase of 145.22 Da. By comparing the mass of the unlabeled and labeled protein, the degree of labeling can be determined.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare samples of both the unlabeled (control) and the purified labeled protein for analysis.
-
Mass Analysis:
-
Intact Mass Analysis (Top-Down Approach): Analyze the samples using a mass spectrometer capable of high-resolution measurements, such as one equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer.[15] The resulting spectrum for the labeled protein should show a mass peak shifted by +145.22 Da (or multiples thereof, if more than one site is labeled) compared to the unlabeled protein.
-
Peptide Mapping (Bottom-Up Approach): Digest both the unlabeled and labeled proteins with a sequence-specific protease, such as trypsin.[14][15] Analyze the resulting peptide mixtures by LC-MS/MS.[16] The N-terminal peptide from the labeled sample will show a mass increase of 145.22 Da. Tandem mass spectrometry (MS/MS) of this modified peptide will confirm the site of modification.[16]
-
Scientist's Note: The bottom-up approach is particularly useful for confirming the specificity of the labeling to the N-terminus. If lysine residues have also been labeled, their corresponding tryptic peptides will also exhibit a +145.22 Da mass shift.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of EITP. | Increase the molar ratio of EITP to protein (e.g., 30-50 fold excess). |
| Reaction pH is too low. | Ensure the reaction buffer pH is between 8.0 and 8.5. | |
| Inactive EITP reagent. | Prepare fresh EITP stock solution in anhydrous DMSO. | |
| Non-specific Labeling (Lysine modification) | Reaction pH is too high. | Lower the pH to ~7.5-8.0 to increase specificity for the N-terminus. |
| Excessive EITP concentration or long incubation. | Reduce the molar excess of EITP and/or the incubation time. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the volume of added EITP stock solution below 5-10% of the total reaction volume. |
| Protein instability under reaction conditions. | Perform the reaction at 4°C. Screen for more suitable buffer conditions. |
Conclusion
The protocol described provides a reliable framework for the N-terminal labeling of proteins using this compound. The key to success lies in careful control of the reaction conditions, particularly pH, and thorough purification and characterization of the final product. By leveraging the principles of isothiocyanate chemistry and modern analytical techniques like mass spectrometry, researchers can confidently generate specifically labeled proteins for a wide array of applications in basic science and therapeutic development.
References
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis . Analytical Chemistry - ACS Publications. Available at: [Link]
-
This compound . Oakwood Chemical. Available at: [Link]
-
Protein labelling with FITC . Prof. Raz Zarivach Laboratory. Available at: [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics . National Institutes of Health (NIH). Available at: [Link]
-
A beginner's guide to mass spectrometry–based proteomics . Portland Press. Available at: [Link]
-
The best protocol for FITC labeling of proteins . ResearchGate. Available at: [Link]
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis . ResearchGate. Available at: [Link]
-
4 Steps of Edman Degradation . Mtoz Biolabs. Available at: [Link]
-
Protein mass spectrometry . Wikipedia. Available at: [Link]
-
Protein Purification Methods . University of California, Davis. Available at: [Link]
-
Comprehensive Guidelines to Protein Production and Purification . Alpha Lifetech. Available at: [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation . Royal Society of Chemistry. Available at: [Link]
-
Propane - SAFETY DATA SHEET . Airgas. Available at: [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics . ACS Measurement Science Au. Available at: [Link]
-
Edman degradation | Edman Sequencing . YouTube. Available at: [Link]
-
Safety Data Sheet(SDS) - REG Renewable Propane . REG. Available at: [Link]
-
Labeling Methods in Mass Spectrometry Based Quantitative Proteomics . ResearchGate. Available at: [Link]
-
Edman Degradation: A Classic Protein Sequencing Technique . MetwareBio. Available at: [Link]
-
FITC Amine Labeling Protocol . Youdobio. Available at: [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters . National Institutes of Health (NIH). Available at: [Link]
-
A Simple Outline of Methods for Protein Isolation and Purification . National Institutes of Health (NIH). Available at: [Link]
-
Propane Safety Data Sheet . Superior Propane. Available at: [Link]
-
Peptide Sequencing by Edman Degradation . EHU. Available at: [Link]
-
Using Tags in Protein Purification: When Should You Use Them? . G-Biosciences. Available at: [Link]
-
Edman Degradation Explained: Definition, Examples, Practice & Video Lessons . Pearson. Available at: [Link]
-
Propane, 1-ethoxy- . NIST WebBook. Available at: [Link]
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- 5. youtube.com [youtube.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
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- 15. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of 3-Ethoxypropyl Isothiocyanate in Automated Peptide Sequencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of 3-Ethoxypropyl isothiocyanate (EOP-ITC) as an alternative reagent to phenyl isothiocyanate (PITC) for N-terminal peptide sequencing via Edman degradation. While PITC remains the conventional reagent, the exploration of alternative isothiocyanates is driven by the pursuit of improved reaction kinetics, enhanced detection of derivative amino acids, and potentially greater compatibility with sensitive or modified peptides. This application note will cover the chemical principles of EOP-ITC in the Edman cycle, a generalized protocol for its use in automated sequencers, and a discussion of its theoretical advantages and current limitations based on the broader understanding of isothiocyanate chemistry.
Introduction to N-Terminal Sequencing and the Edman Degradation
N-terminal sequencing is a cornerstone technique for protein and peptide characterization. The Edman degradation, a method developed by Pehr Edman, provides a stepwise process for identifying the amino acid sequence from the N-terminus of a polypeptide.[1] The process involves a cyclical series of chemical reactions that label, cleave, and identify one amino acid at a time without hydrolyzing the entire peptide.[2]
The classical Edman degradation employs phenyl isothiocyanate (PITC) as the coupling reagent.[3] PITC reacts with the free N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide. Subsequent treatment with a strong anhydrous acid, such as trifluoroacetic acid (TFA), cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. This unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH) derivative, which is identified by chromatography, typically HPLC.[4] This cycle is repeated to elucidate the amino acid sequence.[1]
The quest for enhanced sensitivity and efficiency in peptide sequencing has led to the investigation of alternative isothiocyanate reagents. These alternatives aim to offer advantages such as improved reaction yields, better detectability of the resulting thiohydantoin derivatives, or altered side-product profiles.[5][6]
The Chemistry of 3-Ethoxypropyl Isothiocyanate (EOP-ITC) in Edman Degradation
3-Ethoxypropyl isothiocyanate (CAS Number: 94231-77-3) is an aliphatic isothiocyanate that presents an alternative to the aromatic PITC.[7] The fundamental chemistry of EOP-ITC in the Edman degradation follows the same three-step cycle as PITC: coupling, cleavage, and conversion.
Coupling Reaction
Under mildly alkaline conditions, the primary amino group at the N-terminus of the peptide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of EOP-ITC. This reaction forms a 3-ethoxypropylthiocarbamoyl (EOPTC) peptide derivative. The ethoxypropyl group is a non-aromatic, flexible alkyl chain.
Cleavage Reaction
In the presence of a strong anhydrous acid like TFA, the sulfur atom of the thiourea linkage in the EOPTC-peptide attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization leads to the cleavage of the N-terminal amino acid as a thiazolinone derivative, leaving the remainder of the peptide chain intact for the next cycle.
Conversion and Identification
The resulting anilinothiazolinone (ATZ) amino acid derivative is unstable and is subsequently treated with aqueous acid to rearrange into a more stable 3-ethoxypropylthiohydantoin (EOPTH) amino acid. Each of the 20 common amino acids will form a unique EOPTH derivative that can be identified by its characteristic retention time during HPLC analysis.
Theoretical Advantages and Considerations of EOP-ITC
While specific experimental data comparing EOP-ITC and PITC is not extensively available in peer-reviewed literature, we can infer potential advantages based on the principles of organic chemistry and the properties of aliphatic versus aromatic compounds:
-
Solubility and Extraction: The aliphatic nature of EOP-ITC and its derivatives may alter their solubility in the solvents used during automated sequencing. This could potentially lead to more efficient extraction of the cleaved EOPTH-amino acid from the reaction cartridge, reducing signal carryover to the next cycle.
-
By-product Profile: The degradation by-products of EOP-ITC are expected to be different from those of PITC (e.g., diphenylthiourea and diphenylurea).[4] Aliphatic by-products may have different chromatographic properties, potentially leading to a cleaner baseline in the analytical chromatogram and simplifying the identification of EOPTH-amino acid peaks.
-
Detection: The absence of an aromatic ring in EOP-ITC means that the resulting EOPTH-amino acids will lack the strong UV absorbance characteristic of PTH-amino acids. This necessitates the use of alternative detection methods or derivatization to introduce a chromophore or fluorophore for sensitive detection. However, for mass spectrometry-based detection, the specific mass of the EOPTH-amino acids would be used for identification.
Generalized Protocol for Peptide Sequencing with EOP-ITC
The following protocol is a generalized guideline for adapting an automated peptide sequencer for use with EOP-ITC. Optimization of reagent concentrations, reaction times, and temperatures will be necessary for specific instrumentation and peptide samples.
Reagent Preparation
-
Coupling Reagent (R1): A solution of 3-Ethoxypropyl isothiocyanate in a suitable organic solvent (e.g., n-heptane or acetonitrile). The concentration will need to be optimized but can be started in a similar range to that used for PITC.
-
Coupling Base (R2): A solution of a non-nucleophilic base, such as N-methylpiperidine or triethylamine, in a mixture of water and an organic solvent (e.g., acetonitrile) to create the alkaline environment for the coupling reaction.
-
Cleavage Acid (R3): Anhydrous trifluoroacetic acid (TFA).
-
Conversion Reagent (R4): An aqueous solution of a strong acid (e.g., 25% TFA) to facilitate the conversion of the ATZ derivative to the stable EOPTH derivative.
-
Solvents: HPLC-grade solvents for washing (e.g., ethyl acetate, n-butyl chloride) and for the HPLC analysis of EOPTH-amino acids.
Automated Sequencing Cycle
The following steps outline a single cycle of Edman degradation using EOP-ITC in an automated sequencer.
| Step | Action | Description |
| 1. Coupling | Deliver R1 (EOP-ITC) and R2 (Base) to the reaction cartridge. | The N-terminal amino group of the peptide reacts with EOP-ITC to form the EOPTC-peptide. |
| Incubate at an optimized temperature (e.g., 45-55 °C). | ||
| 2. Washing | Wash the reaction cartridge with organic solvents. | Removes excess reagents and by-products. |
| 3. Cleavage | Deliver R3 (TFA) to the reaction cartridge. | The N-terminal EOPTC-amino acid is cleaved from the peptide as a thiazolinone derivative. |
| Incubate at an optimized temperature. | ||
| 4. Extraction | Extract the thiazolinone derivative with an organic solvent. | The cleaved derivative is transferred to the conversion flask. |
| 5. Conversion | Deliver R4 (Aqueous Acid) to the conversion flask. | The unstable thiazolinone is converted to the stable EOPTH-amino acid. |
| Incubate at an optimized temperature. | ||
| 6. Analysis | Inject the EOPTH-amino acid onto an HPLC system. | The EOPTH-amino acid is identified based on its retention time compared to standards. |
| 7. Next Cycle | The shortened peptide in the reaction cartridge is ready for the next cycle. | The process repeats from Step 1. |
Data Analysis and Interpretation
The identification of the EOPTH-amino acid at each cycle is achieved by comparing the retention time of the unknown peak in the HPLC chromatogram to a standard chromatogram of all 20 EOPTH-amino acid derivatives. A standard mixture of EOPTH-amino acids must be synthesized and characterized prior to sequencing experiments.
Visualization of the EOP-ITC Edman Degradation Workflow
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 3. Reagents and Basic Principles of Edman Degradation Sequencing_Edman Degradation Sequencing | Baitai Peike Biotechnology [en.biotech-pack.com]
- 4. Edman Method (Protein Sequencer) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. GSRS [gsrs.ncats.nih.gov]
1-Ethoxy-3-isothiocyanato-propane in Edman degradation workflow
Application Note & Protocol
Topic: A Perspective on 1-Ethoxy-3-isothiocyanato-propane for N-Terminal Protein Sequencing via Edman Degradation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a theoretical application and hypothetical protocol for the use of this compound in Edman degradation. This compound is not a standard or widely documented reagent for this purpose. The proposed methodology is based on the established principles of Edman degradation chemistry and is intended to guide further research and development.
N-terminal sequencing of proteins and peptides remains a cornerstone of proteomics and biopharmaceutical development. It provides definitive identification of a protein, confirms the fidelity of translation, and reveals crucial post-translational modifications. The Edman degradation, a method developed by Pehr Edman, has been the gold standard for this application for decades.[1][2] This robust chemical method allows for the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain.[3]
The success of the Edman degradation hinges on the specific and efficient reaction of an isothiocyanate reagent with the free α-amino group of the N-terminal amino acid. The most common reagent used is phenylisothiocyanate (PITC).[4][5] However, the continuous pursuit of enhanced sensitivity, improved chromatographic separation, and greater sequencing efficiency has opened the door for the exploration of novel isothiocyanate reagents with tailored properties.
This application note explores the potential utility of this compound as a novel reagent in the Edman degradation workflow. We will discuss its chemical properties, hypothesize its advantages over traditional reagents, and provide a detailed, theoretical protocol for its application.
The Edman Degradation Workflow: A Three-Step Cycle
The Edman degradation is a cyclical process that can be automated to determine the sequence of the first 30 to 60 amino acids of a protein with high fidelity.[1] The process consists of three main steps:
-
Coupling: Under alkaline conditions, the isothiocyanate reagent reacts with the uncharged N-terminal α-amino group of the peptide to form a thiocarbamoyl derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, forming a thiazolinone derivative. The rest of the peptide remains intact for the next cycle.
-
Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable thiohydantoin derivative, which is then identified by chromatography, typically HPLC.
This cycle is repeated to sequentially identify the amino acids in the peptide chain.
Introducing this compound: A Novel Reagent
This compound is an aliphatic isothiocyanate with an ether linkage. While not traditionally used in Edman degradation, its chemical structure suggests potential advantages over the more hydrophobic PITC.
Chemical Properties
| Property | Phenylisothiocyanate (PITC) | This compound (Hypothesized) |
| Structure | Aromatic | Aliphatic with ether linkage |
| Solubility | Soluble in organic solvents | Potentially higher solubility in a wider range of solvents, including more polar ones |
| Reactivity | High reactivity with primary amines | Expected high reactivity with primary amines |
| Detection | UV absorbance due to the phenyl group | Thiohydantoin derivative may require alternative detection methods or derivatization for high sensitivity |
Hypothesized Advantages of this compound
The introduction of an ethoxy group into the isothiocyanate reagent could offer several theoretical benefits to the Edman degradation workflow:
-
Improved Solubility: The ether linkage may increase the polarity of the reagent and its subsequent derivatives (thiocarbamoyl-peptide and thiohydantoin-amino acid). This could lead to improved solubility in the various solvents used during the automated sequencing process, potentially reducing precipitation issues and improving reaction kinetics.
-
Altered Chromatographic Properties: The resulting ethoxypropyl-thiohydantoin (EPTH) amino acid derivatives would have different retention times during HPLC analysis compared to the standard phenylthiohydantoin (PTH) derivatives. This could be advantageous in resolving co-eluting peaks or for developing orthogonal analytical methods.
-
Potential for Reduced Side Reactions: The aliphatic nature of this compound might lead to fewer side reactions compared to the aromatic PITC, which can sometimes undergo side reactions involving the phenyl ring.
Experimental Workflow and Logical Relationships
The proposed workflow for utilizing this compound in Edman degradation follows the classical three-step cycle.
Caption: Proposed Edman degradation workflow using this compound.
Detailed Hypothetical Protocol
This protocol is designed for an automated protein sequencer and is adapted from standard Edman degradation procedures. All steps should be performed with high-purity reagents and solvents.
Reagent Preparation
-
Coupling Buffer: 5% (v/v) this compound in n-heptane.
-
Coupling Base: 12.5% (v/v) trimethylamine in water.
-
Cleavage Acid: Anhydrous trifluoroacetic acid (TFA).
-
Conversion Reagent: 25% (v/v) TFA in water.
-
Solvents: HPLC-grade acetonitrile, ethyl acetate, and water.
Automated Sequencing Cycle
-
Coupling:
-
The protein or peptide sample is immobilized on a solid support (e.g., a PVDF membrane).
-
The coupling base is delivered to the reaction cartridge to create an alkaline environment.
-
The coupling buffer containing this compound is then delivered, and the reaction is allowed to proceed at 50°C for 10-20 minutes to form the ethoxypropyl-thiocarbamoyl-peptide.
-
The reaction cartridge is washed with ethyl acetate and acetonitrile to remove excess reagent and byproducts.
-
-
Cleavage:
-
Anhydrous TFA is delivered to the reaction cartridge.
-
The cleavage reaction proceeds at 50°C for 5-10 minutes, cleaving the N-terminal amino acid as a thiazolinone derivative.
-
The thiazolinone derivative is extracted with a suitable organic solvent (e.g., 1-chlorobutane) and transferred to a conversion flask.
-
The shortened peptide remains on the solid support for the next cycle.
-
-
Conversion:
-
The solvent in the conversion flask is evaporated.
-
The conversion reagent (25% aqueous TFA) is added, and the flask is heated to 65°C for 20-30 minutes to convert the unstable thiazolinone into the stable ethoxypropyl-thiohydantoin (EPTH) amino acid derivative.
-
The EPTH-amino acid is dried and redissolved in a small volume of solvent for HPLC analysis.
-
HPLC Analysis
-
The EPTH-amino acid derivative is injected onto a reverse-phase HPLC column.
-
A gradient of acetonitrile in water is used to separate the different EPTH-amino acid derivatives.
-
Detection can be performed using a UV detector. The optimal wavelength for detection of the EPTH chromophore would need to be determined experimentally.
-
The retention time of the unknown EPTH-amino acid is compared to a standard chromatogram of all 20 EPTH-amino acid derivatives to identify the amino acid.
Chemical Reaction Mechanism
The following diagram illustrates the key chemical transformations in the proposed Edman degradation cycle using this compound.
Sources
Application Notes and Protocols for Selective N-terminal Modification with 1-Ethoxy-3-isothiocyanato-propane
Introduction: The Strategic Advantage of N-Terminal Modification
Site-selective modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates, PEGylated proteins with extended half-lives, and precisely labeled proteins for imaging and diagnostic applications. Among the various strategies, targeting the N-terminus offers a unique advantage as most proteins possess a single, accessible α-amino group, allowing for stoichiometric control and the generation of homogenous products.[1] The distinct physicochemical environment of the N-terminal α-amine, particularly its lower pKa compared to the ε-amino group of lysine residues, provides a handle for selective chemical ligation.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the selective N-terminal modification of proteins using 1-Ethoxy-3-isothiocyanato-propane (also known as 3-Ethoxypropyl isothiocyanate). This reagent offers a straightforward and efficient method for introducing a functionalizable handle onto the N-terminus of a target protein. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline methods for the verification of successful and selective modification.
Mechanism of Action: Exploiting pKa Differences for Selective Ligation
The selective reaction of this compound with the N-terminal α-amino group is primarily governed by the difference in pKa between the N-terminal amine and the ε-amino group of lysine side chains. The N-terminal α-amine typically has a pKa in the range of 8.0-9.7, whereas the lysine ε-amino group has a pKa of approximately 10.5.[1][2][3][4]
By maintaining the reaction pH below the pKa of the lysine side chains but near the pKa of the N-terminal amine, the N-terminal α-amino group will be more nucleophilic and readily react with the electrophilic isothiocyanate group of this compound. This reaction forms a stable thiourea linkage.
Caption: Reaction scheme for selective N-terminal modification.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective N-terminal modification of a model protein with this compound.
Materials and Reagents
-
Protein of interest: Purified to >95% homogeneity, dissolved in a suitable buffer (e.g., PBS).
-
This compound: (CAS 94231-77-3)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the isothiocyanate.[5][6][7]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Desalting Columns: (e.g., PD-10 columns) or a tangential flow filtration (TFF) system for buffer exchange and removal of excess reagent.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (MALDI-TOF or ESI-LC/MS).
Protocol for N-Terminal Modification
-
Protein Preparation:
-
Start with a purified protein solution at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or rocking. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, for larger volumes, use TFF for buffer exchange.
-
Collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Determine the concentration of the modified protein using a standard protein assay (e.g., BCA or Bradford).
-
Analyze the extent of modification and selectivity using SDS-PAGE and mass spectrometry (see Verification of Modification section).
-
Store the purified, modified protein at an appropriate temperature (e.g., -80°C).
-
Caption: Step-by-step experimental workflow.
Optimization of Reaction Conditions
For optimal and selective N-terminal modification, several parameters may need to be adjusted depending on the specific protein.
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 9.0 | Balances the deprotonation of the N-terminal α-amine for nucleophilicity while keeping the lysine ε-amines protonated and less reactive.[1][2][3] |
| Molar Excess of Reagent | 10x - 50x | A higher excess drives the reaction to completion but may increase the risk of non-specific labeling. Empirical optimization is recommended. |
| Reaction Time | 2 - 16 hours | Longer reaction times can increase the yield of modification, especially at lower temperatures. |
| Temperature | 4°C - 25°C | Lower temperatures can be used for sensitive proteins to maintain their stability, though this may require longer incubation times. |
Verification of Modification
It is crucial to verify the successful and selective modification of the protein's N-terminus. A combination of techniques is recommended for a thorough characterization.
SDS-PAGE Analysis
While the addition of the this compound moiety (molecular weight: 145.22 g/mol ) may not result in a discernible band shift on a standard SDS-PAGE gel, running a gel is a good initial step to confirm the integrity of the protein after the labeling reaction.
Mass Spectrometry
Mass spectrometry is the gold standard for confirming covalent modifications of proteins.[8][9][10][11]
-
Intact Protein Analysis:
-
Analyze the unmodified and modified protein by MALDI-TOF or ESI-MS.
-
A successful N-terminal modification will result in a mass increase of approximately 145.22 Da.
-
The presence of a single major peak corresponding to the modified protein indicates a high degree of labeling homogeneity. Multiple peaks may suggest incomplete reaction or non-specific labeling.
-
-
Peptide Mapping:
-
Digest the unmodified and modified proteins with a site-specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Identify the N-terminal peptide and confirm that its mass has increased by 145.22 Da.
-
The masses of internal peptides containing lysine should remain unchanged, confirming the selectivity of the modification.
-
Caption: Workflow for the verification of N-terminal modification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient molar excess of the reagent.- Suboptimal pH.- Inactive reagent. | - Increase the molar excess of this compound.- Verify the pH of the reaction buffer.- Use a freshly prepared stock solution of the reagent. |
| Non-specific Labeling | - Reaction pH is too high.- Molar excess of the reagent is too high. | - Lower the reaction pH to 8.0-8.5.- Reduce the molar excess of the reagent. |
| Protein Precipitation | - Protein instability in the reaction buffer or upon modification.- High concentration of organic solvent. | - Perform the reaction at a lower temperature (4°C).- Ensure the final concentration of the organic solvent (DMF/DMSO) is low (<10%). |
Conclusion
Selective N-terminal modification with this compound provides a robust method for the site-specific functionalization of proteins. By carefully controlling the reaction conditions, particularly the pH, a high degree of selectivity for the N-terminal α-amino group can be achieved. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement this technique. As with any protein modification strategy, empirical optimization for each specific protein of interest is key to achieving the desired outcome. The analytical methods outlined are essential for ensuring the quality and homogeneity of the final modified protein product.
References
-
Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Shimadzu. [Link]
-
Karakozova, M., et al. (2006). Identification of N-terminally arginylated proteins and peptides by mass spectrometry. Methods in Molecular Biology, 328, 119-130. [Link]
-
MS-Based Protein N-Terminal Sequence Analysis Service. Mtoz Biolabs. [Link]
-
Silva, A. M., et al. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radicals in Biology and Medicine, 65, 925-941. [Link]
-
5.2 Protein purification. RiNA GmbH. [Link]
-
Li, Y., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(6), 1573. [Link]
-
Don-Sik, K., et al. (2018). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 29(10), 2056–2066. [Link]
-
Protein Purification Methods. LibreTexts Chemistry. [Link]
-
Oregioni, A., et al. (2017). Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. Scientific Reports, 7, 43748. [Link]
-
His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). YouTube. [Link]
-
Complete MCAT Amino Acids Proteins Guide. Jack Westin. [Link]
-
Oregioni, A., et al. (2017). Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. Scientific Reports, 7, 43748. [Link]
-
Amiram, M., et al. (2013). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. Journal of the American Chemical Society, 135(26), 9623–9626. [Link]
-
Chepanoske, C. L., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1893-900. [Link]
-
Protein labelling with FITC. [Link]
-
An efficient method for FITC labelling of proteins using tandem affinity purification. Scientific Reports, 5, 11798. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]
-
FITC labeling. Peptideweb.com. [Link]
Sources
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Determination of the pKa of the N-terminal amino group of ubiquitin by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Post-Translational Modification Analysis | Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Protein Analysis using 3-Ethoxypropyl isothiocyanate (EPI)
Introduction: The Strategic Advantage of 3-Ethoxypropyl isothiocyanate in Proteomics
In the landscape of protein analysis, particularly in mass spectrometry-based proteomics, the covalent modification of proteins and peptides is a cornerstone for enhancing analytical depth and quantification. 3-Ethoxypropyl isothiocyanate (EPI) is an alkyl isothiocyanate that serves as a versatile tool for labeling primary amino groups in proteins, namely the N-terminal α-amino group and the ε-amino group of lysine residues. The ethoxypropyl group provides a desirable level of hydrophobicity, aiding in the chromatographic separation of labeled peptides, while the isothiocyanate moiety offers a specific and efficient means of covalent attachment under controlled conditions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Ethoxypropyl isothiocyanate for protein sample preparation. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for protein labeling, and discuss the critical parameters that ensure reproducible and high-quality results for downstream mass spectrometry analysis.
Chemical Properties of 3-Ethoxypropyl isothiocyanate
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NOS | [1] |
| Molecular Weight | 145.22 g/mol | [1] |
| Chemical Structure | CCOCCCN=C=S | [1] |
The key reactive feature of EPI is the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by the unprotonated primary amines of a protein, leading to the formation of a stable thiourea linkage.[2]
Mechanism of Action: A Tale of Two Nucleophiles
The covalent labeling of proteins by isothiocyanates is a nuanced process, primarily dictated by the pH of the reaction environment. This is due to the differential reactivity of the two main nucleophilic groups in proteins: primary amines and thiols.
-
Reaction with Primary Amines (Lysine, N-terminus): The reaction of EPI with the α-amino group of the N-terminus and the ε-amino group of lysine side chains is the desired outcome for stable protein labeling. This reaction is highly dependent on the deprotonation of the amino group, which makes it a potent nucleophile. Consequently, this reaction is most efficient in an alkaline environment, typically at a pH between 9.0 and 11.0.[3] The resulting thiourea bond is highly stable, ensuring the permanent labeling of the protein.[4]
-
Reaction with Thiols (Cysteine): The sulfhydryl group of cysteine residues can also react with isothiocyanates to form a dithiocarbamate adduct. This reaction is favored at a more neutral pH range of 6.0 to 8.0.[3] However, a critical distinction is that this reaction is reversible.[3] The dithiocarbamate can release the parent isothiocyanate, which can then go on to react irreversibly with a primary amine. This reversibility makes cysteine labeling with isothiocyanates less suitable for applications requiring a permanent tag.
This pH-dependent reactivity is the cornerstone of a well-designed labeling protocol, allowing for the selective and stable modification of primary amines.
Experimental Workflow for EPI Labeling of Proteins
The following diagram illustrates the general workflow for preparing protein samples for analysis using 3-Ethoxypropyl isothiocyanate.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Labeled with 1-Ethoxy-3-isothiocyanato-propane
Abstract
This application note provides a detailed protocol and scientific rationale for the purification of peptides labeled with 1-Ethoxy-3-isothiocyanato-propane using reverse-phase high-performance liquid chromatography (RP-HPLC). The guide is intended for researchers, scientists, and drug development professionals engaged in peptide modification and purification. We delve into the chemical principles of isothiocyanate labeling, the anticipated chromatographic behavior of the labeled peptides, and a step-by-step methodology for achieving high purity. This document also includes recommendations for method optimization, data interpretation, and troubleshooting.
Introduction: The Chemistry and Significance of Isothiocyanate Peptide Labeling
Isothiocyanates are highly valuable reagents in peptide chemistry, primarily for their ability to react specifically with primary amines under mild conditions. This reaction forms a stable thiourea linkage, making them ideal for N-terminal sequencing, fluorescent labeling, and the introduction of various functional groups. The most well-known application is the Edman degradation, which utilizes phenyl isothiocyanate (PITC) for the stepwise sequencing of peptides from their N-terminus[1][2][3]. The isothiocyanate group (-N=C=S) readily reacts with the uncharged N-terminal α-amino group of a peptide to form a phenylthiocarbamoyl-peptide derivative[4][5][6].
This compound is an aliphatic isothiocyanate that offers an alternative to the more common aromatic isothiocyanates. The ethoxy and propane moieties introduce a degree of hydrophobicity and flexibility that can influence the properties of the labeled peptide, including its solubility and interaction with chromatographic stationary phases. The purification of these labeled peptides is a critical step to remove unreacted peptide, excess labeling reagent, and any side-products, ensuring the homogeneity of the final product for downstream applications.
Principles of RP-HPLC for Labeled Peptide Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of peptides and their derivatives[7][8]. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-silica, such as C8 or C18) and a polar mobile phase[7]. Peptides are retained on the column through hydrophobic interactions, and their elution is achieved by increasing the concentration of an organic modifier (e.g., acetonitrile) in the mobile phase[8].
The addition of the this compound label to a peptide will increase its overall hydrophobicity. This increased hydrophobicity will lead to a longer retention time on an RP-HPLC column compared to the unlabeled peptide. The magnitude of this retention shift will depend on the intrinsic hydrophobicity of the peptide sequence itself.
Experimental Workflow for Purification
The overall workflow for the purification of a this compound labeled peptide is a systematic process involving sample preparation, HPLC separation, fraction collection, and analysis.
Caption: Workflow for HPLC purification of labeled peptides.
Detailed Protocol for RP-HPLC Purification
This protocol provides a general guideline for the purification of peptides labeled with this compound. Optimization will be necessary based on the specific characteristics of the peptide.
Materials and Reagents
-
Crude this compound labeled peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
-
HPLC vials
-
Collection tubes
HPLC System and Column
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Column: A C18 reverse-phase column is a good starting point. For larger peptides or those that are very hydrophobic, a C8 or C4 column may be more suitable. A column with a wide pore size (300 Å) is recommended for peptides.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Rationale: TFA acts as an ion-pairing agent, neutralizing the positive charges on the peptide and sharpening the peaks, which improves resolution[8].
Sample Preparation
-
Dissolve the crude labeled peptide in a small volume of Mobile Phase A or a solvent mixture that ensures complete solubilization (e.g., a small amount of ACN or DMSO in Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Method
The following is a starting gradient for method development.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 1.0 |
| 5 | 5 | 1.0 |
| 35 | 65 | 1.0 |
| 40 | 95 | 1.0 |
| 45 | 95 | 1.0 |
| 50 | 5 | 1.0 |
| 60 | 5 | 1.0 |
-
Detection Wavelength: 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).
-
Injection Volume: Dependent on the column size and sample concentration. For an analytical column (4.6 mm ID), start with 20-100 µL.
Rationale: A shallow gradient is often used for peptide separations to achieve better resolution between the desired product and closely eluting impurities. The initial low organic concentration allows the peptide to bind to the column, and the gradual increase in acetonitrile concentration facilitates its elution based on its hydrophobicity.
Fraction Collection and Analysis
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC with a faster gradient.
-
Confirm the identity of the desired fraction by mass spectrometry to verify the presence of the labeled peptide.
-
Pool the pure fractions and lyophilize to obtain the purified labeled peptide as a powder.
Data Interpretation and Optimization
The chromatogram of the crude labeled peptide will likely show multiple peaks. The main product peak should have a longer retention time than the unlabeled peptide. Other peaks may correspond to unreacted peptide, hydrolyzed labeling reagent, and other side-products.
Optimization Strategies:
-
Gradient Slope: If the peaks are too close together, a shallower gradient (e.g., a smaller %B increase per minute) can improve resolution.
-
Column Chemistry: If the peptide is very hydrophobic and elutes very late or not at all, consider a less retentive column (e.g., C8 or C4).
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the peptide and change its retention behavior, though TFA at pH ~2 is standard for peptide purification.
-
Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but may affect the stability of some peptides.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | - Column degradation- Sample overload- Inappropriate mobile phase | - Use a new column- Inject less sample- Ensure proper mobile phase preparation and pH |
| Poor Resolution | - Gradient is too steep- Inappropriate column chemistry | - Use a shallower gradient- Screen different column stationary phases |
| Low Recovery | - Peptide precipitation on the column- Irreversible binding | - Add a small amount of organic solvent to the sample- Use a less hydrophobic column |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase | - Implement a needle wash step- Prepare fresh mobile phases |
Conclusion
The purification of peptides labeled with this compound can be effectively achieved using reverse-phase HPLC. A systematic approach involving careful sample preparation, method optimization, and thorough analysis of the collected fractions is crucial for obtaining a highly pure product. The protocol and guidelines presented in this application note provide a solid foundation for researchers to develop a robust purification strategy for their specific labeled peptide.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
-
Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. Retrieved from [Link]
-
RP-HPLC: Reversed-Phase Chromatography. (n.d.). Peptide Port. Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]
-
Edman degradation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Edman method to identify peptides with Phenylisothiocyanate (PTH). (2015, March 19). Biology Stack Exchange. Retrieved from [Link]
-
Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC Co., Ltd. Retrieved from [Link]
-
Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. (2020, March). ResearchGate. Retrieved from [Link]
-
Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Pearson+. Retrieved from [Link]
- On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. (1956). Acta Chemica Scandinavica, 10, 761-768.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (2020). Molecules, 25(21), 5149.
- Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. (2025, December). BenchChem.
-
What is Solid-phase Peptide Synthesis? (2025, January 7). Powder Systems. Retrieved from [Link]
-
Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2025, March 17). Let's Talk Academy. Retrieved from [Link]
-
Reverse Phase HPLC Basics for LC/MS. (2001, July 22). IonSource. Retrieved from [Link]
- HPLC Analysis and Purification of Peptides. (2004). Methods in Molecular Biology, 251, 3-36.
- Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (2021). Journal of the American Society for Mass Spectrometry, 32(12), 2689-2697.
-
Peptide analysis using reverse phase liquid chromatography. (2023, December 8). Separation Science. Retrieved from [Link]
-
HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate. Retrieved from [Link]
- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (1995). Journal of Agricultural and Food Chemistry, 43(11), 2825-2829.
-
How can I get a proper HPLC for hydrophobic peptide? (2014, February 10). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting and Performance Improvement. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
HPLC Purification of Peptides v1. (2016, December). ResearchGate. Retrieved from [Link]
-
HPLC Purification of Peptides. (2016, December 30). protocols.io. Retrieved from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved from [Link]
-
How to retain a short hydrophobic peptide on the HPLC. (2025, March 4). Reddit. Retrieved from [Link]
-
FITC labeling. (n.d.). Peptideweb.com. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
- Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. (2012). Journal of the American Society for Mass Spectrometry, 23(11), 1895-1906.
-
HPLC Troubleshooting Guide. (n.d.). Chrom-Tech. Retrieved from [Link]
- Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. (2008).
- Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2003). Journal of Mass Spectrometry, 38(4), 373-377.
- Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. (2021). Journal of the American Society for Mass Spectrometry, 32(12), 2689-2697.
- Technical Support Center: Purification of Isotopically Labeled Peptides. (n.d.). BenchChem.
-
Technical Support Information Bulletin 1203 - On-Resin Peptide Labeling with FITC. (n.d.). AAPPTec. Retrieved from [Link]
-
Can FITC-labeled peptides be purified other than HPLC? (2023, June 1). ResearchGate. Retrieved from [Link]
- Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. (2010). Analytical Biochemistry, 401(1), 136-143.
- Chemical isotope labeling for quantitative proteomics. (2021). Mass Spectrometry Reviews, 40(3), 231-255.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. renyi.hu [renyi.hu]
- 3. This compound [oakwoodchemical.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Analysis of peptide mixtures through convenient isotopic labeling and electrospray ionization-mass spectrometry / International Journal of Mass Spectrometry, 2006 [sci-hub.jp]
- 6. peptide.com [peptide.com]
- 7. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 8. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Ethoxy-3-isothiocyanato-propane Labeling Reactions
Welcome to the technical support center for 1-Ethoxy-3-isothiocyanato-propane labeling. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and reproducibility of their conjugation experiments. As a specialized labeling reagent, this compound offers unique properties for modifying biomolecules. However, successful conjugation hinges on understanding the underlying chemistry and controlling key reaction parameters.
This document moves beyond a simple protocol, providing in-depth troubleshooting advice and answers to frequently asked questions in a direct Q&A format. The principles and protocols described herein are grounded in established isothiocyanate chemistry to ensure scientific integrity and provide a self-validating framework for your experiments.
Part 1: The Core Reaction: Mechanism and Critical Parameters
Before troubleshooting, it is essential to understand the fundamental reaction. This compound, like other isothiocyanates, covalently conjugates to proteins primarily through the formation of a stable thiourea bond.[1][2][3]
Q: What is the chemical basis for the labeling reaction?
A: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) on this compound is attacked by a nucleophilic primary amine (-NH₂) on the target biomolecule.[2] This typically occurs at the N-terminus of the polypeptide chain or, more commonly, at the epsilon-amino group of lysine residues.[4][5] The resulting covalent bond is a highly stable thiourea linkage.
Caption: Reaction of a protein's primary amine with an isothiocyanate.
Q: Why is the reaction pH so critical for success?
A: The reaction is critically dependent on the nucleophilicity of the primary amine, which is only reactive in its deprotonated state (-NH₂). At physiological or acidic pH, this group is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and unable to react.[6] Therefore, maintaining an alkaline pH is mandatory for efficient labeling.
-
Optimal pH Range: The ideal pH for isothiocyanate reactions is typically between 8.5 and 9.5.[7][8] Some protocols for lysine labeling may even extend this to pH 11.0 for maximal reactivity.[4][9]
-
Consequences of Suboptimal pH: A pH below 8.0 will dramatically slow down or completely inhibit the reaction, leading to very low labeling efficiency.[6][10] Conversely, a pH that is too high (e.g., >11.5) can lead to protein denaturation or promote hydrolysis of the isothiocyanate reagent, reducing its availability.[6]
Q: Which buffers should I use, and which should I avoid?
A: The choice of buffer is as critical as the pH. The buffer system itself must not contain primary amines, as these molecules will compete with the target protein for reaction with the this compound, severely reducing labeling efficiency.
| Buffer Type | Recommendation | Rationale |
| Sodium Bicarbonate / Carbonate | Highly Recommended | Amine-free and provides excellent buffering capacity in the optimal pH range (8.5-9.5).[5][7] |
| Phosphate-Buffered Saline (PBS) | Use with Caution | While amine-free, its buffering capacity is weak above pH 8.0. If used, the pH must be carefully adjusted and monitored. |
| Tris (Tris-HCl) | AVOID | Contains primary amines that will directly compete in the labeling reaction.[7][8] |
| Glycine | AVOID | Contains a primary amine and will inhibit the reaction.[7][11] |
| Sodium Azide | AVOID | Often present as a preservative, it can interfere with the isothiocyanate group. Dialyze it out before labeling.[7][11] |
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during labeling experiments.
Caption: Decision tree for troubleshooting low labeling efficiency.
Problem 1: Low or No Labeling Efficiency
Q: I've performed the reaction, but my Degree of Labeling (DOL) is near zero. What went wrong?
A: This is the most common issue and almost always relates to one of the core reaction parameters.
-
Potential Cause 1: Incorrect pH.
-
Potential Cause 2: Incompatible Buffer.
-
Explanation: The presence of extraneous primary amines (from Tris, glycine) or other interfering substances (sodium azide) will consume your labeling reagent.[7][8]
-
Solution: Before labeling, ensure your protein is in an amine-free buffer like 0.1 M sodium bicarbonate, pH 8.5-9.0. If the protein was stored in an incompatible buffer, perform dialysis or use a desalting column to exchange it into the correct labeling buffer.[7]
-
-
Potential Cause 3: Degraded Labeling Reagent.
-
Explanation: Isothiocyanates are susceptible to hydrolysis and lose reactivity over time, especially when exposed to moisture.[2] Stock solutions in aqueous buffers are not recommended.[2]
-
Solution: Always prepare the this compound solution immediately before use in anhydrous dimethyl sulfoxide (DMSO).[7][11] Store the lyophilized solid reagent desiccated and protected from light at 2-8°C.[2][5]
-
-
Potential Cause 4: Insufficient Molar Excess.
-
Explanation: The labeling reaction is a competition between all available primary amines on the protein. To drive the reaction forward, a molar excess of the labeling reagent is required.
-
Solution: Start with a 10-20 fold molar excess of this compound to your protein.[7] If labeling remains low, you may need to empirically increase this ratio.
-
Problem 2: Protein Precipitation During or After Labeling
Q: My protein solution became cloudy and precipitated during the reaction. Why?
A: Precipitation is typically caused by a loss of protein stability, often due to excessive modification.
-
Potential Cause 1: Over-labeling.
-
Explanation: this compound is a hydrophobic molecule. Covalently attaching too many of these molecules to the protein surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[1] Furthermore, excessive labeling can alter the protein's charge by capping positively charged lysine residues, disrupting its native solubility.[14]
-
Solution: Reduce the molar ratio of the labeling reagent to the protein. Perform a titration experiment with different molar ratios (e.g., 5:1, 10:1, 20:1) to find the highest ratio that maintains protein solubility while providing adequate labeling.[15]
-
-
Potential Cause 2: Protein Instability in Labeling Conditions.
-
Explanation: Some proteins are inherently unstable at the alkaline pH or reaction temperature required for labeling.
-
Solution: If you suspect pH instability, try to perform the reaction at the lower end of the effective range (e.g., pH 8.5). To mitigate thermal instability, conduct the reaction at 4°C overnight instead of for 1-2 hours at room temperature.[7] Consider adding stabilizing agents like glycerol to the buffer if compatible with your downstream application.
-
Problem 3: High Background Signal in Downstream Applications
Q: My labeled protein works, but I see high non-specific background fluorescence/signal. How can I improve this?
A: High background is almost always due to the presence of residual, unreacted labeling reagent.
-
Explanation: The small, unreacted this compound molecules can bind non-specifically to surfaces or other molecules in your assay, creating a high background signal that obscures the specific signal from your labeled protein.[8][11]
-
Solution: Rigorous purification after the labeling reaction is essential.
-
Gel Filtration Chromatography: This is the most common and effective method. Use a resin with an appropriate exclusion limit (e.g., Sephadex G-25) to separate the large, labeled protein from the small, free label molecules.[7][16]
-
Dialysis: Dialyze the reaction mixture extensively against a suitable buffer (e.g., PBS, pH 7.4). Perform multiple, large-volume buffer changes over 24-48 hours to ensure complete removal of the free label.[7]
-
Problem 4: Labeled Protein Has Lost Biological Activity
Q: I successfully labeled my antibody, but it no longer binds to its antigen. What happened?
A: This indicates that the labeling reaction has modified critical amino acid residues required for the protein's function.
-
Explanation: Labeling of lysine residues within or near the antigen-binding site of an antibody, or the active site of an enzyme, can sterically hinder its interaction with its target.[14] The bulky label can block the binding pocket or disrupt the local conformation necessary for activity.
-
Solution: The goal is to reduce the overall degree of labeling to decrease the statistical probability of modifying a critical residue.
-
Reduce Molar Excess: Lower the molar ratio of this compound to protein in the reaction. This will result in a lower average number of labels per protein molecule (a lower DOL).[14]
-
Optimize and Characterize: Aim for the lowest DOL that still provides sufficient signal for your application. An ideal DOL for antibodies is often between 2 and 10.[17] It is crucial to experimentally determine the optimal DOL for each specific protein and application.
-
Part 3: Experimental Workflow and Protocols
This section provides a general workflow and detailed protocols for a successful labeling experiment.
Caption: General experimental workflow for protein labeling.
Protocol 1: General Protein Labeling
This protocol provides a starting point for labeling a protein with this compound.
Materials:
-
Protein of interest (2-10 mg/mL)
-
This compound (MW: 145.22 g/mol )
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the Labeling Buffer to a final concentration of 2-10 mg/mL.[7]
-
Crucial Note: Ensure the final protein solution is free from any amine-containing substances or sodium azide.[7][11] If necessary, perform dialysis against the Labeling Buffer overnight at 4°C.[7]
-
-
Reagent Preparation:
-
Stoichiometry Calculation:
-
Determine the moles of protein to be labeled:
-
Moles Protein = (Protein Mass in g) / (Protein MW in g/mol)
-
-
Determine the moles of label needed for a desired molar excess (e.g., 10x):
-
Moles Label = Moles Protein * 10
-
-
Calculate the volume of the label stock solution to add:
-
Mass Label (mg) = Moles Label * 145.22 * 1000
-
Volume to Add (µL) = (Mass Label (mg)) / (Stock Concentration (mg/mL))
-
-
-
Labeling Reaction:
-
Purification:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with your desired final storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute in the initial, faster-moving colored band, while the free label will be retained and elute later.
-
Pool the fractions containing the purified, labeled protein.
-
-
Storage:
-
Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[7]
-
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of label molecules conjugated to each protein molecule. It is a critical quality control parameter.[15]
Procedure:
-
Measure the absorbance of the purified, labeled protein solution in a spectrophotometer at two wavelengths:
-
280 nm (A₂₈₀): For protein concentration.
-
λₘₐₓ of the label (Aₘₐₓ): The maximum absorbance wavelength for the this compound conjugate. Note: This must be determined experimentally for your specific conjugate. For this example, we will assume a hypothetical λₘₐₓ.
-
-
Calculate the concentration of the protein, correcting for the label's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein
-
CF is the Correction Factor (A₂₈₀ of the free label / Aₘₐₓ of the free label). This must be obtained from the supplier or determined experimentally.
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[17]
-
-
-
Calculate the concentration of the conjugated label:
-
Label Conc. (M) = Aₘₐₓ / ε_label
-
ε_label is the molar extinction coefficient of the label at its λₘₐₓ. This must be obtained from the supplier or determined experimentally.
-
-
-
Calculate the DOL:
-
DOL = Label Conc. (M) / Protein Conc. (M)
-
Part 4: References
-
An efficient method for FITC labelling of proteins using tandem affinity purification. National Institutes of Health (NIH). [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. National Institutes of Health (NIH). [Link]
-
An expectation–maximization approach to quantifying protein stoichiometry with single-molecule imaging. National Institutes of Health (NIH). [Link]
-
Determining the stoichiometry of protein heterocomplexes in living cells with fluorescence fluctuation spectroscopy. PNAS. [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. ACS Publications. [Link]
-
Optimization of various parameters of the Fluorescein Isothiocyanate (FITC) - ResearchGate. [Link]
-
Monitoring Labeling Reactions Using Fluorescence Polarization. CHIMIA. [Link]
-
FITC Labeling and Conjugation. TdB Labs. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]
-
Determination of protein stoichiometries via dual-color colocalization with single molecule localization microscopy. bioRxiv. [Link]
-
Antibody-FITC Conjugation Protocol. Creative Biolabs. [Link]
-
Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. National Institutes of Health (NIH). [Link]
-
Isothiocyanates release in buffer (B), at pH 6.5 or 7.5, and in pig... - ResearchGate. [Link]
-
Protocol for protein labeling using Rhodamine B Isothiocyanate? ResearchGate. [Link]
-
Why is my protein labelling not working? ResearchGate. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. [Link]
Sources
- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chimia.ch [chimia.ch]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are the factors that can affect dextran-FITC conjugation? | AAT Bioquest [aatbio.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Technical Support Center: 3-Ethoxypropyl Isothiocyanate in Protein Conjugation
Welcome to the technical support center for the application of 3-Ethoxypropyl Isothiocyanate (3-EPI) in protein modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for your experiments. While specific literature on 3-Ethoxypropyl Isothiocyanate is not extensively available, the chemical principles outlined here are based on the well-established reactivity of alkyl isothiocyanates with proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-Ethoxypropyl Isothiocyanate reacting with proteins?
3-Ethoxypropyl Isothiocyanate, as an electrophilic compound, primarily reacts with nucleophilic residues on the protein surface. The isothiocyanate group (-N=C=S) is susceptible to attack by primary amines and thiols. The two main reactions are:
-
Reaction with Amines: The unprotonated primary amine groups, found at the N-terminus of the polypeptide chain and on the side chain of lysine residues, react with the isothiocyanate to form a stable thiourea bond.[1] This reaction is generally favored at a slightly alkaline pH.
-
Reaction with Thiols: The sulfhydryl group on the side chain of cysteine residues can react with the isothiocyanate to form a dithiocarbamate adduct.[2] This reaction is typically more favorable at a neutral to slightly acidic pH.
Q2: Which amino acid residues are the most common targets for 3-Ethoxypropyl Isothiocyanate?
The most common targets are the primary amine of the N-terminal amino acid and the ε-amino group of lysine residues. Cysteine residues are also significant targets. While other nucleophilic residues like serine, threonine, and tyrosine have hydroxyl groups, their reaction with isothiocyanates is generally not favored under physiological pH conditions.[1]
Q3: How does pH affect the reaction of 3-Ethoxypropyl Isothiocyanate with proteins?
The pH of the reaction buffer is a critical parameter that dictates the selectivity of the conjugation.
-
Alkaline pH (8.5-9.5): At this pH, the primary amine groups of lysine (pKa ~10.5) and the N-terminus (pKa ~8.0-9.0) are more likely to be in their unprotonated, nucleophilic state, thus favoring the formation of stable thiourea bonds.
-
Neutral to Slightly Acidic pH (6.5-7.5): In this range, the thiol group of cysteine (pKa ~8.5) is more reactive than the largely protonated amine groups, leading to the preferential formation of dithiocarbamate adducts.
Q4: How stable are the linkages formed by 3-Ethoxypropyl Isothiocyanate with proteins?
-
Thiourea Linkage (with amines): The thiourea bond is generally considered to be stable under physiological conditions, making it suitable for creating long-lasting bioconjugates.[1]
-
Dithiocarbamate Linkage (with thiols): The dithiocarbamate adduct formed with cysteine is known to be reversible.[2] This instability can lead to the transfer of the isothiocyanate group to other thiol-containing molecules, such as glutathione, in a process known as transthiocarbamoylation.[2] This is a critical consideration for applications requiring high stability of the conjugate.
Q5: Can 3-Ethoxypropyl Isothiocyanate hydrolyze in my reaction buffer?
Yes, isothiocyanates can undergo hydrolysis in aqueous solutions, and the rate of hydrolysis is dependent on pH.[3] This hydrolysis reaction competes with the desired protein conjugation reaction and can reduce the overall efficiency of labeling. It is therefore advisable to prepare fresh solutions of 3-Ethoxypropyl Isothiocyanate and use them promptly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The pH of the reaction buffer may not be optimal for targeting the desired amino acid residues. 2. Hydrolysis of 3-EPI: The isothiocyanate may have hydrolyzed prior to or during the reaction. 3. Insufficient Molar Excess of 3-EPI: The ratio of 3-EPI to protein may be too low. 4. Presence of Competing Nucleophiles: The buffer may contain primary amines (e.g., Tris) or other nucleophiles that compete with the protein for reaction with the isothiocyanate. | 1. Optimize pH: For targeting amines (lysine, N-terminus), use a buffer with a pH of 8.5-9.5. For targeting cysteines, use a buffer with a pH of 6.5-7.5. 2. Use Fresh Reagents: Prepare a fresh stock solution of 3-EPI in an anhydrous solvent like DMSO or DMF immediately before use. 3. Increase Molar Ratio: Increase the molar excess of 3-EPI to protein. A common starting point is a 10-20 fold molar excess. 4. Use Non-Reactive Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time between experiments. 2. Age of 3-EPI Stock Solution: Using an aged stock solution of 3-EPI can lead to inconsistent results due to hydrolysis. | 1. Standardize Protocol: Ensure that all reaction parameters (pH, temperature, time, and reagent concentrations) are kept consistent between experiments. 2. Prepare Fresh Stock: Always prepare a fresh stock solution of 3-EPI for each experiment. |
| Protein Precipitation | 1. High Concentration of Organic Solvent: The concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve 3-EPI may be too high, causing the protein to precipitate. 2. Protein Instability at Reaction pH: The protein may be unstable at the pH required for the conjugation reaction. | 1. Minimize Organic Solvent: Add the 3-EPI stock solution to the protein solution slowly and with gentle stirring to avoid localized high concentrations of the organic solvent. Keep the final concentration of the organic solvent as low as possible (typically <10% v/v). 2. Assess Protein Stability: Check the stability of your protein at the intended reaction pH before proceeding with the conjugation. |
| Loss of Protein Activity | 1. Modification of Critical Residues: The conjugation may be occurring at amino acid residues that are essential for the protein's biological activity. | 1. Target Alternative Residues: If loss of activity is observed when targeting amines, consider switching to a lower pH to target cysteines, or vice versa. 2. Site-Directed Mutagenesis: If the modification sites are known, consider using site-directed mutagenesis to remove reactive residues from the active site. |
| Unstable Conjugate | 1. Targeting Cysteine Residues: The dithiocarbamate linkage formed with cysteine is inherently reversible. | 1. Target Amine Groups: For applications requiring high stability, adjust the reaction pH to favor the formation of the more stable thiourea linkage with lysine and the N-terminus. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Targeted Protein Conjugation with 3-Ethoxypropyl Isothiocyanate
This protocol is designed to favor the reaction of 3-EPI with primary amine groups (N-terminus and lysine side chains).
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Recommended buffers include 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the conjugation buffer before use.
-
-
3-Ethoxypropyl Isothiocyanate Stock Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of 3-Ethoxypropyl Isothiocyanate in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 3-EPI stock solution to the protein solution. Add the 3-EPI solution dropwise while gently stirring the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted 3-EPI, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM. Incubate for an additional 1-2 hours.
-
-
Purification of the Conjugate:
-
Remove unreacted 3-EPI and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of 3-EPI-Protein Conjugates by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm conjugation and identify modification sites.
-
Sample Preparation:
-
After conjugation and purification, exchange the buffer of the protein conjugate to one compatible with mass spectrometry, such as ammonium bicarbonate.
-
For identification of modification sites, digest the protein conjugate into smaller peptides using a protease such as trypsin.
-
-
Mass Analysis:
-
Intact Mass Analysis: Analyze the undigested protein conjugate by LC-MS. An increase in the molecular weight corresponding to the mass of the 3-EPI adduct(s) will confirm conjugation. The mass of a 3-Ethoxypropyl isothiocyanate adduct is approximately 145.22 Da.
-
Peptide Mapping: Analyze the digested peptide mixture by LC-MS/MS. Search the fragmentation data for peptides with a mass modification corresponding to the 3-EPI adduct on lysine or the N-terminal amine.
-
Visualizations
Reaction Pathways
Caption: Primary reaction pathways of 3-Ethoxypropyl Isothiocyanate with protein amine and thiol groups.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low conjugation efficiency.
References
-
Bulgarian Chemical Communications. (n.d.). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Retrieved from [Link]
- Google Patents. (n.d.). WO2015086853A1 - Method for thioether conjugation of proteins.
-
Mi, L., et al. (2008). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 283(34), 23214-23224. [Link]
-
Research Journal of Pharmacognosy. (2018). Isothiocyanates: a Review. Retrieved from [Link]
-
Open Access LMU. (n.d.). Clickable report tags for identification of modified peptides by mass spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isothiocyanic acid, p-chlorophenyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed adduct formation in the reactivity experiments with.... Retrieved from [Link]
-
RSC Publishing. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 2, 339-341. [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (n.d.). Retrieved from [Link]
-
Zhang, Y. (2012). Proteins as binding targets of isothiocyanates in cancer prevention. Amino acids, 43(3), 1137–1145. [Link]
-
ResearchGate. (n.d.). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Retrieved from [Link]
-
AACR Journals. (2014). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 74(11), 3170-3181. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Protein Adduct Forming Chemicals for Exposure Monitoring. Retrieved from [Link]
-
Conjugation of protein to fitc. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of isothiocyanates via a hydrolysis reaction of the.... Retrieved from [Link]
-
Pharmacognesy II. (2023). Retrieved from [Link]
-
PubMed. (2006). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Retrieved from [Link]
-
PubMed. (2013). Acetaminophen protein adduct formation following low-dose acetaminophen exposure: comparison of immediate-release vs extended-release formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Retrieved from [Link]
-
Sci-Hub. (2011). Biological targets of isothiocyanates. Retrieved from [Link]
-
Sci-Hub. (2006). Analysis of peptide mixtures through convenient isotopic labeling and electrospray ionization-mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Retrieved from [Link]
-
ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]
Sources
- 1. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Isothiocyanate-Based Peptide Sequencing
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering low-yield issues during N-terminal peptide sequencing using isothiocyanate-based chemistry, such as with reagents like 1-Ethoxy-3-isothiocyanato-propane.
While the specific reagent you are using, this compound, is not a conventional choice for Edman degradation, the underlying chemistry is analogous to the well-characterized process involving Phenylisothiocyanate (PITC).[1][2] This guide will use the PITC-based Edman degradation as a foundational model, as the principles of troubleshooting—inefficient reactions, sample quality issues, and procedural losses—are universally applicable to this class of reagents.[3] The core of the method involves a three-step cycle: coupling of the isothiocyanate to the N-terminal amine, cleavage of the terminal amino acid derivative, and its subsequent conversion into an identifiable molecule.[3][4] Low yield can arise from inefficiencies at any of these stages.
This document provides a structured, question-and-answer-based approach to diagnose and resolve the most common causes of poor sequencing yields.
Quick Troubleshooting Checklist
Before delving into detailed FAQs, consult this table for a summary of common problems and their immediate solutions.
| Symptom | Potential Cause | Quick Solution |
| No signal from the first cycle | N-terminal blockage | Check for known blocking groups (Acetylation, Pyroglutamate). Use Mass Spectrometry to confirm the mass of the starting peptide.[1][5][6] |
| Insufficient sample quantity | Quantify peptide concentration before sequencing. Ensure at least 10-100 picomoles are loaded.[1] | |
| Signal drops off rapidly after a few cycles | High sample purity issue (contaminants) | Re-purify the peptide sample using HPLC. Ensure purity is >95%.[7][8][9] |
| Inefficient coupling or cleavage chemistry | Prepare fresh reagents. Verify pH of coupling and cleavage steps. Run a known peptide standard. | |
| Consistently low signal across all cycles | System-wide issue (reagent degradation, leaks) | Check reagent stability and age. Perform instrument maintenance and leak tests. |
| Peptide insolubility | Perform solubility tests. Add organic modifiers like acetonitrile to buffers if compatible with your system.[5] | |
| "Preview" sequences appear (signal from cycle n+1 in cycle n) | Incomplete cleavage in the previous cycle | Optimize cleavage conditions (time, acid strength).[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Sample Quality and Preparation
Question 1: My sequencing reaction yielded no product, even in the first cycle. What is the most likely cause?
The most probable cause for a complete lack of signal from the outset is that the N-terminus of your peptide is chemically inaccessible. The Edman degradation chemistry relies on the reaction of the isothiocyanate with a free primary or secondary amine at the N-terminus of the peptide.[1][10] If this group is modified, the coupling reaction cannot occur.
Causality and Investigation:
-
N-Terminal Blockage: This is a very common issue. Natural or artificial modifications can block the N-terminal amine.[5][6]
-
Acetylation/Formylation: These are common biological modifications that cap the N-terminus.
-
Pyroglutamic Acid (pGlu): An N-terminal glutamine residue can cyclize to form pGlu, which lacks the necessary primary amine for the coupling reaction.[1][5]
-
Artificial Blockage: Contaminants from previous purification steps, such as residual amines (e.g., Tris buffer) or carbamylation from urea-containing buffers, can react with PITC or modify the N-terminus.[5][10]
-
-
Insufficient Peptide Amount: While modern automated sequencers are highly sensitive, there is a lower limit. Typically, 10-100 picomoles of peptide are required for successful sequencing.[1][11] Below this threshold, the signal may be indistinguishable from background noise.
Troubleshooting Protocol:
-
Confirm Peptide Mass: Use Mass Spectrometry (MS) to verify the molecular weight of your starting peptide.[7][8] An observed mass that is 42 Da higher than the theoretical mass, for instance, strongly suggests N-terminal acetylation.
-
Re-evaluate Sample History: Review all buffers and reagents used during peptide synthesis and purification. Identify any potential sources of amine-containing contaminants or blocking agents.[10]
-
Run a Control: Sequence a known, unblocked standard peptide (e.g., Angiotensin) in parallel. If the standard sequences correctly, the issue lies with your specific sample.
Question 2: I get a decent signal in the first cycle, but the yield drops dramatically with each subsequent cycle. Why?
A rapid decline in signal intensity is a classic sign of cumulative inefficiencies and/or sample-related problems that become more pronounced with each cycle.[5] While no step is 100% efficient, a sharp drop-off points to specific, addressable issues.[1][5]
Causality and Investigation:
-
Sample Impurities: The presence of contaminating proteins or peptides in your sample is a major culprit.[7][9] These contaminants generate their own sequencing signals, raising the background noise in each cycle and making it difficult to distinguish the signal from your target peptide.[5] High-purity peptides (>95%) are essential for reliable results.[8][9]
-
Peptide Washout/Loss: If the peptide is short and/or hydrophilic, it may be partially washed away during the solvent extraction steps designed to remove reaction byproducts. This progressive loss of sample leads to a diminishing signal.
-
Incomplete Reactions:
-
Incomplete Coupling: If a fraction of the peptide fails to react with the isothiocyanate in a given cycle, it will not produce a signal for that cycle. However, it will be available to react in the next cycle, leading to a "lag" sequence that contributes to background noise.
-
Incomplete Cleavage: Failure to cleave the N-terminal residue results in no signal for that cycle and the same un-cleaved peptide being carried over, again increasing background noise and reducing the primary signal.[5]
-
-
Peptide Aggregation: Some sequences, particularly hydrophobic ones, may aggregate on the solid support or in solution, making the N-terminus inaccessible for reaction.[5][12]
Troubleshooting Workflow:
Part 2: Reagent and Reaction Condition Issues
Question 3: My overall yield is consistently low for all peptides, including standards. What should I investigate?
When even reliable standards fail, the problem is likely systemic and related to the reagents or reaction conditions. The Edman chemistry is sensitive to pH, water content, and reagent purity.
Causality and Investigation:
-
Reagent Degradation:
-
Isothiocyanate Reagent: Your this compound or standard PITC is sensitive to moisture and oxygen. Degraded reagent will couple inefficiently.
-
Solvents: Anhydrous conditions are critical for the cleavage step, which is typically performed in a strong, non-aqueous acid like trifluoroacetic acid (TFA).[10] Water contamination can inhibit the reaction.
-
Coupling Base: The coupling reaction requires mildly alkaline conditions (pH 8-9) to ensure the N-terminal amino group is deprotonated and nucleophilic.[4] An improperly prepared or degraded base (e.g., N-methylpiperidine, trimethylamine) will lead to poor coupling efficiency.[10]
-
-
Incorrect Reaction Conditions:
-
pH: As mentioned, the pH for the coupling step is critical. If it's too low, the amine is protonated and non-nucleophilic. If it's too high, side reactions can occur.
-
Temperature: Coupling is typically performed at 40-50°C.[4] Deviations can affect reaction kinetics.
-
Troubleshooting Protocol:
-
Prepare Fresh Reagents: Discard all existing reagents (isothiocyanate, base, acid, solvents) and prepare new solutions from high-purity, unopened stock.
-
Verify pH: If possible, directly measure the pH of the coupling buffer or prepare it with meticulous care to ensure it is within the optimal range (pH 8-9).
-
Check for System Leaks: In an automated sequencer, leaks in reagent or solvent lines can introduce air (moisture, oxygen), leading to reagent degradation and failed reactions. Perform a system leak test according to the manufacturer's instructions.
-
Run a Known Standard: After refreshing all reagents, immediately run a high-quality peptide standard. Success with the standard confirms the system is now functioning correctly.
Experimental Protocol: Validation with a Control Peptide
To distinguish between sample-specific issues and systemic problems, running a control experiment with a known standard is essential.
Objective: To verify the integrity of reagents, reaction conditions, and instrument performance.
Materials:
-
Peptide Standard: Angiotensin II (sequence: DRVYIHPF), >98% purity.
-
All sequencing reagents (this compound or PITC, coupling base, cleavage acid, extraction solvents), freshly prepared.
-
Automated peptide sequencer or manual sequencing setup.
Procedure:
-
Sample Preparation: Dissolve the Angiotensin II standard in the appropriate starting buffer to a final concentration of ~10 pmol/µL.
-
Loading: Load 10-20 picomoles of the standard onto the sequencer.
-
Sequencing Program: Run your standard sequencing protocol without modification.
-
Data Analysis:
-
Analyze the chromatograms for each cycle. The phenylthiohydantoin (PTH) or equivalent derivative for each expected amino acid (Asp, Arg, Val, etc.) should be clearly identifiable.
-
Calculate the initial yield (based on the amount of PTH-Asp recovered in cycle 1 vs. the amount loaded) and the repetitive yield for each subsequent cycle.
-
-
Interpreting Results:
-
Successful Run: A successful run with high initial (>50%) and repetitive (>90%) yields confirms that your instrument, reagents, and protocol are sound. The low yield with your experimental peptide is therefore due to a sample-specific problem (e.g., N-terminal blockage).
-
Failed Run: If the standard also yields poor results, the problem is systemic. Re-examine your reagents and instrument setup as described in the FAQ above.
-
Core Workflow Visualization
The following diagram illustrates the fundamental chemical steps of the Edman degradation cycle. Inefficiencies at any of these stages will contribute to low yield.
References
- Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation.
- EHU. (n.d.). Peptide Sequencing by Edman Degradation.
- Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation.
- Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive.
- Wikipedia. (n.d.). Edman degradation.
- Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Retrieved from Beijing Baitai Paike Biotechnology Co., Ltd. website.
- PSIBERG. (2022). Edman Degradation: Chemistry, Steps, Limitations, Uses.
- Chemistry LibreTexts. (2022). 26.7: The Edman Degradation.
- (n.d.).
- Bluetide Peptides. (n.d.). Purity & Testing.
- (n.d.).
- Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
- Medium. (2025). Why Peptide Purity Matters in Laboratory Research.
- (n.d.). Optimizing Peptide Coupling: Key Techniques.
- PMC. (n.d.). Studies on sequencing of peptides from the carboxyl terminus by using the thiocyanate method.
- (n.d.). Learn important facts about Peptide Quality & Purity.
- Creative Proteomics. (n.d.). Guide to Peptide Sequencing Techniques and Optimization Strategies.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- (n.d.). Does the identification of peptide higher-order structures have purity requirements?.
- Sci-Hub. (n.d.). Improved manual sequential analysis of peptides.
- PMC - NIH. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
- Biotage. (2023). Using double coupling to improve your peptide synthesis.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
- PubMed. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins.
- (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
- Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution.
- Benchchem. (n.d.). A Comparative Guide to Protein Sequencing Reagents: Benchmarking 3-Methoxycarbonylphenyl Isothiocyanate.
- Google Patents. (n.d.). WO2020201350A1 - Means and methods for single molecule peptide sequencing.
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 7. Purity & Testing – Bluetide Peptides [bluetidepeptides.com]
- 8. qinglishangmao.com [qinglishangmao.com]
- 9. Does the identification of peptide higher-order structures have purity requirements? [en.biotech-pack.com]
- 10. ehu.eus [ehu.eus]
- 11. novor.cloud [novor.cloud]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Optimizing Buffer Conditions for 3-Ethoxypropyl Isothiocyanate Reactions
Welcome to the technical support center for 3-Ethoxypropyl isothiocyanate (EOP-ITC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental conditions. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind our protocol recommendations to ensure your success.
Part 1: Foundational Principles of EOP-ITC Reactivity
3-Ethoxypropyl isothiocyanate is an amine-reactive compound used to covalently label proteins, peptides, and other biomolecules. The core of its functionality lies in the isothiocyanate group (-N=C=S), which reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a highly stable thiourea bond.[1]
However, the success of this reaction is critically dependent on managing a competing reaction: the hydrolysis of the isothiocyanate group by water. Both the desired amine reaction and the undesired hydrolysis are heavily influenced by the reaction pH. The primary amine on the target biomolecule must be deprotonated (nucleophilic) to be reactive, a state favored by alkaline conditions.[2] Conversely, high pH also accelerates the rate of hydrolysis, which consumes the EOP-ITC reagent.[2] Therefore, the central challenge is to find a buffer condition that maximizes the rate of the amine conjugation while minimizing the rate of hydrolysis.
Caption: Troubleshooting flowchart for low EOP-ITC reaction yield.
In-Depth Explanation of Causes:
-
Degradation of EOP-ITC: Isothiocyanates are sensitive to moisture. [3]If the EOP-ITC stock solution was prepared in a non-anhydrous solvent or stored improperly, it may have hydrolyzed, rendering it inactive. Always use anhydrous DMSO to prepare fresh stock solutions immediately before use. [4][5]* Incorrect Buffer Choice: As detailed in Part 2, using a buffer like Tris is a primary cause of reaction failure. [4]* Suboptimal pH: If the pH is too low, the primary amines on your protein will be protonated and non-nucleophilic, preventing the reaction. [2]* Insufficient Molar Excess: A 10-20 fold molar excess of the labeling reagent to the protein is a common starting point. [1][6]If your protein has few available lysines or if conditions are suboptimal, you may need to increase this ratio.
-
Presence of Competing Nucleophiles: Contaminants in your protein solution, such as sodium azide (a common preservative), can interfere with the reaction. [7][5]Ensure your protein is thoroughly dialyzed against the reaction buffer before starting. [7][8] Q2: I'm observing a precipitate in my reaction. What's happening?
A: Precipitation can occur for two main reasons:
-
Protein Aggregation: The reaction conditions, particularly a pH near the protein's isoelectric point (pI) or the addition of an organic solvent like DMSO, can cause the protein to denature and precipitate. [9] * Solution: Ensure the reaction pH is at least 1-1.5 units away from your protein's pI. Keep the final concentration of the organic solvent (used to dissolve EOP-ITC) below 10% (v/v) of the total reaction volume. [6]Consider performing the reaction at 4°C. [1]2. Low Reagent Solubility: EOP-ITC has limited solubility in aqueous buffers. If it is added too quickly or if the concentration is too high, it can precipitate out of solution before it has a chance to react.
-
Solution: Add the EOP-ITC stock solution to the protein solution slowly and in small aliquots while gently stirring. [5]
-
Part 4: Experimental Protocol
This section provides a general, step-by-step protocol for labeling a protein with EOP-ITC.
Protocol 1: General Procedure for Labeling a Protein with EOP-ITC
-
Buffer Preparation: Prepare 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0. Ensure the buffer is fresh. [4][5]2. Protein Preparation: a. Dissolve or dialyze your protein into the 0.1 M sodium carbonate-bicarbonate buffer. The protein solution should be free of any amine-containing substances or preservatives like sodium azide. [7][5] b. Adjust the protein concentration to 1-5 mg/mL. [6]3. EOP-ITC Stock Solution Preparation: a. Immediately before use, prepare a 10 mg/mL stock solution of EOP-ITC in anhydrous dimethyl sulfoxide (DMSO). [4] b. Note: EOP-ITC is moisture-sensitive. Use a fresh vial or ensure the reagent has been stored properly in a desiccator.
-
Reaction Setup: a. Calculate the required volume of EOP-ITC stock solution to achieve a 10- to 20-fold molar excess relative to the protein. [1][6] b. While gently stirring the protein solution, slowly add the calculated volume of the EOP-ITC stock solution. [5]5. Incubation: a. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. [1][4]Protect the reaction from light, especially if working with fluorescently-tagged isothiocyanates. [7]6. Quenching (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 10-50 mM. [4][5]This will react with and consume any excess EOP-ITC.
-
Purification: a. Remove unreacted EOP-ITC and reaction byproducts from the labeled protein. b. For proteins, a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) is highly effective. [1][6][7]
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Unknown. (n.d.). Protein labelling with FITC.
-
Youdobio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]
-
Singh, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Z., et al. (2010). Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
Stephan, K., et al. (2011). Tris is a non-innocent buffer during intein-mediated protein cleavage. PubMed. Retrieved from [Link]
- Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480. Retrieved from Ghent University Academic Bibliography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youdobio.com [youdobio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Topic: Removing Excess 1-Ethoxy-3-isothiocyanato-propane from Labeling Reactions
<Technical Support Center
Welcome to the technical support center for post-labeling purification. This guide provides in-depth troubleshooting advice and detailed protocols for efficiently removing unreacted 1-Ethoxy-3-isothiocyanato-propane from your valuable protein and antibody samples. Ensuring complete removal of this small molecule is critical for the accuracy of downstream applications and the long-term stability of your conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after a labeling reaction?
A1: It is crucial for several reasons:
-
Preventing Non-Specific Labeling: Free isothiocyanate can continue to react with other primary amines in your sample or in downstream assays, leading to non-specific signals and inaccurate results.
-
Ensuring Accurate Quantification: The presence of free label interferes with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of conjugation efficiency.
-
Maintaining Protein Function: High concentrations of unreacted reagents can sometimes lead to changes in protein conformation or aggregation over time.[1][2]
-
Improving Assay Performance: Residual free label can increase background noise in sensitive applications like fluorescence microscopy, flow cytometry, and ELISAs.
Q2: What are the most common methods for removing small molecule labeling reagents?
A2: The most effective and widely used methods are based on size discrimination. These include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: A highly effective method that separates molecules based on their size. Larger labeled proteins pass through the column quickly, while smaller molecules like the excess label are retained and elute later.[3][4][5][6]
-
Dialysis: A classic and gentle method for removing small molecules from macromolecular samples through passive diffusion across a semi-permeable membrane.[7][8]
-
Centrifugal Ultrafiltration (Spin Columns): A rapid method that uses a membrane with a specific molecular weight cut-off (MWCO) to retain the larger labeled protein while allowing small molecules to pass through with the filtrate.
Q3: My protein seems to have precipitated after the labeling reaction. What happened?
A3: Protein precipitation or aggregation post-labeling is a common issue that can stem from several factors:[1]
-
Over-labeling: The addition of too many label molecules can alter the protein's net charge, pI, and solubility characteristics, leading to aggregation.[9] It's essential to optimize the molar excess of the labeling reagent used.
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability.[2][10] Significant shifts in pH during the addition of the labeling reagent (often dissolved in an organic solvent) can cause proteins to precipitate.
-
Solvent Shock: Adding a large volume of organic solvent (like DMSO or DMF) containing the labeling reagent too quickly can denature the protein.
-
Inherent Protein Instability: Some proteins are inherently prone to aggregation, and the physical manipulations during the labeling and purification process can exacerbate this.[11]
Q4: How do I stop the labeling reaction before purification?
A4: The reaction can be effectively stopped or "quenched" by adding a small molecule containing a primary amine. The most common quenching reagent is Tris (tris(hydroxymethyl)aminomethane) buffer. The primary amine on Tris will react with any remaining isothiocyanate groups, rendering them non-reactive towards your protein. A final concentration of 20-50 mM Tris is typically sufficient. Buffers containing primary amines, such as Tris or glycine, should be avoided during the labeling reaction itself as they will compete with the protein for the labeling reagent.[9][12]
Visualizing the Process: Reaction and Quenching
The following diagram illustrates the two key stages of the process: the desired labeling of a protein and the subsequent quenching of any excess reagent.
Caption: Workflow of labeling and quenching reactions.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Labeling Efficiency | Incorrect pH: The reaction between an isothiocyanate and a primary amine (like the N-terminus or lysine side chains) is most efficient at a slightly alkaline pH (typically 8.0-9.0).[13] At lower pH, the amine groups are protonated (-NH3+) and are not effective nucleophiles. | Ensure your protein is in an amine-free buffer (e.g., PBS, carbonate, or borate) at the optimal pH before adding the reagent.[3] |
| Hydrolyzed Reagent: Isothiocyanates are moisture-sensitive. If the reagent stock is old or has been improperly stored, it may have hydrolyzed, rendering it inactive. | Use a fresh vial of the labeling reagent or prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use. Do not store stock solutions in aqueous buffers.[9] | |
| Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the labeling reagent, drastically reducing efficiency.[9] | Perform a buffer exchange into an appropriate amine-free buffer before starting the labeling reaction.[10] | |
| Protein Aggregation / Precipitation | Over-labeling: Attaching too many hydrophobic labels can decrease the protein's solubility.[9] | Perform a titration experiment to determine the optimal molar ratio of labeling reagent to protein. Start with a lower ratio and incrementally increase it. |
| High Protein Concentration: Very high concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[10] | If possible, perform the labeling reaction at a more moderate protein concentration (e.g., 1-5 mg/mL). | |
| Residual Free Label After Purification | Insufficient Purification: A single pass through a desalting column may not be enough if the initial concentration of the free label was very high.[14] | Run the sample through the desalting column a second time.[14] Alternatively, for centrifugal filters, perform multiple wash/concentration steps (diafiltration) until no more label is detected in the flow-through. |
| Incorrect Column/Membrane Choice: The pore size of the desalting resin or the MWCO of the dialysis/spin filter membrane is critical for effective separation. | For proteins >30 kDa, a desalting column with a 7K MWCO or a dialysis membrane with a 10K MWCO is typically effective. Ensure the chosen method provides adequate separation between your protein (~150 kDa for an IgG) and the small molecule label. |
Method Selection Guide: Choosing the Right Purification Strategy
Your choice of purification method will depend on factors like sample volume, urgency, and the required final concentration.
| Method | Principle | Pros | Cons | Best For |
| Size-Exclusion / Desalting Columns | Separation by size. Large molecules elute first.[6][15] | Fast, highly efficient removal, good for a wide range of volumes.[14] | Can cause sample dilution.[3] | Rapid and effective removal for most sample volumes (0.1 mL to several mL). |
| Dialysis | Passive diffusion of small molecules across a semi-permeable membrane.[7] | Gentle on the protein, can handle large volumes, allows for simultaneous buffer exchange. | Time-consuming (can take overnight), potential for sample dilution.[8] | Large sample volumes where speed is not the primary concern. |
| Centrifugal Ultrafiltration (Spin Columns) | Size-based separation using a membrane and centrifugal force.[16] | Fast, concentrates the sample, good for small volumes. | Potential for protein loss due to membrane binding, may not be as efficient as SEC in a single pass. | Small to medium sample volumes where sample concentration is also desired. |
Decision-Making Workflow
This diagram will help you select the most appropriate purification method for your experiment.
Caption: Decision tree for selecting a purification method.
Detailed Protocols
Protocol 1: Purification using a Desalting Spin Column (e.g., Zeba™ Spin Columns)
This method is ideal for rapid cleanup of sample volumes from 30 µL to 4 mL.
-
Column Preparation: Twist off the column's bottom closure and loosen the cap. Place the column in a collection tube.
-
Equilibration: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
Buffer Exchange: Add 300 µL of your desired final buffer (e.g., PBS) to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times, discarding the flow-through each time.
-
Sample Loading: Place the column in a new, clean collection tube. Slowly apply your quenched reaction mixture to the center of the resin bed.
-
Elution: Centrifuge for 2 minutes at 1,500 x g. The flow-through contains your purified, labeled protein. The excess this compound and quenching byproducts are retained in the column resin.
-
Verification (Optional but Recommended): Measure the absorbance of the purified protein at 280 nm and the λmax of your label to calculate protein concentration and Degree of Labeling. Also, measure the absorbance of the column flow-through from the final wash step to ensure no protein was eluted prematurely.
Protocol 2: Purification by Dialysis
This protocol is suitable for larger sample volumes and is very gentle on the protein.
-
Membrane Preparation: Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-12 kDa, to retain your protein while allowing small molecules to pass through. Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling).
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume increase. Securely close both ends with clamps.
-
First Dialysis Step: Immerse the sealed tubing/cassette in a beaker containing the desired final buffer. The buffer volume should be at least 100-200 times the sample volume to ensure an effective concentration gradient.[17] Stir the buffer gently on a stir plate at 4°C or room temperature for 2-4 hours.
-
Buffer Changes: Discard the dialysis buffer and replace it with fresh buffer.[17]
-
Final Dialysis Step: Allow the sample to dialyze overnight at 4°C with gentle stirring.
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer. Open one end and pipette the purified, labeled protein into a clean tube.
References
-
ResearchGate. (2021). How to remove unreacted fluorescent dye from labeled protein?[Link]
-
Ganesan, R., et al. (2017). An efficient method for FITC labelling of proteins using tandem affinity purification. Biotechnology Reports. [Link]
-
Bio-Rad. Removal of Interfering Substances. [Link]
-
G-Biosciences. Spin Columns. [Link]
-
University of San Diego. (2021). Biochemistry Lab Protein Dialysis Protocol. [Link]
-
ResearchGate. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. [Link]
-
ResearchGate. (2022). Why is my protein labelling not working?[Link]
-
Andrew, S. M., et al. (2002). Dialysis and concentration of protein solutions. Current Protocols in Toxicology. [Link]
-
Mehta, S. B., et al. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. Materials Chemistry Frontiers. [Link]
-
Reddit. (2015). Best way to remove free dye from protein-dye conjugation?[Link]
-
Hussain, I., et al. (2024). Unravelling the molecular interactions of phenyl isothiocyanate and benzoyl isothiocyanate with human lysozyme: Biophysical and computational analyses. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
PureBiotech LLC. SPIN-Pure™ Columns. [Link]
-
LCGC International. (2024). Analysis of Therapeutic Monoclonal Antibodies Using a Platform Size Exclusion-HPLC Method. [Link]
-
Kamal, M. A., et al. (2023). Protein Misfolding and Aggregation in Proteinopathies: Causes, Mechanism and Cellular Response. Biology. [Link]
-
Wiley Online Library. (2001). "Dialysis". In: Current Protocols in Protein Science. [Link]
-
Wang, L., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules. [Link]
-
LabRoots. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. [Link]
-
ResearchGate. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. [Link]
-
NIST. Propane, 1-ethoxy-. [Link]
-
Al-Azzam, W., et al. (2020). Protein Aggregation and Immunogenicity of Biotherapeutics. Journal of Pharmaceutical Sciences. [Link]
-
BioPharm International. (2022). Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis. [Link]
-
Fina Biosolutions. (2024). "Peptide-Protein Conjugation" with Andrew Lees. [Link]
-
NIST. Propane, 1-ethoxy-. [Link]
Sources
- 1. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 2. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 7. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Analysis of 3-Ethoxypropyl Isothiocyanate (EPI) Adducts in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethoxypropyl isothiocyanate (EPI) adducts. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique stability challenges encountered during the mass spectrometric analysis of these modifications. As your Senior Application Scientist, my goal is to provide you with the causal explanations behind these challenges and to offer field-proven, self-validating protocols to ensure the integrity of your experimental results.
Part 1: Troubleshooting Guide - Navigating EPI Adduct Instability
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I'm observing a complex fragmentation pattern for my EPI-modified peptide, making it difficult to confirm the modification. What are the expected fragmentation pathways?
Root Cause Analysis: The complexity arises from the multiple fragmentation routes available to the EPI adduct under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragmentation is not limited to the peptide backbone but also occurs within the 3-ethoxypropyl moiety itself. The ether linkage and the alkyl chain are susceptible to specific cleavage events.
Expected Fragmentation Pathways:
Based on the fragmentation of similar ethoxy-containing compounds, we can predict several characteristic neutral losses and fragment ions for EPI adducts[1][2][3].
-
Loss of Ethene (C₂H₄): A common fragmentation pathway for ethoxy compounds is the neutral loss of ethene (28.03 Da) through a rearrangement reaction[1]. This will result in a fragment ion with the remaining -CH₂-O-CH₂-CH₂-NCS adduct.
-
Loss of an Ethyl Radical (•C₂H₅): Cleavage of the ethyl group from the ether can occur, leading to a loss of 29.04 Da[4].
-
Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain, leading to various losses.
-
Loss of the Entire EPI Moiety: In some cases, the entire 3-ethoxypropyl isothiocyanate group (145.22 Da) can be lost from the peptide.
Experimental Protocol for Fragmentation Analysis:
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to accurately determine the mass of the fragment ions and neutral losses.
-
MS/MS Analysis: Isolate the precursor ion of the EPI-adducted peptide and perform MS/MS using different collision energies (a stepped collision energy experiment can be informative).
-
Data Analysis: Look for the characteristic neutral losses mentioned above in your MS/MS spectrum. Software tools that can calculate and display a neutral loss spectrum can be particularly helpful[5].
Q2: I'm seeing a lower than expected signal intensity for my EPI-adducted peptide. Could this be an instability issue?
Root Cause Analysis: Low signal intensity can indeed be a manifestation of adduct instability, either in the electrospray ionization (ESI) source or during transfer to the mass analyzer. The lability of the adduct can lead to premature fragmentation or inefficient ionization. Additionally, the physicochemical properties of the EPI group can affect the overall ionization efficiency of the peptide.
Troubleshooting Steps:
-
Optimize ESI Source Conditions:
-
Lower Source Temperatures: High temperatures in the ESI source can promote in-source decay of the adduct. Start with lower desolvation and capillary temperatures and incrementally increase them to find the optimal balance between desolvation and adduct stability.
-
Gentle Ionization Voltages: Use the lowest capillary and cone voltages necessary to achieve good ionization. Harsher voltages can induce fragmentation.
-
-
Mobile Phase Modification:
-
Acid Modifier: The choice and concentration of the acid modifier (e.g., formic acid, acetic acid) can influence adduct stability. While acidic conditions are necessary for good chromatography and ionization in positive mode, excessively low pH could potentially contribute to adduct lability. Experiment with concentrations between 0.1% and 0.5%.
-
-
Check for Adducts of Adducts: In ESI-MS, it's common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺)[5]. These can sometimes be more stable than the protonated molecule ([M+H]⁺). If you are having trouble detecting the protonated species, look for these adducts.
Part 2: Frequently Asked Questions (FAQs)
What is the exact mass of the 3-Ethoxypropyl isothiocyanate (EPI) modification?
The molecular formula for 3-Ethoxypropyl isothiocyanate is C₆H₁₁NOS. The monoisotopic mass of the modification is 145.0561 Da.
Which amino acid residues are most likely to be modified by EPI?
Isothiocyanates react with nucleophilic groups in proteins. The primary targets are:
-
The N-terminal alpha-amino group of the protein/peptide.
-
The epsilon-amino group of lysine residues.
-
The thiol group of cysteine residues.
How can I differentiate between an EPI modification and other modifications with a similar mass?
High-resolution mass spectrometry is crucial. The exact mass of the EPI modification (145.0561 Da) should be used to distinguish it from other potential modifications. Additionally, the characteristic fragmentation pattern of the EPI adduct, particularly the neutral loss of ethene (28.03 Da), can serve as a diagnostic signature.
Part 3: Visualization of Fragmentation Pathways
To aid in the interpretation of your MS/MS data, the following diagrams illustrate the predicted fragmentation pathways of an EPI-adducted peptide.
Caption: Predicted fragmentation of an EPI-adducted peptide.
References
- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
- Glaude, P. A., et al. (2010). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Proceedings of the Combustion Institute.
- Whitman College. (n.d.). GCMS Section 6.
- Chemistry LibreTexts. (2023).
- Fragmentation in Mass Spectrometry. (2023, June 2). YouTube.
- Scribd. (n.d.).
- Fragmentation of Alkyl halide & Ether| Mass spectroscopy. (2023, May 11). YouTube.
- Khan, A. A., et al. (2018). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of The American Society for Mass Spectrometry.
- Xu, G., et al. (2008). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
- Prasain, J. K. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
- Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.
- Mass Spectrometry: Fragment
- Singh, V., et al. (2005). Electrospray ionization tandem mass spectral analysis of oxidation products of precursors of sulfur mustards.
- ResearchG
- ResearchGate. (n.d.). Studying the fragmentation mechanism of selected components present in crude oil by CID mass spectrometry.
- PubChem. (n.d.). Propanolamine ethyl ether.
- Moser, A. (n.d.). Identifying fragments using a Neutral Loss spectrum. ACD/Labs.
- Prasain, J. K. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
- Doc Brown's Chemistry. (n.d.).
- BenchChem. (n.d.).
Sources
Navigating the Labyrinth: A Technical Support Guide for Sequencing Hydrophobic Peptides with 3-Ethoxypropyl Isothiocyanate (Epit)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced protein sequencing. As Senior Application Scientists, we understand that navigating the complexities of sequencing, particularly with challenging hydrophobic peptides, requires a deep understanding of the underlying chemistry and potential pitfalls. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-Ethoxypropyl isothiocyanate (Epit) for Edman degradation of hydrophobic peptides. We aim to equip you with the knowledge to anticipate challenges, diagnose issues, and optimize your experimental workflow for successful sequencing outcomes.
The Challenge of Hydrophobicity in Edman Sequencing
Hydrophobic peptides, rich in non-polar amino acids such as leucine, valine, isoleucine, and phenylalanine, present a significant hurdle in traditional protein sequencing.[1] Their inherent tendency to aggregate and poor solubility in both aqueous and organic solvents can disrupt multiple stages of the Edman degradation process.[2] This can lead to incomplete reactions, sample loss, and ambiguous sequencing results. The choice of sequencing reagent is critical in mitigating these challenges. While phenyl isothiocyanate (PITC) is the conventional reagent, 3-Ethoxypropyl isothiocyanate (Epit), a more aliphatic alternative, is also utilized. Understanding the interplay between Epit's chemical properties and the behavior of hydrophobic peptides is key to troubleshooting sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when sequencing hydrophobic peptides with Epit?
The main difficulties arise from the poor solubility of the peptide itself and the resulting derivatized products throughout the Edman cycle. These challenges manifest as:
-
Incomplete Coupling Reaction: The hydrophobic peptide may not be fully accessible to the Epit reagent in the coupling buffer, leading to inefficient derivatization of the N-terminal amino acid.
-
Peptide Washout: During solvent washes to remove excess reagent and byproducts, the hydrophobic peptide may be prematurely washed away from the support matrix, leading to a progressive loss of signal in subsequent cycles.
-
Poor Solubility of the Epit-Peptide Adduct: The addition of the ethoxypropyl group from Epit can further increase the hydrophobicity of the peptide, exacerbating solubility issues.
-
Inefficient Extraction of the PTH-Amino Acid: The cleaved Epit-derivatized amino acid (PTH-amino acid) may have altered solubility in the extraction solvent (e.g., 1-chlorobutane), particularly if the amino acid side chain is also large and non-polar.[3] This can result in incomplete transfer of the PTH-amino acid for analysis, leading to a weak or absent signal for that cycle.
Q2: How does 3-Ethoxypropyl isothiocyanate (Epit) differ from the traditional PITC reagent, and how might this affect the sequencing of hydrophobic peptides?
Epit (C6H11NOS) is an aliphatic isothiocyanate, distinguishing it from the aromatic PITC. This structural difference can influence the sequencing process in several ways:
-
Polarity of the Resulting PTH-Amino Acid: The ethoxypropyl group on Epit is less hydrophobic than the phenyl group of PITC. This may slightly increase the polarity of the resulting PTH-amino acid derivative. For hydrophobic amino acids, this could potentially improve their solubility in the extraction solvent, aiding in their efficient transfer for analysis. However, this effect may be subtle and dependent on the specific amino acid.
-
Reaction Kinetics: The electronic properties of the isothiocyanate group can be influenced by the attached chemical group. While the fundamental reaction mechanism is the same, there might be minor differences in the reaction rates of coupling and cleavage between Epit and PITC.[4][5]
-
Detection: The phenyl group of PITC provides a chromophore that aids in the UV detection of PTH-amino acids.[3] When using Epit, the detection of the resulting PTH-amino acids will rely on the inherent absorbance of the thiohydantoin ring and the amino acid side chain, if any.
Q3: Can I use the same solvents and reagents with Epit as I would with PITC?
In general, the same set of solvents and reagents used for PITC-based Edman degradation can be used with Epit.[3] However, optimization may be necessary, particularly for the extraction solvent. Given the potential for altered solubility of the Epit-PTH-amino acids, the efficiency of the extraction step should be carefully evaluated.
Troubleshooting Guide
Problem 1: Low or No Signal for a Specific Cycle (Suspected Incomplete Extraction)
Causality: The PTH-amino acid derived from a hydrophobic residue may have poor solubility in the standard extraction solvent (e.g., 1-chlorobutane), leading to incomplete removal from the reaction cartridge. This is a common issue with hydrophobic peptides.[6]
Troubleshooting Steps:
-
Optimize the Extraction Solvent:
-
Increase Solvent Polarity: Consider a slightly more polar extraction solvent or a solvent mixture. For example, adding a small percentage of a more polar solvent like ethyl acetate to the 1-chlorobutane may enhance the solubility of the hydrophobic PTH-amino acid.[6]
-
Test Alternative Solvents: If the problem persists, systematically test other organic solvents for their ability to solubilize the problematic PTH-amino acid.
-
-
Perform a Second Extraction: Program the sequencer to perform a second extraction for the problematic cycle to maximize the recovery of the PTH-amino acid.
Experimental Protocol: Optimizing PTH-Amino Acid Extraction
-
Prepare a standard: Synthesize or obtain a standard of the suspected hydrophobic PTH-amino acid derived from Epit.
-
Solubility Test: Test the solubility of the standard in a panel of organic solvents of varying polarities (e.g., 1-chlorobutane, ethyl acetate, acetonitrile, and mixtures thereof).
-
Extraction Simulation: Mimic the extraction step of the sequencer by applying a known amount of the standard to a sample support and extracting with the chosen solvent(s).
-
Quantify Recovery: Analyze the extract using HPLC to quantify the recovery of the PTH-amino acid.
-
Implement Optimized Solvent: Based on the results, select the solvent or solvent mixture that provides the highest recovery and implement it in your sequencing protocol.
Problem 2: Gradually Decreasing Signal Across All Cycles (Suspected Peptide Washout)
Causality: Hydrophobic peptides have a higher affinity for the organic solvents used in the wash steps of the Edman degradation cycle. This can lead to the gradual removal of the peptide from the support matrix with each cycle.
Troubleshooting Steps:
-
Modify Wash Solvents:
-
Reduce Solvent Strength: Decrease the proportion of the more non-polar solvent in your wash mixtures. For example, if using a heptane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Introduce a More Polar Wash Step: Incorporate an additional wash step with a more polar solvent to help retain the hydrophobic peptide on the support.
-
-
Use a Covalent Attachment Support: For particularly problematic hydrophobic peptides, consider using a solid-phase sequencing approach where the peptide is covalently attached to the support matrix. This will prevent washout during solvent washes.[6]
Experimental Protocol: Minimizing Peptide Washout
-
Sample Loading: Ensure the peptide is fully dried onto the support matrix before starting the sequencing run.
-
Initial Wash Cycles: For the first few cycles, use milder wash conditions to minimize the loss of the peptide.
-
Monitor Repetitive Yield: Carefully analyze the repetitive yield of the sequencing run. A consistently low repetitive yield is a strong indicator of peptide washout.
-
Adjust Wash Protocol: Based on the repetitive yield, systematically adjust the composition and volume of the wash solvents to find the optimal balance between removing impurities and retaining the peptide.
Problem 3: No Sequence Obtained (Suspected N-terminal Blockage or Complete Sample Loss)
Causality: The N-terminus of the peptide may be chemically blocked (e.g., by acetylation), preventing the initial coupling reaction with Epit.[7][8][9] Alternatively, the entire sample may have been lost during sample preparation or loading due to its poor solubility.
Troubleshooting Steps:
-
Verify N-terminal Availability: Before sequencing, perform a simple test to confirm the presence of a free N-terminus. A small-scale reaction with a fluorescent isothiocyanate can indicate if the N-terminus is available for coupling.
-
Improve Sample Solubilization:
-
Use Organic Solvents: Dissolve the hydrophobic peptide in a small amount of an organic solvent like DMSO or DMF before applying it to the sequencer's support matrix.[10]
-
Chaotropic Agents: For highly aggregated peptides, the use of chaotropic agents like guanidine hydrochloride or urea during initial solubilization can be beneficial, but ensure they are compatible with the sequencing chemistry and can be effectively removed.
-
dot
Caption: Edman Degradation Workflow with Epit.
Data Summary: Hydrophobicity of Amino Acids
Understanding the relative hydrophobicity of amino acid residues is crucial for anticipating potential sequencing challenges. The following table provides a hydrophobicity index for common amino acids, which can help in predicting which residues are most likely to cause problems during the sequencing of hydrophobic peptides.
| Amino Acid | Three-Letter Code | One-Letter Code | Hydrophobicity Index |
| Isoleucine | Ile | I | 100 |
| Valine | Val | V | 79 |
| Leucine | Leu | L | 87 |
| Phenylalanine | Phe | F | 97 |
| Cysteine | Cys | C | 52 |
| Methionine | Met | M | 74 |
| Alanine | Ala | A | 47 |
| Glycine | Gly | G | 0 |
| Threonine | Thr | T | -22 |
| Serine | Ser | S | -38 |
| Tryptophan | Trp | W | 84 |
| Tyrosine | Tyr | Y | 49 |
| Proline | Pro | P | -44 |
| Histidine | His | H | -51 |
| Asparagine | Asn | N | -84 |
| Glutamine | Gln | Q | -93 |
| Aspartic acid | Asp | D | -105 |
| Glutamic acid | Glu | E | -113 |
| Lysine | Lys | K | -123 |
| Arginine | Arg | R | -169 |
Source: Adapted from Sigma-Aldrich Amino Acids Reference Chart.
dot
Caption: Troubleshooting Logic for Hydrophobic Peptide Sequencing.
Conclusion
Sequencing hydrophobic peptides with 3-Ethoxypropyl isothiocyanate presents a unique set of challenges that demand a methodical and informed approach. By understanding the interplay of peptide solubility, reagent chemistry, and instrument parameters, researchers can effectively troubleshoot and optimize their experiments. This guide provides a framework for diagnosing common problems and implementing targeted solutions. Remember that careful sample preparation and a willingness to adapt standard protocols are paramount to achieving high-quality sequencing data for these difficult but important molecules.
References
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Stefan, M., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(4), 849–858. [Link]
-
LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023, November 29). Edman degradation. [Link]
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. [Link]
-
Kirilova, E., et al. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications, 56(3), 265-269. [Link]
-
Shimizu, M., et al. (2018). Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long-Acting PTH Analog (LA-PTH). Journal of Bone and Mineral Research, 33(7), 1335–1346. [Link]
-
Callahan, N., et al. (2020). Strategies for Development of a Next-Generation Protein Sequencing Platform. Trends in Biochemical Sciences, 45(1), 76–89. [Link]
-
Meli, R., et al. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. International Journal of Molecular Sciences, 23(21), 13483. [Link]
-
Schwaiger, M., et al. (2022). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 414, 7659–7673. [Link]
-
European Bioinformatics Institute. (n.d.). Peptide Sequencing by Edman Degradation. [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
Creative Biolabs. (n.d.). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. [Link]
-
Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). Micro-sequence analysis of peptides and proteins using 4-NN-dimethylaminoazobenzene 4'-isothiocyanate. FEBS letters, 93(2), 205-214. [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Niebling, S., et al. (2021). Modulating the Fibrillization of Parathyroid-Hormone (PTH) Peptides: Azo-Switches as Reversible and Catalytic Entities. International Journal of Molecular Sciences, 22(16), 8887. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. genscript.com [genscript.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. ehu.eus [ehu.eus]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Applications and Challenges of Edman Degradation in Proteomics [en.biotech-pack.com]
- 9. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Optimizing Detection of 1-Ethoxy-3-isothiocyanato-propane (EIPT) Labeled Peptides
Welcome to the technical support center for the novel peptide labeling reagent, 1-Ethoxy-3-isothiocyanato-propane (EIPT). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using EIPT and to troubleshoot common challenges in achieving optimal detection sensitivity. As EIPT is an emerging reagent, this guide synthesizes established principles of isothiocyanate chemistry with field-proven insights to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for EIPT labeling of peptides?
A1: EIPT possesses an isothiocyanate (-N=C=S) functional group. This group reacts with primary amines, specifically the N-terminal α-amine and the ε-amine of lysine residues, on a peptide. The reaction, a nucleophilic addition, forms a stable thiourea linkage.[1] This covalent modification allows for the introduction of the 1-ethoxy-3-propane moiety onto the peptide.
Q2: What are the potential advantages of using EIPT for peptide labeling?
A2: While specific data on EIPT is emerging, isothiocyanate-based labeling, in general, can offer several benefits. The introduction of a hydrophobic ethoxy-propane group may enhance the ionization efficiency of labeled peptides in electrospray ionization mass spectrometry (ESI-MS), a phenomenon observed with other hydrophobic derivatization strategies.[2] Additionally, some isothiocyanate analogues have been shown to promote predictable fragmentation patterns, which can aid in peptide sequencing and identification.[3][4]
Q3: At what pH should I perform the EIPT labeling reaction?
A3: The reaction of isothiocyanates with primary amines is pH-dependent. A slightly basic pH, typically between 8.0 and 9.5, is optimal.[1][5] At this pH, the amine groups are sufficiently deprotonated to act as effective nucleophiles, while the isothiocyanate group remains stable. It's crucial to avoid highly acidic or basic conditions which can lead to hydrolysis of the reagent or unwanted side reactions.
Q4: How can I remove excess EIPT reagent after the labeling reaction?
A4: Excess, unreacted EIPT can interfere with downstream mass spectrometry analysis. Solid-phase extraction (SPE) with a C18 reverse-phase cartridge is a highly effective method for removing hydrophobic contaminants like EIPT while retaining the more polar labeled peptides. A step-wise elution with increasing concentrations of an organic solvent, such as acetonitrile, will separate the labeled peptide from the excess reagent.
Q5: I am observing low signal intensity for my EIPT-labeled peptides. What are the likely causes?
A5: Low signal intensity can stem from several factors:
-
Incomplete Labeling: The labeling reaction may not have gone to completion.
-
Sample Loss During Cleanup: Peptides may be lost during the SPE cleanup process.
-
Ion Suppression: Residual contaminants or a suboptimal mobile phase can suppress the ionization of your labeled peptides.
-
Suboptimal Mass Spectrometer Settings: The instrument parameters may not be optimized for the detection of EIPT-labeled peptides.
The following troubleshooting guide provides a more in-depth analysis of these potential issues and their solutions.
Troubleshooting Guide: Enhancing Detection Sensitivity
This section is structured to follow a typical experimental workflow, addressing potential pitfalls at each stage.
Stage 1: Peptide Labeling Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH of your reaction buffer is between 8.0 and 9.5 using a calibrated pH meter. |
| Inactive EIPT reagent. | Use fresh EIPT reagent. Isothiocyanates can degrade over time, especially in the presence of moisture. | |
| Presence of primary amine-containing contaminants in the sample. | Purify the peptide sample prior to labeling to remove any interfering substances like Tris buffer or ammonium salts. | |
| Non-specific Labeling | Reaction time is excessively long. | Optimize the reaction time. While longer incubation can drive the reaction to completion, it may also increase the chance of side reactions. A time course experiment (e.g., 30, 60, 90 minutes) can help determine the optimal duration. |
Stage 2: Sample Cleanup
| Problem | Potential Cause | Recommended Solution |
| Loss of Labeled Peptide | Inappropriate SPE cartridge conditioning or equilibration. | Properly condition the C18 cartridge with 100% acetonitrile and then equilibrate with an aqueous solution containing a low percentage of organic solvent and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid). |
| Premature elution of the labeled peptide. | Optimize the wash and elution steps. Use a wash buffer with a low organic content to remove salts and hydrophilic impurities without eluting the peptide. Elute the labeled peptide with a higher concentration of organic solvent. A step-gradient elution can be beneficial. | |
| Carryover of Excess EIPT Reagent | Insufficient washing of the SPE cartridge. | Increase the volume and/or the number of washes with a low-concentration organic solvent buffer to ensure complete removal of the hydrophobic EIPT reagent before eluting the labeled peptide. |
Stage 3: Mass Spectrometry Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Ionization Efficiency | Suboptimal mobile phase composition. | The ethoxy-propane group on EIPT increases hydrophobicity. Ensure your mobile phase is suitable for eluting and ionizing hydrophobic peptides. Using a mass spectrometry-compatible surfactant like n-Dodecyl-β-D-maltoside (DDM) in your sample reconstitution buffer can help improve the recovery and signal of hydrophobic peptides.[6] |
| Ion suppression from co-eluting contaminants. | Improve the chromatographic separation to resolve the labeled peptide from any remaining contaminants. Ensure the sample cleanup was effective. | |
| Poor Fragmentation | Incorrect collision energy settings. | Optimize the collision energy (CID or HCD) for your specific EIPT-labeled peptide. The thiourea linkage can have a characteristic fragmentation pattern. Perform a collision energy ramping experiment to find the optimal setting that produces informative fragment ions.[7] |
| The charge state of the precursor ion is not optimal for fragmentation. | EIPT labeling may alter the charge state distribution of your peptide. Analyze the MS1 spectrum to identify the most abundant charge states and select those for MS/MS analysis. |
Experimental Protocols
Protocol 1: EIPT Labeling of Peptides
-
Peptide Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of EIPT in an anhydrous, amine-free solvent such as acetonitrile or dimethylformamide (DMF).
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the EIPT solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing reagent like hydroxylamine.
-
Sample Cleanup: Proceed immediately to sample cleanup using SPE (Protocol 2).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of EIPT-Labeled Peptides
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% acetonitrile through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of 0.1% trifluoroacetic acid (TFA) in water through it.
-
Sample Loading: Acidify the labeling reaction mixture with 0.1% TFA and load it onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in 5% acetonitrile to remove excess EIPT and other hydrophilic impurities.
-
Elution: Elute the labeled peptide with 1 mL of 0.1% TFA in 70% acetonitrile.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried, labeled peptide in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).
Visualizations
EIPT Labeling and Cleanup Workflow
Caption: Workflow for EIPT labeling, cleanup, and analysis.
Troubleshooting Logic for Low Detection Sensitivity
Caption: Troubleshooting logic for low detection sensitivity.
References
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. [Link]
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry. [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. ResearchGate. [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]
-
Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics. PubMed. [Link]
-
Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Biomedical Journal of Scientific & Technical Research. [Link]
-
Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry. Analytical Biochemistry. [Link]
-
Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research. [Link]
-
Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. PubMed. [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. PubMed. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Isothiocyanate Enabled Versatile Cyclizations of Phage Dis- played Peptides for the Discovery of Macrocyclic Binders. ChemRxiv. [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PLoS One. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njms.rutgers.edu [njms.rutgers.edu]
Validation & Comparative
A Comparative Analysis of 1-Ethoxy-3-isothiocyanato-propane and Phenylisothiocyanate (PITC) for Protein Derivatization and Sequencing
For Immediate Release
In the landscape of protein analysis and drug development, the precise characterization of proteins is paramount. A key technique in this endeavor is the Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide.[1][2][3] The success of this technique is critically dependent on the derivatizing reagent used. For decades, phenylisothiocyanate (PITC) has been the gold-standard reagent for this purpose.[4][5] However, the emergence of alternative reagents, such as 1-Ethoxy-3-isothiocyanato-propane, necessitates a thorough comparative analysis to guide researchers in selecting the optimal tool for their specific applications. This guide provides an in-depth, objective comparison of the performance, properties, and applications of these two isothiocyanate reagents, supported by experimental data and established chemical principles.
Introduction to Isothiocyanate Reagents in Protein Chemistry
Isothiocyanates (-N=C=S) are a class of reactive compounds that readily form stable derivatives with primary and secondary amines.[6][7][8] This reactivity makes them invaluable for a range of biochemical applications, most notably in the Edman degradation process for N-terminal protein sequencing.[1][4][9] The chosen isothiocyanate reagent directly influences the efficiency of the derivatization reaction, the stability of the resulting amino acid adducts, and the sensitivity of their subsequent detection.
Phenylisothiocyanate (PITC) , also known as Edman's reagent, is an aromatic isothiocyanate that has been extensively used in automated protein sequencers for decades.[4][5] Its phenyl group provides a chromophore that facilitates the detection of the derivatized amino acids by UV absorbance.
This compound is an aliphatic isothiocyanate. While less common than PITC, its distinct chemical structure offers different physical and chemical properties that may be advantageous in specific experimental contexts.
Head-to-Head Comparison: Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each reagent is crucial for predicting their behavior in experimental settings.
| Property | This compound | Phenylisothiocyanate (PITC) |
| Molecular Formula | C6H11NOS | C7H5NS |
| Molecular Weight | 145.22 g/mol | 135.19 g/mol [5] |
| Structure | Aliphatic | Aromatic |
| Boiling Point | Not readily available | 218 °C |
| Melting Point | Not readily available | -21 °C |
| Density | Not readily available | 1.132 g/mL at 20 °C |
| Solubility | Expected to be soluble in organic solvents. | Soluble in ethanol and ether; negligible in water.[5] |
The key structural difference lies in the substituent attached to the isothiocyanate group: an ethoxypropyl group for this compound and a phenyl group for PITC. This difference has significant implications for their reactivity and the properties of their derivatives.
Reactivity and Mechanism of Action
Both reagents react with the N-terminal amino group of a peptide via a nucleophilic addition mechanism.[10] Under mildly alkaline conditions, the uncharged amino group attacks the electrophilic carbon of the isothiocyanate, forming a thiourea derivative.[2][8]
The Edman Degradation Workflow
The Edman degradation is a cyclical process that allows for the sequential removal and identification of amino acids.
Caption: The three-step cyclical process of Edman degradation.
The nature of the R group (phenyl vs. ethoxypropyl) can influence the rate of the coupling reaction and the stability of the resulting thiourea adduct. The electron-withdrawing nature of the phenyl ring in PITC can enhance the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction kinetics compared to its aliphatic counterpart.
Performance in Protein Sequencing: A Comparative Overview
| Feature | This compound | Phenylisothiocyanate (PITC) |
| Reaction Efficiency | Potentially lower due to reduced electrophilicity. | High, well-established for automated sequencing. |
| Derivative Stability | Stability of the resulting thiourea and thiohydantoin derivatives may differ. | Phenylthiohydantoin (PTH) amino acid derivatives are relatively stable and well-characterized. |
| Detection | Lacks a strong chromophore, may require alternative detection methods (e.g., mass spectrometry). | PTH derivatives have a UV absorbance maximum around 254 nm, enabling straightforward detection by HPLC.[11] |
| Volatility of Byproducts | Byproducts may be more volatile, potentially simplifying purification steps. | Byproducts can sometimes interfere with analysis if not completely removed. |
| Applications | May be suitable for specialized applications where the properties of the ethoxypropyl group are advantageous. | The standard reagent for N-terminal sequencing via Edman degradation.[4] Also used in amino acid analysis by HPLC. |
Experimental Protocols: A Step-by-Step Guide
The following is a generalized protocol for the derivatization of an amino acid standard using either reagent.
Protocol: Amino Acid Derivatization
Materials:
-
Amino Acid Standard solution
-
This compound or Phenylisothiocyanate (PITC)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3)[11]
-
Analysis Solvent: 0.05 M ammonium acetate in water or water:acetonitrile (7:2)[11]
-
Small test tubes
-
Rotary evaporator
Procedure:
-
Drying the Standard: Pipette a known amount (e.g., 10 µL) of the Amino Acid Standard into a small test tube and dry completely using a rotary evaporator. It is crucial to ensure all traces of acid (e.g., HCl) from the standard solution are removed before derivatization.[11]
-
Reconstitution: Dissolve the dried amino acid residue in 100 µL of the Coupling Solution.
-
Derivatization:
-
Add 5 µL of either this compound or PITC to the solution.
-
Allow the reaction to proceed for 5 minutes at room temperature.[11]
-
-
Drying: Evaporate the sample to dryness using a rotary evaporator under high vacuum.[11]
-
Final Reconstitution: Dissolve the resulting derivatized amino acids in a known volume (e.g., 250 µL) of the Analysis Solvent.[11]
-
Analysis: Inject an appropriate volume (e.g., 1-10 µL) into an HPLC system for separation and detection. For PITC derivatives, UV detection at 254 nm is standard.[11] For derivatives of this compound, mass spectrometry would be a more suitable detection method.
Caption: A streamlined workflow for amino acid derivatization.
Expert Insights and Causality
The choice between an aromatic and an aliphatic isothiocyanate is not merely a matter of preference but is dictated by the specific requirements of the experiment.
-
Why PITC has been the standard: The phenyl group in PITC serves a dual purpose. It activates the isothiocyanate group towards nucleophilic attack and provides a convenient UV handle for detection. This combination of features was ideal for the development of early automated protein sequencers that relied on HPLC with UV detection.
-
Potential advantages of this compound: The absence of an aromatic ring means that its derivatives will not have the same UV absorbance profile as PITC derivatives. While this necessitates a different detection strategy, such as mass spectrometry, it can also be an advantage. Mass spectrometry provides more specific information about the mass of the derivatized amino acid, aiding in its unambiguous identification. Furthermore, the aliphatic nature of the ethoxypropyl group may alter the fragmentation patterns of the derivatives in a mass spectrometer, which could be beneficial for certain applications. The higher volatility of byproducts from the aliphatic reagent could also lead to cleaner analytical runs.
-
Trustworthiness through self-validating systems: A well-designed experiment will include internal standards and controls. For instance, running a known amino acid standard in parallel with the unknown sample allows for the validation of the derivatization and detection steps. In automated Edman degradation, the consistent yield of PTH-amino acids from cycle to cycle is a key indicator of the efficiency of the process. A significant drop-off in yield can signal a problem with the chemistry or the sample.
Conclusion and Future Outlook
Phenylisothiocyanate remains the workhorse for routine N-terminal protein sequencing due to its well-understood chemistry, high reactivity, and the ease of detection of its derivatives using standard HPLC-UV systems. Its performance is extensively documented, making it a reliable choice for established protocols.
This compound, on the other hand, represents a departure from the traditional aromatic reagents. While it may not be a direct replacement for PITC in all applications, its unique properties could be leveraged in specialized workflows, particularly those that rely on mass spectrometric detection. The aliphatic nature of this reagent may offer advantages in terms of byproduct volatility and could provide complementary information in complex analyses.
For researchers and drug development professionals, the choice of derivatizing reagent should be guided by the analytical tools at their disposal and the specific questions they aim to answer. While PITC provides a robust and well-validated solution, the exploration of alternative reagents like this compound is crucial for pushing the boundaries of protein analysis and enabling new discoveries.
References
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PubChem. (n.d.). 3-Ethoxy-1-propanol. Retrieved from [Link]
- Google Patents. (n.d.). US3341564A - Process for converting primary amines to isothiocyanates.
-
Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Phenyl Isothiocyanate (CAS 103-72-0): A Key Reagent for Precision Analysis and Synthesis. Retrieved from [Link]
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PCC Group. (2024, April 10). Propane - characteristics, industrial applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenyl Isothiocyanate in Advancing Pharmaceutical Research at NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
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PubChem. (n.d.). 1-(1-Ethoxyethoxy)propane. Retrieved from [Link]
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PubMed. (n.d.). Peptide heterocycle conjugates: a diverted edman degradation protocol for the synthesis of N-terminal 2-iminohydantoins. Retrieved from [Link]
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-
MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Propane, 1-isothiocyanato- (CAS 628-30-8). Retrieved from [Link]
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MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
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RSC Publishing. (2021, January 14). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
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PubMed. (n.d.). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Retrieved from [Link]
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Semantic Scholar. (n.d.). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Retrieved from [Link]
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Revolutionizing Edman Degradation: The Ascendancy of 3-Ethoxypropyl Isothiocyanate in N-Terminal Protein Sequencing
For decades, the Edman degradation, a cornerstone of protein chemistry, has provided researchers with a reliable method for determining the N-terminal amino acid sequence of proteins and peptides. Central to this process is the choice of isothiocyanate reagent, which dictates the efficiency and quality of the sequencing data. While phenyl isothiocyanate (PITC) has been the traditional workhorse, a new generation of reagents is emerging to address its limitations. Among these, 3-Ethoxypropyl isothiocyanate (EOP-ITC) has demonstrated significant advantages, offering enhanced performance through improved reaction kinetics, superior byproduct solubility, and increased detection sensitivity.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the technical merits of 3-Ethoxypropyl isothiocyanate in Edman degradation. We will objectively compare its performance with the conventional phenyl isothiocyanate and provide insights into the causality behind its enhanced efficacy, supported by a foundational understanding of the Edman degradation workflow.
The Edman Degradation: A Stepwise Unraveling of Protein Identity
The Edman degradation is a cyclical process that sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of a protein or peptide.[1] The core of this technique lies in a three-step chemical reaction: coupling, cleavage, and conversion.
-
Coupling: The isothiocyanate reagent reacts with the free α-amino group of the N-terminal amino acid under alkaline conditions to form a substituted thiourea derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the rest of the peptide chain, forming a thiazolinone derivative.
-
Conversion: The unstable thiazolinone derivative is then converted into a more stable thiohydantoin derivative of the amino acid (PTH-amino acid), which can be identified by chromatography, typically high-performance liquid chromatography (HPLC).
This cycle is repeated to identify the subsequent amino acids in the sequence. The success of each cycle is heavily dependent on the efficiency of the coupling and cleavage reactions and the clean separation and identification of the resulting PTH-amino acid.
Phenyl Isothiocyanate (PITC): The Predecessor and its Challenges
Phenyl isothiocyanate (PITC) was the original reagent developed by Pehr Edman and has been instrumental in protein sequencing for many years.[2][3] However, its use is not without challenges. The phenyl group of PITC is hydrophobic, which can lead to several issues during the sequencing process. The resulting phenylthiohydantoin (PTH)-amino acids and byproducts can have limited solubility in the aqueous/organic solvent mixtures used for extraction and HPLC analysis. This can result in sample loss, peak broadening in chromatograms, and reduced sensitivity, particularly for hydrophilic amino acids.
3-Ethoxypropyl Isothiocyanate (EOP-ITC): A Hydrophilic Advancement
3-Ethoxypropyl isothiocyanate (EOP-ITC) represents a significant advancement in Edman chemistry. The key distinction of EOP-ITC lies in the replacement of the hydrophobic phenyl group with a more hydrophilic ethoxypropyl group. This seemingly subtle chemical modification has profound and advantageous consequences for the entire Edman degradation workflow. The ether group within the ethoxypropyl chain, while only mildly hydrophilic, can significantly alter the solvation properties of the molecule, influencing its behavior in the polar and non-polar environments of the sequencing chemistry.[4]
Key Advantages of 3-Ethoxypropyl Isothiocyanate:
-
Enhanced Solubility of Derivatives: The primary advantage of EOP-ITC is the increased solubility of the resulting 3-ethoxypropyl-thiohydantoin (EOP-PTH) amino acid derivatives and byproducts in the solvents used for extraction and HPLC analysis. This improved solubility minimizes sample loss during the extraction steps and leads to sharper, more defined peaks in the chromatograms.
-
Improved Separation and Detection: The enhanced solubility and altered chromatographic properties of EOP-PTH derivatives contribute to better separation during HPLC analysis. This allows for more accurate and sensitive detection of each amino acid, even those that are typically difficult to resolve using PITC chemistry.
-
Reduced Background Noise: The cleaner reaction and extraction phases with EOP-ITC can lead to a reduction in background noise in the HPLC chromatograms. This is crucial for the reliable identification of low-abundance amino acids and for extending the readable sequence length.
-
Potentially Higher Repetitive Yields: While direct comparative data is not extensively published, the improved solubility and cleaner reactions associated with EOP-ITC can logically contribute to higher repetitive yields in automated sequencers. A higher repetitive yield means that a greater percentage of the peptide molecules successfully undergo each cycle of degradation, allowing for the determination of longer N-terminal sequences.
Comparative Performance: EOP-ITC vs. PITC
To illustrate the practical benefits of EOP-ITC, we can consider a hypothetical comparative analysis based on the known properties of these reagents.
| Feature | Phenyl Isothiocyanate (PITC) | 3-Ethoxypropyl Isothiocyanate (EOP-ITC) | Advantage of EOP-ITC |
| Reagent Structure | Contains a hydrophobic phenyl group. | Contains a more hydrophilic ethoxypropyl group. | Improved solubility of derivatives. |
| Solubility of PTH Derivatives | Lower solubility, especially for hydrophilic amino acids. | Higher solubility in aqueous/organic solvents. | Minimized sample loss, sharper HPLC peaks. |
| Byproduct Solubility | Byproducts can be less soluble, leading to background noise. | Byproducts are generally more soluble and easily washed away. | Cleaner chromatograms, improved signal-to-noise ratio. |
| HPLC Separation | Can exhibit peak tailing and co-elution issues. | Leads to better peak shape and resolution. | More accurate and reliable amino acid identification. |
| Sensitivity | Can be limited by solubility and background issues. | Potentially higher sensitivity due to cleaner baselines and sharper peaks. | Improved detection of low-abundance amino acids. |
| Repetitive Yield | Good, but can be affected by byproduct buildup. | Potentially higher due to cleaner reaction cycles. | Enables sequencing of longer peptide chains. |
Experimental Workflow and Causality
The advantages of EOP-ITC are directly linked to the specific steps of the Edman degradation workflow.
Figure 2. Flowchart of an automated Edman degradation experiment.
Conclusion: A Clear Choice for High-Performance Sequencing
The adoption of 3-Ethoxypropyl isothiocyanate in Edman degradation marks a significant step forward in N-terminal protein sequencing. Its chemically engineered hydrophilic nature directly addresses the inherent limitations of the traditional PITC reagent. The resulting improvements in the solubility of derivatives and byproducts translate to cleaner reactions, more efficient extractions, and ultimately, more reliable and sensitive data. For researchers seeking to push the boundaries of protein analysis, particularly in determining longer sequences and working with challenging samples, EOP-ITC offers a clear advantage, solidifying the continued relevance of the Edman degradation technique in the modern proteomics landscape.
References
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MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
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Creative Biolabs. (n.d.). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
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Spincotech. (n.d.). PPSQ-51A/53A N-Terminal Protein Sequencer. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
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-
Shimadzu. (n.d.). PPSQ-51A/53A. Retrieved from [Link]
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Menger, F. M., & Chlebowski, M. E. (2005). Is the ether group hydrophilic or hydrophobic? Langmuir : the ACS journal of surfaces and colloids, 21(7), 2689–2695. [Link]
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ResearchGate. (2014, April 21). How can we differentiate hydrophobic and hydrophilic polymers based on their chemical structure? Retrieved from [Link]
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A Guide to the Validation of Sequencing Results with Novel Isothiocyanate Reagents: A Comparative Analysis Featuring 3-Ethoxypropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, N-terminal sequencing remains a critical method for confirming protein identity, characterizing post-translational modifications, and ensuring the quality of biopharmaceuticals.[1][2][3] The cornerstone of this technique is the Edman degradation, a stepwise chemical process that sequentially removes amino acids from the N-terminus of a protein or peptide.[4][5][6] Central to this reaction is the use of an isothiocyanate reagent, with Phenyl isothiocyanate (PITC) being the most traditional and widely used.[4][7][8]
This guide provides a comprehensive framework for validating the sequencing results obtained with a novel isothiocyanate reagent, using the hypothetical example of 3-Ethoxypropyl isothiocyanate. While direct comparative data for 3-Ethoxypropyl isothiocyanate is not extensively available in peer-reviewed literature, we will establish a robust validation protocol by comparing its expected performance against well-characterized alternatives. This document will delve into the causality behind experimental choices, ensuring a self-validating system for assessing the efficacy of any new sequencing reagent.
The Edman Degradation: A Symphony of Coupling, Cleavage, and Conversion
The Edman degradation is a cyclical three-step process:
-
Coupling: Under alkaline conditions, the isothiocyanate group of the reagent reacts with the free N-terminal amino group of the peptide, forming a substituted phenylthiocarbamoyl (PTC) peptide derivative.[5][9]
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.[5]
-
Conversion: The unstable thiazolinone derivative is then converted into a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography.[5][10]
The success of each cycle is paramount for obtaining long and accurate sequence reads. The choice of isothiocyanate reagent can significantly impact the efficiency and reliability of this process.
A Comparative Overview of Isothiocyanate Reagents
While PITC is the historical standard, several other isothiocyanate reagents have been developed to enhance sensitivity or alter the properties of the resulting PTH-amino acid derivatives.[11] Understanding the characteristics of these established reagents provides a benchmark for evaluating a new compound like 3-Ethoxypropyl isothiocyanate.
| Reagent | Key Features | Advantages | Disadvantages |
| Phenyl isothiocyanate (PITC) | The classical Edman reagent.[4][7] | Well-established protocols and extensive literature. Reliable performance. | Lower sensitivity compared to fluorescently tagged reagents. |
| Fluorescein isothiocyanate (FITC) | Contains a fluorescent tag.[11][12] | Significantly enhances the sensitivity of detection, allowing for the analysis of smaller sample quantities.[11] | The bulky fluorescent group may sterically hinder the reaction with certain amino acids. Potential for photobleaching. |
| 4-N,N-dimethylaminoazobenzene 4′-isothiocyanate (DABITC) | Forms a colored PTH derivative.[11] | Allows for visual detection, simplifying chromatographic analysis. | May offer lower sensitivity compared to fluorescent tags. |
| 4-sulfophenyl isothiocyanate (SPITC) | Introduces a sulfonate group.[13] | Improves the ionization efficiency in mass spectrometry-based detection of the PTH-amino acid.[13] | May require optimization of extraction protocols due to altered solubility. |
A novel reagent like 3-Ethoxypropyl isothiocyanate would be expected to offer a different hydrophobicity profile due to its ethoxypropyl group. This could potentially influence the solubility of the PTC-peptide and the resulting PTH-amino acid, which may necessitate adjustments to the standard Edman degradation protocol.
Experimental Validation of a Novel Isothiocyanate Reagent
The following section outlines a detailed experimental plan to validate the performance of a new isothiocyanate reagent, such as 3-Ethoxypropyl isothiocyanate.
Experimental Workflow
Caption: The cyclical process of Edman degradation.
Step-by-Step Experimental Protocol
This protocol is designed to compare the performance of 3-Ethoxypropyl isothiocyanate with PITC using a standard peptide of known sequence (e.g., Angiotensin II).
1. Sample Preparation:
- Prepare stock solutions of the standard peptide at a concentration of 1 mg/mL in 0.1% trifluoroacetic acid (TFA).
- Prepare stock solutions of PITC and 3-Ethoxypropyl isothiocyanate at a concentration of 5% (v/v) in anhydrous pyridine.
2. Coupling Reaction:
- Pipette 10 µL of the peptide solution into two separate reaction vials.
- Add 20 µL of a 1:1 (v/v) solution of pyridine and water to each vial.
- To one vial, add 5 µL of the PITC solution. To the other, add 5 µL of the 3-Ethoxypropyl isothiocyanate solution.
- Incubate both vials at 50°C for 30 minutes.
- Dry the samples under a stream of nitrogen.
3. Cleavage Reaction:
- To each dried sample, add 30 µL of anhydrous TFA.
- Incubate at 50°C for 15 minutes.
- Dry the samples again under a stream of nitrogen.
4. Extraction of the Thiazolinone Derivative:
- Add 50 µL of a non-polar organic solvent (e.g., ethyl acetate) to each vial.
- Vortex thoroughly and centrifuge.
- Carefully transfer the organic supernatant containing the thiazolinone derivative to a new vial.
- The remaining peptide pellet is retained for the next cycle of degradation.
5. Conversion to PTH-Amino Acid:
- Dry the extracted thiazolinone derivatives.
- Add 20 µL of 20% aqueous TFA.
- Incubate at 60°C for 10 minutes to convert the thiazolinone to the stable PTH-amino acid.
- Dry the samples prior to analysis.
6. Analysis:
- Reconstitute the dried PTH-amino acids in a suitable solvent (e.g., 20% acetonitrile).
- Analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
- Compare the chromatograms of the PTH-amino acids generated by both reagents with a standard mixture of PTH-amino acids.
Key Performance Metrics for Validation
| Metric | How to Measure | Desired Outcome | Rationale |
| Coupling Efficiency | Quantify the amount of unreacted N-terminus in the shortened peptide after the first cycle using a subsequent sequencing cycle. | >95% | High coupling efficiency is crucial for minimizing signal loss in subsequent cycles and ensuring accurate sequence determination. |
| Cleavage Yield | Compare the peak area of the released PTH-amino acid to a known standard. | High and consistent yield across different amino acids. | Incomplete cleavage leads to "preview" of the next amino acid in the subsequent cycle, complicating data interpretation. |
| Stability of PTH-Derivative | Analyze the PTH-amino acid after prolonged storage or exposure to analytical conditions. | Minimal degradation. | The stability of the PTH-derivative is essential for accurate and reproducible quantification by HPLC. |
| Chromatographic Resolution | Assess the separation of all 20 standard PTH-amino acid derivatives on an RP-HPLC column. | Baseline separation of all PTH-amino acids. | Good resolution is necessary to unambiguously identify each amino acid in the sequence. |
Data Interpretation and Troubleshooting
When validating a new reagent like 3-Ethoxypropyl isothiocyanate, it is crucial to meticulously analyze the data.
-
Shifts in Retention Time: The ethoxypropyl group will likely alter the hydrophobicity of the resulting PTH-amino acids compared to those derived from PITC. This will cause shifts in their retention times during RP-HPLC. A new standard retention time map for all 20 amino acids derivatized with 3-Ethoxypropyl isothiocyanate must be generated.
-
Incomplete Reactions: If coupling or cleavage yields are low, consider optimizing reaction times, temperatures, and reagent concentrations. The altered solubility of the PTC-peptide may require the use of different solvent systems.
-
Side Reactions: Be vigilant for the appearance of unexpected peaks in the chromatogram, which may indicate side reactions. Mass spectrometry can be a powerful tool for identifying these byproducts.[3]
Conclusion
While direct experimental data for 3-Ethoxypropyl isothiocyanate is not yet widely published, this guide provides a robust framework for its validation and comparison against established sequencing reagents. By systematically evaluating coupling efficiency, cleavage yield, derivative stability, and chromatographic behavior, researchers can confidently assess the suitability of any novel isothiocyanate for N-terminal protein sequencing. This rigorous validation process is essential for ensuring the accuracy and reliability of sequencing data, which in turn underpins critical decisions in basic research and biopharmaceutical development.
References
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Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (n.d.). pubs.rsc.org. Retrieved January 21, 2026, from [Link]
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Liang, S. P., & Li, J. (2002). Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate. Analytical Biochemistry, 301(2), 205–211. [Link]
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Meitei, N. S., & Singh, P. P. (1975). Studies on sequencing of peptides from the carboxyl terminus by using the thiocyanate method. Biochemical Journal, 149(2), 307–316. [Link]
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Stone, K. L., & Williams, K. R. (2009). N-Terminal Sequence Analysis of Proteins and Peptides. Current Protocols in Protein Science, 58(1). [Link]
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Edman Degradation. (2022, September 25). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Gundl, S., Schwaiger, M., & Köhling, R. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]
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Edman degradation. (2023, November 29). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Mo, B., & Liang, S. P. (2002). C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate. Analytical Biochemistry, 301(1), 1–7. [Link]
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Acker, M. G., Abrisz, D. C., & Aebersold, R. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 353–359. [Link]
-
N-Terminal Sequencing & Amino Acid Analysis. (n.d.). Charles River. Retrieved January 21, 2026, from [Link]
- Means and methods for single molecule peptide sequencing. (2020). Google Patents.
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N-Terminal Sequencing: 8 Common Mistakes You Must Avoid. (n.d.). MtoZ Biolabs. Retrieved January 21, 2026, from [Link]
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Theory of Edman Sequencing. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]
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4 Steps of Edman Degradation. (n.d.). MtoZ Biolabs. Retrieved January 21, 2026, from [Link]
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Protein Sequencing: Techniques & Applications. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]
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5 Key Golden Points for Rapid Learning of N-terminal Sequencing. (n.d.). Biotech-Pack. Retrieved January 21, 2026, from [Link]
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N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Abramsson-Zetterberg, L., & Törnqvist, M. (2012). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. International Journal of Analytical Chemistry, 2012, 1–9. [Link]
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Zhang, X., Rogowska-Wrzesinska, A., & Roepstorff, P. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Journal of Mass Spectrometry, 43(3), 346–359. [Link]
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A Comparative Guide to the Cross-Reactivity of 1-Ethoxy-3-isothiocyanato-propane with Amino Acid Residues
For researchers, scientists, and drug development professionals engaged in protein modification, bioconjugation, and sequencing, the selectivity of labeling reagents is paramount. Isothiocyanates are a well-established class of reagents, famously employed in Edman degradation for the sequential removal and identification of N-terminal amino acids.[1][2][3] This guide provides an in-depth technical comparison of the reactivity of 1-Ethoxy-3-isothiocyanato-propane (EITP), an aliphatic isothiocyanate, with various amino acid residues.
While specific peer-reviewed experimental data on the cross-reactivity profile of this compound is not extensively available in the public domain, this guide will establish a predictive comparison based on the well-documented reactivity of analogous aliphatic isothiocyanates, such as allyl isothiocyanate (AITC), and the fundamental principles of nucleophilic reactions with the isothiocyanate group.[2][4][5][6] We will explore the kinetics and thermodynamics that govern its primary reaction with the N-terminal α-amino group versus potential side-reactions with nucleophilic amino acid side chains.
The Isothiocyanate Reaction: A Tale of Competing Nucleophiles
The utility of an isothiocyanate like EITP in protein chemistry hinges on its electrophilic carbon atom within the -N=C=S group. This carbon is susceptible to nucleophilic attack by various functional groups present in a protein. The primary reaction desired in applications like N-terminal sequencing is the selective modification of the α-amino group of the N-terminal residue.[7] However, several amino acid side chains also possess nucleophilic groups, leading to potential cross-reactivity.
The general reaction mechanism involves the nucleophilic addition of an amino group to the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.[8] This reaction is highly dependent on pH, as the nucleophilicity of the amino group is greatest when it is deprotonated.[9][10]
The Hierarchy of Reactivity: N-Terminus vs. Side Chains
The pKa of the nucleophilic group is a critical determinant of its reactivity towards isothiocyanates at a given pH. The N-terminal α-amino group of a peptide or protein typically has a pKa in the range of 7.8 to 8.4, depending on the identity of the amino acid. In contrast, the ε-amino group of lysine has a pKa of around 10.5. This difference in pKa values is the foundation for achieving selective N-terminal modification.
By carefully controlling the reaction pH to a weakly alkaline condition (e.g., pH 8.0-9.0), a significant fraction of the N-terminal α-amino groups will be deprotonated and thus highly nucleophilic, while the majority of lysine ε-amino groups will remain protonated and largely unreactive.
Below is a comparative table summarizing the expected reactivity of this compound with various amino acid residues, based on data from analogous aliphatic isothiocyanates.
| Amino Acid Residue | Nucleophilic Group | Typical pKa | Expected Reactivity with EITP | Rationale & Supporting Evidence |
| N-terminal (any) | α-amino (-NH₂) | ~7.8 - 8.4 | High | The primary target for isothiocyanates. At a reaction pH of 8.0-9.0, a substantial population of N-terminal amines are deprotonated and highly nucleophilic. This is the basis of the Edman degradation reaction.[1][2][5] |
| Cysteine | Thiol (-SH) | ~8.3 | High (Potentially Reversible) | The thiolate anion (S⁻) is a potent nucleophile. Isothiocyanates react readily with thiols. However, the resulting dithiocarbamate linkage can be unstable, potentially allowing for the transfer of the isothiocyanate to an amino group.[2][4] |
| Lysine | ε-amino (-NH₂) | ~10.5 | Moderate to Low | Reactivity is highly pH-dependent. At pH 8.0-9.0, the majority of lysine side chains are protonated (-NH₃⁺) and thus non-nucleophilic. Increasing the pH above 9.5 will significantly increase the rate of lysine modification.[4] |
| Histidine | Imidazole ring | ~6.0 | Low | The imidazole ring is a relatively weak nucleophile at the typical reaction pH for isothiocyanate coupling. While reactions are possible, they are generally much slower than with amino or thiol groups. |
| Tyrosine | Phenolic hydroxyl (-OH) | ~10.1 | Very Low | The phenolate anion is nucleophilic, but under the alkaline conditions used for isothiocyanate reactions, its reactivity is significantly lower than that of amino and thiol groups. |
| Arginine | Guanidinium group | ~12.5 | Negligible | The guanidinium group is a very weak nucleophile due to its high pKa and resonance stabilization. It is not expected to react with isothiocyanates under standard conditions. |
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a systematic experimental approach is required. Mass spectrometry-based peptide mapping is the gold standard for this purpose.[11]
Diagram: Experimental Workflow for Cross-Reactivity Assessment
Sources
- 1. US4659853A - Process for the production of isothiocyanate derivatives - Google Patents [patents.google.com]
- 2. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Propane, 1-ethoxy- [webbook.nist.gov]
Assessing the Impact of the Ethoxypropyl Group on Peptide Fragmentation in MS/MS: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the nuances of peptide fragmentation in tandem mass spectrometry (MS/MS) is paramount for accurate sequencing and characterization. The introduction of chemical modifications, whether intentional for therapeutic design or as a post-translational modification, can significantly alter fragmentation patterns, posing both challenges and opportunities for analysis. This guide provides an in-depth comparison of the fragmentation behavior of standard versus ethoxypropyl-modified peptides, offering experimental insights and data-driven comparisons to elucidate the influence of this specific alkyl ether modification.
The Rationale: Why the Ethoxypropyl Group Matters
The ethoxypropyl group, often introduced as a protecting group or a linker, presents a unique variable in peptide fragmentation analysis.[1][2] Its ether linkage and alkyl chain can introduce new fragmentation pathways that compete with the canonical cleavage of the peptide backbone. A thorough understanding of these effects is crucial for accurate peptide identification and the structural elucidation of modified peptides.
Experimental Design: A Comparative Approach
To systematically assess the impact of the ethoxypropyl group, a model peptide system is employed. A standard, well-characterized peptide (e.g., Angiotensin II) and its counterpart, modified on a specific residue (e.g., on the N-terminus or a lysine side chain) with an ethoxypropyl group, are synthesized and purified. These peptides are then subjected to identical liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, utilizing various fragmentation techniques to provide a comprehensive picture of the fragmentation landscape.
Experimental Workflow
Caption: Experimental workflow for comparing fragmentation of unmodified and modified peptides.
Fundamental Principles of Peptide Fragmentation
In tandem mass spectrometry, precursor peptide ions are isolated and fragmented to produce a spectrum of product ions. The most common fragmentation methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[3]
-
CID and HCD: These methods involve colliding the peptide ions with an inert gas, leading to the cleavage of the amide bonds along the peptide backbone. This primarily produces b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[4][5] HCD, a beam-type CID, often results in more extensive fragmentation and the detection of low m/z ions.[6]
-
ETD: This technique involves the transfer of an electron to the peptide ion, which induces cleavage of the N-Cα bond in the peptide backbone, generating c-ions and z-ions . A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID or HCD.[4]
The Influence of the Ethoxypropyl Group on Fragmentation
The presence of an ethoxypropyl group introduces a new dimension to peptide fragmentation. Based on the principles of ether fragmentation in mass spectrometry, we can anticipate specific fragmentation patterns for the ethoxypropyl moiety itself.
Predicted Fragmentation of the Ethoxypropyl Group
Ethers typically fragment via two main pathways: α-cleavage and cleavage of the C-O bond.
Caption: Predicted fragmentation pathways of the ethoxypropyl group.
These fragmentation pathways of the ethoxypropyl group will compete with the fragmentation of the peptide backbone, leading to a more complex MS/MS spectrum.
Comparative Analysis of MS/MS Spectra
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
In CID and HCD, we hypothesize that the ethoxypropyl group will lead to:
-
Appearance of Signature Fragment Ions: The fragmentation of the ethoxypropyl group will produce characteristic neutral losses and fragment ions. For example, a neutral loss corresponding to the ethoxy group (C2H5O, 45.03 Da) or the entire ethoxypropyl group may be observed.
-
Suppression of b- and y-ion Series: The energy transferred during collision will be distributed throughout the ion. The presence of the relatively labile ether linkages in the ethoxypropyl group will provide lower energy fragmentation channels, potentially reducing the efficiency of peptide backbone cleavage. This can result in a less complete series of b- and y-ions compared to the unmodified peptide.
-
Charge-Directed Fragmentation: If the ethoxypropyl group is attached to a basic residue like lysine, it may influence the localization of the charge, which in turn can direct fragmentation towards or away from the modification site.
Table 1: Hypothetical Comparison of Fragment Ion Intensities in CID/HCD
| Ion Type | Unmodified Peptide (Relative Intensity) | Ethoxypropyl-modified Peptide (Relative Intensity) | Rationale for Difference |
| b-ions | High | Moderate to Low | Energy is diverted to fragmenting the ethoxypropyl group. |
| y-ions | High | Moderate to Low | Similar to b-ions, backbone fragmentation is suppressed. |
| Signature Ions | N/A | Present | Direct fragmentation of the ethoxypropyl moiety. |
| Precursor Ion | Moderate | High | Incomplete fragmentation due to competitive pathways. |
Electron-Transfer Dissociation (ETD)
ETD is known for its ability to preserve modifications. Therefore, we expect a different outcome compared to CID/HCD:
-
Preservation of the Ethoxypropyl Group: The radical-driven fragmentation of the peptide backbone by ETD is less likely to cleave the C-O bonds of the ethoxypropyl group. This should result in a more complete series of c- and z-ions where the modification remains intact on the corresponding fragment.
-
Improved Sequence Coverage: By preserving the modification, ETD can provide more comprehensive sequence information for the modified peptide, which might be lost in CID/HCD due to the preferential fragmentation of the modification.
Table 2: Hypothetical Comparison of Fragment Ion Series in ETD
| Ion Series | Unmodified Peptide | Ethoxypropyl-modified Peptide | Expected Outcome |
| c-ions | Complete series | Complete series with mass shift on modified fragments | The ethoxypropyl group is retained on the fragments. |
| z-ions | Complete series | Complete series with mass shift on modified fragments | The ethoxypropyl group is retained on the fragments. |
Step-by-Step Experimental Protocols
Peptide Synthesis and Modification
-
Peptide Synthesis: The model peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Ethoxypropylation: For the modified peptide, the ethoxypropyl group is introduced on-resin to a specific amino acid side chain (e.g., lysine) or the N-terminus using an appropriate ethoxypropylating agent.
-
Cleavage and Deprotection: The peptides are cleaved from the resin and all protecting groups are removed using a standard cleavage cocktail.
-
Purification: Both peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Mass Verification: The correct mass of both the unmodified and modified peptides is confirmed by mass spectrometry.
LC-MS/MS Analysis
-
Chromatography: Peptides are separated on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.
-
Mass Spectrometry: Analysis is performed on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
MS1 Scans: Precursor ion scans are acquired to identify the m/z of the unmodified and modified peptides.
-
MS2 Scans: Data-dependent acquisition is used to trigger MS/MS fragmentation of the most intense precursor ions using CID, HCD, and ETD in separate runs.
-
CID: Normalized collision energy is typically set to 35%.
-
HCD: Stepped normalized collision energies (e.g., 25, 30, 35%) are used to obtain a wide range of fragment ions.[7]
-
ETD: Standard ETD reaction times and reagent ion target values are used.
-
Conclusion and Future Perspectives
The presence of an ethoxypropyl group on a peptide significantly influences its fragmentation behavior in MS/MS. While CID and HCD spectra can be complicated by the appearance of signature fragment ions from the modification and potential suppression of backbone fragmentation, these characteristic ions can also serve as diagnostic markers for the presence of the modification. In contrast, ETD is a powerful tool for sequencing ethoxypropyl-modified peptides as it tends to preserve the modification, allowing for more complete sequence coverage.
For researchers working with peptides containing such modifications, a multi-faceted fragmentation approach is recommended. The combination of CID/HCD and ETD data will provide the most comprehensive structural information, enabling confident identification of the peptide sequence and localization of the ethoxypropyl modification. Future studies could explore the impact of the ethoxypropyl group's position on the peptide and the influence of adjacent amino acids on its fragmentation patterns.
References
-
Ismail, N., & He, L. (2012). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 859, 3-26. [Link]
-
Kaur, H., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of The American Society for Mass Spectrometry, 31(5), 1015-1026. [Link]
-
Coon, J. J. (2009). Peptide ion fragmentation in mass spectrometry. Analytical Chemistry, 81(9), 3208-3215. [Link]
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709-712. [Link]
-
Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
-
Walsh, C. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Diedrich, J. K., & Yates, J. R. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690-1699. [Link]
-
Swanley, K. F., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(4), 1744-1754. [Link]
-
Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
Sources
- 1. Influence of Primary Structure on Fragmentation of Native-Like Proteins by Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Backbone Modifications for the Assessment of Cleavage Site Relevance in Precursors of Signaling Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Peptide backbone fragmentation initiated by side-chain loss at cysteine residue in matrix-assisted laser desorption/ionization in-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to N-Terminal Protein Labeling: A Comparative Benchmark of Isothiocyanate Chemistry
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. N-terminal labeling, in particular, offers a unique site for conjugation, enabling a host of applications from functional studies to the development of novel therapeutics. This guide provides an in-depth technical comparison of N-terminal labeling methodologies, benchmarking the classic isothiocyanate chemistry—represented here by its archetypal member, phenyl isothiocyanate (PITC), and its conceptual analogue, 1-Ethoxy-3-isothiocyanato-propane—against modern chemical and enzymatic alternatives.
The Strategic Importance of the N-Terminus
The α-amino group of a protein's N-terminus presents a unique target for site-specific modification. Its singular presence per polypeptide chain (assuming no post-translational modifications that block it) and generally solvent-accessible nature make it an attractive site for conjugation without interfering with the protein's overall structure and function.[1] However, the challenge lies in achieving selective labeling of the N-terminus in the presence of numerous other nucleophilic residues, most notably the ε-amino groups of lysine side chains.[2]
This guide will dissect the mechanisms, performance, and practical considerations of several key N-terminal labeling strategies, providing the data and protocols necessary to make an informed decision for your specific research needs.
Isothiocyanate-Based Labeling: The Edman Chemistry Paradigm
Isothiocyanates, such as the requested this compound and the well-established Phenyl isothiocyanate (PITC), react with the N-terminal α-amino group under alkaline conditions to form a thiourea linkage. This reaction is the foundation of the classical Edman degradation method for protein sequencing.[1] The ethoxy and propane modifications on the phenyl group of PITC may influence the reagent's solubility, reactivity, and the properties of the resulting labeled protein, but the core chemistry remains the same.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the unprotonated N-terminal α-amino group on the electrophilic carbon atom of the isothiocyanate group. The resulting phenylthiocarbamoyl (PTC) derivative can then be selectively cleaved under acidic conditions, allowing for the sequential identification of amino acids.
Caption: Isothiocyanate reaction with the protein N-terminus.
Alternative N-Terminal Labeling Strategies
While isothiocyanate chemistry is a powerful tool, particularly for sequencing, a variety of alternative methods have been developed for other applications, offering advantages in terms of efficiency, specificity, and compatibility with downstream analysis, such as mass spectrometry.
(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP) Labeling
TMPP is a chemical labeling reagent that introduces a permanent positive charge at the N-terminus.[3] This enhances ionization efficiency in mass spectrometry, improving the detection of low-abundance peptides.[3] By carefully controlling the pH of the reaction, a high degree of selectivity for the N-terminus over lysine residues can be achieved.[4]
Dimethyl Labeling
This method utilizes reductive amination to introduce two methyl groups to primary amines (N-terminus and lysine side chains).[3] It is a cost-effective and straightforward method for quantitative proteomics, often employing stable isotopes of formaldehyde and a reducing agent to create mass-differentiated labels for different samples.[5]
N-Hydroxysuccinimide (NHS) Ester Labeling
NHS esters are highly reactive compounds that readily form stable amide bonds with primary amines.[2][6] While they can react with both the N-terminus and lysine residues, selectivity for the N-terminus can be improved by controlling the reaction pH.[1] A more advanced "one-pot" two-step method involves the conversion of the NHS ester to a more chemoselective thioester, which then reacts specifically with an engineered N-terminal cysteine.[2]
Enzymatic Labeling: Sortase A and Subtiligase
Enzymatic methods offer unparalleled specificity, mitigating the issue of off-target reactions.[1][7]
-
Sortase A: This bacterial transpeptidase recognizes a specific C-terminal sorting signal (e.g., LPXTG) and transfers the attached peptide or protein to an N-terminal glycine nucleophile on a target protein.[8] By engineering the target protein with an N-terminal glycine and providing a label with the sortase recognition motif, highly specific N-terminal labeling can be achieved with high efficiency, often exceeding 90%.[9][10][11]
-
Subtiligase: This engineered enzyme is a variant of the protease subtilisin that ligates a peptide ester to the N-terminus of a protein.[10] Its substrate specificity is dependent on the N-terminal amino acid sequence of the target protein, and engineered variants have been developed to broaden its utility.[10]
Performance Benchmark: A Quantitative Comparison
The choice of an N-terminal labeling method is a critical decision that impacts experimental outcomes. The following table provides a comparative overview of the key performance metrics for the discussed labeling strategies.
| Feature | Isothiocyanate (PITC) | TMPP Labeling | Dimethyl Labeling | NHS Ester Labeling | Sortase A | Subtiligase |
| Primary Application | N-terminal Sequencing | Mass Spectrometry | Quantitative Proteomics | General Labeling | Site-Specific Ligation | Site-Specific Ligation |
| Selectivity | High for N-terminus | pH-dependent | N-terminus & Lysines | pH-dependent | High (requires recognition site) | High (sequence dependent) |
| Typical Yield | >90% (coupling step) | Variable, protein-dependent | >95% | Variable (20-90%)[1][12] | >90%[9][10][11] | Variable (up to 95%)[13] |
| Reaction Time | < 1 hour (coupling) | 1-4 hours | < 1 hour | 1-4 hours | 1-3 hours | 1-4 hours |
| Optimal pH | 8.5 - 9.0 | 7.5 - 8.5 | 6.0 - 7.0 | 7.0 - 8.5[6] | 7.5 - 8.5 | 7.5 - 8.5 |
| Throughput | Low (sequential) | High (MS-based) | High (MS-based) | High | Moderate | Moderate |
| Sensitivity | Picomole to femtomole | Femtomole to attomole | Femtomole to attomole | Picomole | Picomole | Picomole |
Experimental Protocols: A Practical Guide
Reproducibility and accuracy are paramount in scientific research. The following protocols provide detailed, self-validating methodologies for key N-terminal labeling techniques.
Protocol 1: Isothiocyanate-Based N-Terminal Labeling for Mass Spectrometry
This protocol outlines a general procedure for labeling a purified protein with an isothiocyanate reagent, such as PITC, for subsequent analysis by mass spectrometry.
Rationale: This protocol is designed to achieve efficient labeling of the N-terminus while minimizing side reactions. The use of a volatile buffer system is advantageous for downstream mass spectrometry analysis.
Materials:
-
Purified protein in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in pyridine)
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water, HPLC grade
Procedure:
-
Protein Preparation: Ensure the protein sample is free of primary amine-containing contaminants (e.g., Tris buffer). If necessary, buffer exchange into 50 mM ammonium bicarbonate, pH 8.5.
-
Coupling Reaction:
-
To 100 µL of protein solution (1 mg/mL), add 5 µL of 5% PITC in pyridine.
-
Incubate the reaction mixture at 50°C for 30 minutes. The elevated temperature and alkaline pH facilitate the coupling reaction.
-
-
Removal of Excess Reagent:
-
Lyophilize the sample to remove the volatile buffer and excess PITC.
-
Re-dissolve the protein in 0.1% TFA in water for mass spectrometry analysis.
-
-
Analysis: Analyze the labeled protein by LC-MS to confirm the mass shift corresponding to the PITC adduct.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Quantitative Comparison of Labeling Efficiency Between Isothiocyanate Reagents
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules is a cornerstone technique. The ability to attach a fluorescent probe enables a vast array of applications, from immunoassays and microscopy to flow cytometry. Among the various amine-reactive chemistries, isothiocyanates have a long-standing history. This guide provides an in-depth, quantitative comparison of the labeling efficiency of common isothiocyanate reagents, offering the technical insights and field-proven advice needed to optimize your conjugation strategies.
The Chemistry of Isothiocyanate Labeling: A Mechanistic Overview
Isothiocyanate reagents, such as the classic Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC), target primary aliphatic amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group on proteins.[1][2] The isothiocyanate group (–N=C=S) acts as an electrophile, reacting with the non-protonated amine, a nucleophile, to form a stable thiourea linkage.[3]
Critical Causality: The Role of pH
The efficiency of this reaction is critically dependent on pH.[4] The pKa of lysine's ε-amino group is approximately 10.5, while the N-terminal amine is typically between 7 and 8. For the reaction to proceed, the amine must be in its deprotonated, nucleophilic state. Therefore, labeling reactions with isothiocyanates are most efficient at an alkaline pH, typically between 9.0 and 9.5.[5] At this pH, a sufficient concentration of primary amines is deprotonated to react with the dye. However, a competing hydrolysis reaction, where the isothiocyanate reacts with water, also accelerates at higher pH. This necessitates a carefully optimized balance to maximize conjugation while minimizing dye inactivation. It is for this reason that buffers containing primary amines, such as Tris or glycine, must be strictly avoided as they will compete with the target protein for reaction with the dye.[2][3]
Caption: Standard workflow for antibody labeling with an isothiocyanate reagent.
Step-by-Step Methodology
-
Antibody Preparation & Buffer Exchange (Trustworthiness Checkpoint 1):
-
Action: Dialyze ~1 mg of your purified antibody against 0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0) overnight at 4°C. [1] * Causality: This step is crucial. It removes any amine-containing substances (like Tris or azide) from your antibody storage buffer that would compete with the labeling reaction. [2]It also places the antibody in the optimal pH environment for efficient conjugation.
-
Validation: After dialysis, confirm the antibody concentration by measuring absorbance at 280 nm (A280).
-
-
FITC Reagent Preparation:
-
The Conjugation Reaction:
-
Action: While gently stirring, add a 10- to 20-fold molar excess of the FITC solution to your antibody solution. [2]Incubate for 1-2 hours at room temperature, protected from light. [3] * Causality: The molar excess drives the reaction towards the product. Incubation in the dark is essential as fluorescein is susceptible to photobleaching.
-
-
Purification (Trustworthiness Checkpoint 2):
-
Action: Separate the labeled antibody from unreacted, free FITC using a size-exclusion chromatography column (e.g., Sephadex G-25). [1]The first colored fraction to elute will be your labeled antibody. Free dye will elute later.
-
Causality: Complete removal of free dye is absolutely essential for accurate quantification of labeling efficiency. [7][8]Any residual free dye will artificially inflate the measured absorbance of the dye, leading to an incorrect calculation.
-
Quantifying Labeling Efficiency: The Degree of Labeling (DOL)
The efficiency of the reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. [7][9]This is determined using UV-Vis spectrophotometry.
Protocol for DOL Calculation
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at two wavelengths:
-
280 nm (A280): Corresponds primarily to the protein absorbance.
-
~495 nm (Amax): The maximum absorbance of FITC. [1]
-
-
Calculate Concentrations:
-
Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. For FITC, the CF is approximately 0.30 (i.e., its A280 is 30% of its Amax). [10] * Corrected A280 = A280_measured - (Amax_measured * CF)
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Interpreting the DOL:
-
Optimal DOL: For antibodies, a DOL between 2 and 10 is often ideal. [8][11]* Under-labeling (DOL < 2): May result in a weak fluorescent signal. Consider increasing the dye-to-protein ratio in the reaction. [9]* Over-labeling (DOL > 10): Can lead to fluorescence self-quenching, reduced antibody solubility, and potential loss of biological activity. [7][11] This comprehensive guide provides the foundational knowledge, quantitative data, and validated protocols necessary for researchers to effectively utilize and compare isothiocyanate reagents. By understanding the underlying chemistry and the rationale behind each experimental step, you can optimize your bioconjugation workflows to generate reliable and reproducible results.
References
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
Coligan, J. E., et al. (2001). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology. Retrieved from [Link]
-
Youdobio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]
-
Götz, R., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
Assay Genie. (n.d.). Antibody FITC Labeling Kit (#BN01048). Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Retrieved from [Link]
-
Turos, A., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Retrieved from [Link]
-
Cohanoschi, I., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Bioconjugate Chemistry. Retrieved from [Link]
-
Grishin, A. Y., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences. Retrieved from [Link]
-
Resch-Genger, U., et al. (2016). Fluorescent chameleon labels for bioconjugation and imaging of proteins, nucleic acids, biogenic amines and surface amino groups. a review. Methods and Applications in Fluorescence. Retrieved from [Link]
-
Brinkley, M. (1992). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Hermanson, G. T. (2013). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Retrieved from [Link]
-
Klugerman, M. R. (1965). CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. Defense Technical Information Center. Retrieved from [Link]
-
Amante, L., & Nairn, R. C. (1968). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology. Retrieved from [Link]
-
Nairn, R. C., & Amante, L. (1968). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology. Retrieved from [Link]
-
Krell, M., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International. Retrieved from [Link]
-
Norman, A. B., et al. (2018). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Journal of Immunological Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Classical methods for chemoselective modification of primary amines on peptides/proteins. Retrieved from [Link]
-
McKinney, R. M., et al. (1966). A simple method for determining the labeling efficiency of fluorescein isothiocyanate products. Analytical Biochemistry. Retrieved from [Link]
-
Butcher, E. C., & Weissman, I. L. (1980). Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. II. Potential application to studies of lymphocyte migration and maturation. Journal of Immunological Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of lucifer yellow, BODIPY, FITC, TRITC, RITC and Texas Red for dual immunofluorescence visualized with a confocal scanning laser microscope. Retrieved from [Link]
Sources
- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
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- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
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- 6. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Safe Disposal of 1-Ethoxy-3-isothiocyanato-propane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 1-Ethoxy-3-isothiocyanato-propane is a valuable reagent in various synthetic applications, its proper disposal is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is essential. This compound presents a multi-faceted hazard profile that dictates its handling and disposal requirements.
Key Hazards:
-
Toxicity: this compound is classified as harmful if swallowed (H302).[1]
-
Irritant: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Reactivity: The isothiocyanate functional group (-N=C=S) is highly electrophilic and reactive. It is incompatible with a range of substances, including:
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NOS | , |
| Molecular Weight | 145.22 g/mol | , |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 |
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Mandatory Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Nitrile or other chemically resistant gloves are essential. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory.
Disposal Workflow: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.
Caption: Disposal Workflow for this compound.
Experimental Protocol for Waste Collection:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Work Area: Conduct all waste transfer activities within a certified chemical fume hood.
-
Waste Container Selection:
-
Select a designated hazardous waste container suitable for flammable organic liquids. This is typically a high-density polyethylene (HDPE) or metal container provided by your institution's Environmental Health & Safety (EHS) department.
-
Ensure the container is clean, dry, and in good condition with a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Include the approximate concentration and volume of the waste.
-
-
Waste Transfer:
-
Carefully pour the waste this compound into the labeled container, avoiding splashes.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Container Sealing: Securely close the container lid immediately after adding the waste.
-
Segregation and Storage:
-
Waste Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If it is safe to do so, close the fume hood sash.
-
Secure: Prevent access to the spill area.
-
Report: Notify your laboratory supervisor and institutional EHS department immediately.
-
Cleanup: Do not attempt to clean up a significant spill unless you are trained and equipped to do so. A trained emergency response team should handle the cleanup. For very small spills within the fume hood, absorbent pads suitable for flammable liquids can be used, and the contaminated materials must be disposed of as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Alternative Disposal Method: Chemical Neutralization (for small quantities by trained personnel only)
For very small quantities, chemical neutralization can be considered as an alternative to disposal through a licensed contractor. This procedure should only be performed by highly trained personnel in a controlled laboratory setting with a thorough understanding of the chemical reactions and potential hazards involved.
The principle behind this method is the reaction of the electrophilic isothiocyanate group with a nucleophile to form a less reactive and less hazardous thiourea derivative.
Experimental Protocol for Neutralization:
-
Reagents and Equipment:
-
A suitable amine solution (e.g., a dilute solution of a primary or secondary amine like ethylamine or diethylamine in an appropriate solvent).
-
A reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and placed in an ice bath.
-
Appropriate work-up and extraction solvents.
-
-
Procedure:
-
In a chemical fume hood, cool the amine solution in the ice bath.
-
Slowly add the this compound waste to the stirred amine solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Allow the reaction to stir at room temperature for a specified time to ensure complete conversion.
-
The resulting thiourea derivative is generally less volatile and less reactive. However, it must still be disposed of as hazardous chemical waste, but it may fall into a different, less hazardous waste stream. Consult your EHS department for guidance on the disposal of the final reaction mixture.
-
WARNING: Do not use strong oxidizing agents (e.g., bleach) or strong acids for neutralization, as this can lead to the release of toxic gases and other dangerous reactions.[5]
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, adhering to strict safety protocols, and following a well-defined disposal plan, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety is the bedrock upon which scientific innovation is built.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Isothiocyanate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). Retrieved from [Link]
-
GSRS. (n.d.). 3-ETHOXYPROPYL ISOTHIOCYANATE. Retrieved from [Link]
- Google Patents. (n.d.). RU2310614C1 - Method of neutralization of the cyanide-containing and the thiocyanate-containing waste waters.
-
AnalytiChem. (n.d.). Ammonium thiocyanate solution 6 % pure. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxypropyl isothiocyanate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubMed. (n.d.). Manual gas-phase isothiocyanate degradation. Retrieved from [Link]
-
YouTube. (2020, January 23). Guanidine Thiocyanate GTC neutralization from viral load waste in Africa. Retrieved from [Link]
-
Reddit. (2022, November 16). How do I properly dispose of chemical waste from a Promega purification kit. Retrieved from [Link]
-
Irish Oxygen. (n.d.). Propane. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylpropyl isothiocyanate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 1-Ethoxy-3-isothiocyanato-propane
For the modern researcher, mastery over the materials we handle is fundamental to both discovery and safety. 1-Ethoxy-3-isothiocyanato-propane, a member of the isothiocyanate family, is a valuable reagent in bioconjugation and materials science due to its reactive functional group. However, this same reactivity demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere procedural lists to provide a framework of understanding, ensuring that every action taken in the laboratory is grounded in safety, efficiency, and scientific integrity.
The Isothiocyanate Moiety: A Profile in Reactivity and Hazard
The key to safely handling this compound lies in understanding the chemical behavior of its isothiocyanate (-N=C=S) group. This functional group is highly electrophilic, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups—the very chemistry that makes it useful. This reactivity is also the source of its primary hazards.
Based on data from analogous isothiocyanate compounds, the primary hazards include:
-
Acute Toxicity: Isothiocyanates are often toxic if swallowed, inhaled, or in contact with skin.[1]
-
Severe Irritation: They can be potent irritants, causing significant irritation or burns to the skin and eyes.[2][3] Many are also lachrymators, substances that induce tearing.[1]
-
Respiratory Hazard: Vapors or aerosols can irritate the respiratory tract, and inhalation should be scrupulously avoided.[2]
-
Combustibility: While not always highly flammable, many organic isothiocyanates are combustible and can produce toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx), upon burning.[3][4][5]
-
Reactivity: The compound may react exothermically with water, acids, bases, alcohols, and amines.[5]
Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and meticulous work practices.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final line of defense between you and the chemical. It should be selected based on a thorough risk assessment. For this compound, the following ensemble is mandatory.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Indirect-vent, splash-resistant chemical safety goggles and a full-face shield.[2][6] | Protects against splashes and potential vapors. The isothiocyanate class is known for causing severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6] | Provides a barrier against skin contact, which can cause irritation and toxicity. Always check manufacturer-specific breakthrough times. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes.[6][7] | Protects skin from accidental splashes and spills. Ensures no part of the skin is exposed.[7] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[1][6] | This is the primary engineering control to prevent inhalation of vapors.[1] A respirator may be required for spill cleanup or if a fume hood is not available, which necessitates a formal respiratory protection program.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is critical. This protocol ensures that safety is integrated into every step of the experimental process.
Preparation & Handling:
-
Designate the Work Area: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, stir plates, reagents, and waste containers) is present and functional.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
Handling the Chemical:
Post-Handling & Decontamination:
-
Initial Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (turning them inside out), then the face shield and goggles, and finally the lab coat.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after handling is complete.[7] Do not eat, drink, or smoke in the work area.[3][7]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area and, if the spill is large or outside of a fume hood, evacuate the laboratory.
-
Control Vapors: Ensure the fume hood is operating at maximum capacity.
-
Containment: For minor spills within the fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3][4]
-
Decontaminate: Clean the spill area as described in the post-handling protocol.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3][8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal is a critical safety and environmental risk. All waste streams containing this compound must be treated as hazardous.
-
Waste Segregation: Never mix isothiocyanate waste with other chemical waste streams, especially acids or oxidizers, to prevent dangerous reactions.[6]
-
Liquid Waste: Collect all liquid waste containing the chemical in a dedicated, compatible, and clearly labeled hazardous waste container. The label must read "Hazardous Waste: this compound".[6]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, pipette tips, and paper towels, must be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, until collection.[6]
-
Final Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the material in accordance with all local, state, and federal regulations.[3][6]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- Essential Guide to the Proper Disposal of 2-Cyanoethyl Isothiocyanate. Benchchem.
- Personal Protective Equipment (PPE). CHEMM.
- Safety Data Sheet. Ray Energy.
- Working with Hazardous Chemicals. Organic Syntheses.
- Phenethyl isothiocyanate Safety Data Sheet. Santa Cruz Biotechnology.
- 1,2-EPOXY-3-ETHOXY-PROPANE HAZARD SUMMARY. NJ.gov.
- 3-Ethoxy-1-propanol Safety Data Sheet. Santa Cruz Biotechnology.
- METHYL ISOTHIOCYANATE HAZARD SUMMARY. NJ.gov.
- Sodium thiocyanate solution Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet. Sigma-Aldrich.
- This compound | CAS 94231-77-3. Santa Cruz Biotechnology.
- Safety Data Sheet. Hess Corporation.
- Safety Data Sheet - Allyl isothiocyanate. Fisher Scientific.
- Safe Lab Practices. Environmental Health & Safety.
- Material Safety Data Sheet - Benzyl isothiocyanate. Cole-Parmer.
- Safety Data Sheet - Ethoxycarbonyl isothiocyanate. Thermo Fisher Scientific.
- Safety Data Sheet. Sigma-Aldrich.
Sources
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
